molecular formula C51H84N2O11P- B15578040 16:0 MPB PE

16:0 MPB PE

Numéro de catalogue: B15578040
Poids moléculaire: 932.2 g/mol
Clé InChI: TWNTTXHQOKMLGX-YACUFSJGSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16:0 MPB PE is a useful research compound. Its molecular formula is C51H84N2O11P- and its molecular weight is 932.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C51H84N2O11P-

Poids moléculaire

932.2 g/mol

Nom IUPAC

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate

InChI

InChI=1S/C51H85N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60)/p-1/t46-/m1/s1

Clé InChI

TWNTTXHQOKMLGX-YACUFSJGSA-M

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Lipid for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 MPB PE, chemically defined as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a versatile, maleimide-functionalized phospholipid. Its unique structure, featuring a hydrophilic headgroup, two saturated palmitic acid tails, and a thiol-reactive maleimide (B117702) moiety, makes it an indispensable tool in bioconjugation, drug delivery, and membrane research. The maleimide group allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid bilayers and liposomes. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of this compound, with a focus on its utility in creating functionalized lipid assemblies for advanced therapeutic and research applications.

Core Properties of this compound

This compound is a synthetic phospholipid designed for the stable linkage of biomolecules to lipid-based systems. The "16:0" designation refers to the two palmitoyl (B13399708) (16-carbon, saturated) fatty acid chains, which contribute to the formation of rigid and stable lipid bilayers. The key functional component is the maleimidophenyl butyramide (B146194) (MPB) group attached to the phosphoethanolamine headgroup, which provides a reactive site for thiol-containing ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[1]
Synonyms DPPE-Maleimide[2]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[1]
Molecular Weight 955.18 g/mol [1]
CAS Number 384835-50-1[1]
Appearance White to off-white powder
Solubility Soluble in chloroform (B151607), chloroform:methanol mixtures.[3][4]
Storage Temperature -20°C[1]
Reactivity and Mechanism

The utility of this compound is centered around the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or protein. This reaction, a Michael addition, forms a stable thioether bond.

The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine. For optimal and specific conjugation, maintaining the pH within the 6.5-7.5 range is critical.

Experimental Protocols

Liposome (B1194612) Preparation with this compound

This protocol describes the thin-film hydration method for preparing liposomes incorporating this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio (e.g., 95:5 primary lipid:this compound).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Storage:

    • Store the resulting liposomes at 4°C. For long-term storage, -20°C is recommended, though freeze-thaw cycles should be avoided.

Bioconjugation to this compound-Containing Liposomes

This protocol outlines the covalent attachment of a thiol-containing peptide to the surface of pre-formed liposomes.

Materials:

  • This compound-containing liposomes

  • Thiol-containing peptide or protein

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification

Procedure:

  • Reaction Setup:

    • Mix the this compound-containing liposomes with the thiol-containing molecule in the reaction buffer. A typical molar ratio is a 2:1 to 5:1 excess of maleimide groups to thiol groups.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added in molar excess.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency.

Visualization of Applications in Signaling Pathways

This compound is not a signaling molecule itself but is a critical tool for studying signaling pathways by anchoring proteins and peptides to lipid membranes, thereby mimicking their natural environment and allowing for the investigation of their function.

Investigating GPCR Signaling

G protein-coupled receptors (GPCRs) are integral membrane proteins that play a crucial role in cellular signaling.[5][6][7][8] this compound can be used to tether a peptide agonist or antagonist to a liposome surface to study its interaction with a purified GPCR reconstituted into a separate lipid environment.

GPCR_Signaling_Investigation cluster_liposome Liposome with Tethered Ligand cluster_target Target Membrane Ligand Peptide Ligand (with C-terminal Cys) MPB_PE This compound Ligand->MPB_PE Covalent Bond (Thioether) GPCR GPCR Ligand->GPCR Binding & Activation Lipid_Bilayer1 Lipid Bilayer MPB_PE->Lipid_Bilayer1 Lipid_Bilayer2 Lipid Bilayer GPCR->Lipid_Bilayer2 G_Protein G Protein G_Protein->GPCR Downstream_Signaling Downstream Signaling Cascade G_Protein->Downstream_Signaling Signal Transduction

Investigating GPCR activation using a liposome-tethered ligand.
Application in Targeted Drug Delivery to Cancer Cells

This compound is instrumental in creating targeted drug delivery systems.[3][4][9][10] Antibodies or antibody fragments that recognize tumor-specific antigens can be conjugated to the surface of drug-loaded liposomes. These immunoliposomes can then selectively bind to and be internalized by cancer cells, leading to the targeted release of the therapeutic agent and subsequent effects on cancer cell signaling pathways.

Targeted_Drug_Delivery cluster_immunoliposome Immunoliposome Antibody Antibody (with engineered Cys) MPB_PE This compound Antibody->MPB_PE Thioether Bond Tumor_Antigen Tumor Antigen Antibody->Tumor_Antigen Targeted Binding Liposome Drug-Loaded Liposome MPB_PE->Liposome Cancer_Cell Cancer Cell Liposome->Cancer_Cell Internalization Drug_Release Drug Release Cancer_Cell->Drug_Release Intracellular Processing Signaling_Inhibition Inhibition of Cancer Signaling Pathways (e.g., Proliferation, Survival) Drug_Release->Signaling_Inhibition Inhibition

Targeted drug delivery to cancer cells via immunoliposomes.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of drug delivery, bioconjugation, and membrane biology. Its well-defined chemistry allows for the reliable and specific attachment of thiol-containing molecules to lipid assemblies. This capability enables the development of sophisticated systems for targeted therapeutics, as well as innovative experimental setups to probe the intricacies of cellular signaling at the membrane interface. As the demand for targeted and personalized medicine grows, the importance of reagents like this compound in enabling these advanced therapeutic strategies will continue to increase.

References

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE)

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly referred to as this compound, is a maleimide-functionalized phospholipid widely utilized in the fields of bioconjugation, drug delivery, and nanomedicine. Its unique structure, comprising a hydrophilic headgroup, a hydrophobic lipid tail, and a reactive maleimide (B117702) group, allows for the stable anchoring of the lipid within a lipid bilayer, such as a liposome (B1194612), while presenting the maleimide group for covalent attachment to thiol-containing molecules.[1] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the development of targeted drug delivery systems.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) backbone, which is a common component of biological membranes, linked to a maleimidophenyl butyramide (B146194) group via an amide bond. The maleimide moiety is a thiol-reactive group that readily forms a stable thioether bond with sulfhydryl groups present in molecules such as cysteine-containing peptides and proteins.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide].

The key physicochemical properties of the sodium salt of this compound are summarized in the table below.

PropertyValueReference
Synonyms This compound[2]
CAS Number 384835-50-1[1][3]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[1]
Molecular Weight 955.18 g/mol [1]
Purity >99%[3]
Storage -20°C[1]

Applications in Research and Drug Development

The primary application of this compound lies in its use as a conjugation agent for the surface functionalization of lipid-based nanoparticles, such as liposomes. This enables the development of targeted drug delivery systems that can selectively bind to and deliver therapeutic agents to specific cells or tissues.

Key Applications Include:

  • Targeted Drug Delivery: By conjugating targeting ligands, such as antibodies, peptides, or small molecules, to the surface of drug-loaded liposomes, this compound facilitates active targeting to disease sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[1]

  • Antibody-Drug Conjugates (ADCs): This lipid is instrumental in the construction of ADCs, where potent cytotoxic drugs are encapsulated within a liposome that is decorated with antibodies targeting tumor-specific antigens.[1]

  • Diagnostic Imaging: Liposomes functionalized with imaging agents and targeting moieties using this compound can be used as contrast agents for various imaging modalities.[1]

  • Biosensors and Microarrays: The ability to immobilize biomolecules onto a lipid bilayer surface via the maleimide-thiol linkage makes this compound a valuable tool in the development of biosensors and microarrays for a wide range of analytical applications.[1]

Experimental Protocols

Protocol 1: Preparation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes containing this compound, followed by conjugation to a thiol-containing peptide.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.0-7.5)

  • Thiol-containing peptide

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes

  • Dialysis cassettes or size-exclusion chromatography (SEC) column

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[4]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature should be above the phase transition temperature of the lipids.[5]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Conjugation of Thiol-Containing Peptide:

    • Prepare a stock solution of the thiol-containing peptide in a degassed buffer.

    • Add the peptide solution to the liposome suspension at a desired molar ratio (a 10-20 fold molar excess of the maleimide group on the liposome to the thiol group on the peptide is a common starting point).

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unconjugated peptide from the liposome suspension using dialysis or size-exclusion chromatography.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • This compound (or other maleimide-functionalized molecule)

  • Anhydrous DMSO or DMF

  • Degassed buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Desalting column

Procedure:

  • Protein Preparation:

    • If the protein's thiol groups are oxidized (forming disulfide bonds), they must be reduced prior to conjugation. Incubate the protein with a reducing agent, followed by its removal using a desalting column.

    • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

  • Maleimide Stock Solution:

    • Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[6] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, protected from light.

  • Purification:

    • Remove excess, unreacted maleimide reagent by size-exclusion chromatography or dialysis.

Signaling Pathways and Experimental Workflows

Maleimide-Thiol Conjugation Pathway

The reaction between the maleimide group of this compound and a thiol-containing molecule proceeds via a Michael addition mechanism.[6] The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether linkage.[7][8] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5.[8]

G Maleimide-Thiol Conjugation Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Maleimide-functionalized\nLipid (e.g., this compound) Maleimide-functionalized Lipid (e.g., this compound) Michael Addition Michael Addition Maleimide-functionalized\nLipid (e.g., this compound)->Michael Addition Thiol-containing\nMolecule (e.g., Peptide) Thiol-containing Molecule (e.g., Peptide) Thiol-containing\nMolecule (e.g., Peptide)->Michael Addition Stable Thioether\nLinkage Stable Thioether Linkage Michael Addition->Stable Thioether\nLinkage

Caption: Diagram of the maleimide-thiol conjugation reaction.

Experimental Workflow for Targeted Liposome Preparation

The following diagram illustrates a typical workflow for the preparation of targeted liposomes using this compound.

G Workflow for Targeted Liposome Preparation Lipid Dissolution\nin Organic Solvent Lipid Dissolution in Organic Solvent Thin Film\nFormation Thin Film Formation Lipid Dissolution\nin Organic Solvent->Thin Film\nFormation Evaporation Hydration with\nAqueous Buffer Hydration with Aqueous Buffer Thin Film\nFormation->Hydration with\nAqueous Buffer Reconstitution Extrusion Extrusion Hydration with\nAqueous Buffer->Extrusion Size Reduction Conjugation with\nThiol-Ligand Conjugation with Thiol-Ligand Extrusion->Conjugation with\nThiol-Ligand Surface Functionalization Purification Purification Conjugation with\nThiol-Ligand->Purification Removal of Unconjugated Ligand Characterization Characterization Purification->Characterization Analysis

Caption: A typical experimental workflow for preparing targeted liposomes.

References

A Technical Guide to 16:0 MPB PE: Properties and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a maleimide-functionalized, thiol-reactive lipid that has become an invaluable tool in the fields of bioconjugation, drug delivery, and membrane biophysics. Its unique structure, comprising a phosphoethanolamine headgroup, two palmitic acid tails, and a reactive phenyl maleimide (B117702) group, allows for the stable, covalent linkage of thiol-containing molecules, such as peptides and proteins, to lipid bilayers. This guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its applications in creating functionalized liposomal systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and research publications.

PropertyValueSource
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), DPPE-maleimide[1][2]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[2]
Molecular Weight 955.18 g/mol [2]
CAS Number 384835-50-1[2]
Appearance Powder[1]
Purity >99% (TLC)[1]
Storage Temperature -20°C[1]
Solubility Soluble in chloroform (B151607).[3]
Reactive Group Maleimide[1][4]
Reactivity Thiol-reactive, forming a stable thioether bond.[5][6]

Experimental Protocols

The utility of this compound lies in its ability to be incorporated into lipid bilayers and subsequently react with sulfhydryl groups. Below are detailed protocols for the preparation of this compound-containing liposomes and the conjugation of cysteine-containing peptides.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes of a defined size containing this compound.

Materials:

  • Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., POPC, cholesterol, and this compound at a specific molar ratio) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the resulting multilamellar vesicle suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.[7]

Thiol-Maleimide Conjugation of Peptides to Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of this compound-functionalized liposomes.

Materials:

  • This compound-containing liposomes (prepared as described above)

  • Cysteine-containing peptide

  • Reaction buffer (pH 7.0-7.5, e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • If the peptide may have formed disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.[8]

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. The molar ratio of peptide to this compound can be varied depending on the desired surface density of the peptide. A common starting point is a 1:2 to 1:5 ratio of peptide to reactive lipid.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle mixing. The reaction should be protected from light if using a light-sensitive peptide.[8]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.[8]

  • Purification:

    • Remove unconjugated peptide and other reactants by methods such as dialysis or size exclusion chromatography.

Quantitative Data: Impact of this compound on Liposome Permeability

The incorporation of this compound and subsequent conjugation of membrane-active peptides can significantly alter the permeability of liposomes. The following table summarizes data from a study investigating the release of carboxyfluorescein (CF) from liposomes containing varying concentrations of this compound upon conjugation with the membrane-active peptide JR2KC.

Liposome Composition (molar ratio)JR2KC Concentration for 50% CF Release (µM)Reference
POPC/MPB-PE (99:1)> 4[9]
POPC/MPB-PE (97.5:2.5)~ 2.5[9]
POPC/MPB-PE (95:5)~ 1.0[9]
POPC/MPB-PE/Cholesterol (69:1:30)> 4[9]
POPC/MPB-PE/Cholesterol (67.5:2.5:30)~ 0.8[9]
POPC/MPB-PE/Cholesterol (65:5:30)~ 0.2[9]

This data demonstrates that increasing the molar percentage of this compound, and thus the number of conjugated peptides, leads to a more pronounced disruption of the liposomal membrane and enhanced release of its contents. The presence of cholesterol in the membrane can further modulate this effect.

Visualizations

Experimental Workflow for Peptide-Liposome Conjugation

The following diagram illustrates the general workflow for creating peptide-conjugated liposomes using this compound.

G cluster_liposome_prep Liposome Preparation cluster_peptide_prep Peptide Preparation cluster_conjugation Conjugation cluster_application Application lipid_mix Lipid Mixture (e.g., POPC, Cholesterol, this compound) in Chloroform thin_film Thin Lipid Film lipid_mix->thin_film Rotary Evaporation hydration Hydration with Buffer thin_film->hydration extrusion Extrusion hydration->extrusion mpb_lipo This compound-Liposomes extrusion->mpb_lipo reaction Thiol-Maleimide Reaction (pH 7.0-7.5) mpb_lipo->reaction cys_peptide Cysteine-containing Peptide reduced_peptide Reduced Peptide cys_peptide->reduced_peptide TCEP (optional) reduced_peptide->reaction conjugated_lipo Peptide-Conjugated Liposomes reaction->conjugated_lipo interaction Binding and/or Internalization conjugated_lipo->interaction target_cell Target Cell target_cell->interaction

Caption: Workflow for preparing peptide-conjugated liposomes using this compound.

Cellular Interaction of Peptide-Conjugated Liposomes

This diagram illustrates the general mechanism of how a peptide-conjugated liposome, created using this compound, can be targeted to a specific cell type for applications such as drug delivery.

G cluster_liposome Functionalized Liposome cluster_cell Target Cell liposome Lipid Bilayer (with this compound) peptide Targeting Peptide liposome->peptide Covalent Bond (Thioether) endocytosis Endocytosis liposome->endocytosis Internalization receptor Cell Surface Receptor peptide->receptor Specific Binding drug Encapsulated Drug cell_membrane Cell Membrane receptor->endocytosis Triggers endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Intracellular Target drug_release->cellular_target

Caption: Targeted delivery using a this compound-functionalized liposome.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and various scientific disciplines. Its ability to facilitate the stable and specific conjugation of biomolecules to lipid membranes enables the creation of sophisticated liposomal systems for targeted drug delivery, biophysical studies of membrane interactions, and the development of novel diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a laboratory setting. As research into targeted therapeutics and personalized medicine continues to advance, the importance of reagents like this compound in enabling these innovations is set to grow.

References

An In-depth Technical Guide to Maleimide-Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-functionalized lipids, covering their fundamental chemistry, applications in bioconjugation and drug delivery, and detailed experimental procedures.

Core Concepts: The Chemistry of Maleimide-Thiol Conjugation

Maleimide-functionalized lipids are powerful tools for covalently attaching thiol-containing molecules, such as proteins, peptides, and antibodies, to the surface of liposomes. This capability is central to the development of targeted drug delivery systems and other advanced nanomedicines. The core of this technology lies in the highly efficient and specific reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group.

The Thiol-Maleimide Reaction Mechanism

The conjugation of thiols to maleimides proceeds through a Michael addition reaction. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Thiol_Maleimide_Reaction

Figure 1: Mechanism of Thiol-Maleimide Conjugation and Hydrolysis Side Reaction.

Stability Considerations

While the thioether bond is generally stable, the maleimide chemistry is not without its challenges:

  • Hydrolysis of Maleimide: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[3] This reaction is accelerated at higher pH and temperatures.[4]

  • Retro-Michael Reaction: The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols in a biological environment.[5]

  • Hydrolysis of the Thiosuccinimide Adduct: Interestingly, the thiosuccinimide ring of the conjugate can also undergo hydrolysis. This ring-opened form is stable and no longer susceptible to the retro-Michael reaction, thus providing a strategy to improve the long-term stability of the conjugate.[3][6]

Composition of Maleimide-Functionalized Liposomes

Maleimide-functionalized liposomes are typically composed of a primary phospholipid (e.g., DSPC, DOPC), cholesterol to modulate membrane fluidity, and a maleimide-functionalized lipid anchor. A common choice for this anchor is a phosphatidylethanolamine (B1630911) (PE) derivative, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), linked to a maleimide group via a polyethylene (B3416737) glycol (PEG) spacer (DSPE-PEG-Maleimide).[7] The PEG linker provides a hydrophilic cushion, reducing non-specific protein binding and extending the circulation half-life of the liposome (B1194612).[7]

Data Presentation

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes
Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
M-GGLG-liposomes~100Not specifiedBecomes 0 at ~pH 5.5Not applicable[8]
M-GGLG-DOX-liposomes~100Not specifiedNot specifiedNot specified[8]
M-Lip/Dox~100Not specified-39~98[9]
Lip/Dox (control)~100Not specified-22.2Not specified[9]

Note: Formulations and experimental conditions vary between studies, affecting direct comparability.

Table 2: Thiol-Maleimide Reaction and Stability Parameters
ParameterConditionValueReference
Optimal Reaction pH6.5 - 7.5[3]
Maleimide Hydrolysis Half-lifepH 7.4, 37°C~2.9 hours[4]
Thiosuccinimide Adduct InstabilityIn plasma50-75% payload loss in 7-14 days[6]
Optimal Maleimide:Thiol Molar Ratio (cRGDfK peptide)30 min, RT, pH 7.02:1[10]
Conjugation Efficiency (cRGDfK peptide)30 min, RT, pH 7.0, 2:1 ratio84 ± 4%[10]
Optimal Maleimide:Thiol Molar Ratio (11A4 nanobody)2 hr, RT, pH 7.45:1[11]
Conjugation Efficiency (11A4 nanobody)2 hr, RT, pH 7.4, 5:1 ratio58 ± 12%[11]
Table 3: In Vitro Performance of Maleimide-Functionalized Liposomes
Cell LineParameterObservationReference
HeLa, HCC1954, MDA-MB-468Cellular Uptake≥2-fold faster for M-GGLG-liposomes vs. control[12]
HeLa, HCC1954, MDA-MB-468, COS-7Effect of Thiol Blocking (N-ethylmaleimide)Cellular uptake of M-GGLG-liposomes decreased to ~70%[2]
4T1Cellular UptakeSignificantly greater for M-Lip/Dox vs. control[9]

Experimental Protocols

Protocol 1: Formation of Maleimide-Functionalized Liposomes by Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size distribution.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide) in chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES, pH 7.4)

  • Mini-Extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, mix the lipids in the desired molar ratios. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids. b. Add the warm buffer to the lipid film and hydrate (B1144303) for at least 30 minutes with gentle agitation (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): a. To increase encapsulation efficiency for water-soluble drugs, subject the MLV suspension to 3-5 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[13]

  • Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to a temperature above the Tc of the lipids. c. Load the MLV suspension into one of the syringes and place it in the extruder. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the opposite syringe.[14]

  • Storage: a. Store the resulting unilamellar liposome suspension at 4°C. Use within a few days for conjugation as the maleimide group can hydrolyze over time.

Protocol 2: Conjugation of a Thiol-Containing Protein to Maleimide Liposomes

Materials:

  • Maleimide-functionalized liposome suspension

  • Thiol-containing protein

  • Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5, without thiols)

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Quenching reagent (e.g., cysteine, 2-mercaptoethanol) (optional)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation (if necessary): a. If the protein's thiol groups are in disulfide bonds, dissolve the protein in degassed buffer and add a 10-100 fold molar excess of TCEP. b. Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before conjugation.[15]

  • Conjugation Reaction: a. Add the thiol-containing protein solution to the maleimide-functionalized liposome suspension. A 10-20 fold molar excess of maleimide groups on the liposomes to the protein's thiol groups is a common starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching (Optional): a. To quench any unreacted maleimide groups, add a small excess of a thiol-containing molecule like cysteine or 2-mercaptoethanol (B42355) and incubate for 30 minutes.[16]

  • Purification: a. Remove unconjugated protein from the functionalized liposomes using size exclusion chromatography or dialysis.

Protocol 3: Characterization of Functionalized Liposomes
  • Size and Zeta Potential: a. Dilute a sample of the liposome suspension in an appropriate buffer. b. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Conjugation Efficiency: a. Quantify the amount of protein conjugated to the liposomes. This can be done by separating the liposomes from free protein and then measuring the protein concentration in the liposome fraction (e.g., using a BCA or Bradford assay after lysing the liposomes with a detergent). b. Alternatively, quantify the unreacted thiol groups on the liposomes before and after conjugation using Ellman's reagent or quantify the free protein in the supernatant after pelleting the liposomes.

Visualizations of Workflows and Applications

Experimental Workflow for Liposome Functionalization

The following diagram outlines the key steps in preparing and functionalizing maleimide-liposomes.

Experimental_Workflow

Figure 2: Workflow for the preparation and functionalization of maleimide-liposomes.

Conceptual Application: Targeted Drug Delivery

Maleimide-functionalized liposomes are central to targeted drug delivery strategies. By conjugating a targeting ligand (e.g., an antibody that recognizes a tumor-specific antigen) to the liposome surface, the drug-loaded nanoparticle can be directed to diseased cells, enhancing therapeutic efficacy and reducing off-target toxicity.

Targeted_Drug_Delivery

Figure 3: Conceptual pathway of targeted drug delivery using a maleimide-functionalized liposome.

References

An In-depth Technical Guide to Thiol-Reactive Lipids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive lipids, powerful tools for the covalent attachment of biomolecules to lipid assemblies such as liposomes and lipid nanoparticles. This process, known as bioconjugation, is pivotal in the development of targeted drug delivery systems, diagnostic agents, and advanced biomaterials. We will delve into the core chemistries, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding.

Introduction to Thiol-Reactive Lipids in Bioconjugation

The functionalization of liposome (B1194612) surfaces with targeting ligands, such as antibodies, peptides, or other proteins, is crucial for enhancing their therapeutic efficacy.[1][2] This is typically achieved by incorporating lipids with reactive headgroups into the liposome bilayer, which can then form stable covalent bonds with the desired biomolecule. Thiol-reactive lipids are particularly advantageous due to the relatively low abundance and high nucleophilicity of free thiol groups (sulfhydryl groups) in proteins, primarily found in cysteine residues.[3] This allows for highly specific and efficient conjugation under mild, physiological conditions.[4]

The most prominent thiol-reactive chemistries used in liposome modification include:

  • Maleimide-Thiol Chemistry: The gold standard for thiol-specific bioconjugation, forming a stable thioether bond.[4][5][6]

  • Ortho-pyridyldisulfide (OPSS)-Thiol Chemistry: Forms a reversible disulfide bond, which can be advantageous for stimuli-responsive drug release.[7][8]

  • Vinyl Sulfone-Thiol Chemistry: Offers an alternative to maleimides, forming a stable thioether linkage with high specificity, particularly at slightly acidic pH.[9][10]

  • Iodoacetyl-Thiol Chemistry: Another classic method for thiol modification, forming a stable thioether bond.

  • Thioester-Thiol Exchange: A dynamic covalent chemistry that allows for reversible liposome functionalization.[11]

This guide will focus on these key chemistries, providing the necessary details for their successful implementation in a research and development setting.

Core Chemistries and Reaction Mechanisms

Understanding the underlying chemical principles of each thiol-reactive group is essential for optimizing conjugation strategies.

Maleimide-Thiol Chemistry

The reaction between a maleimide (B117702) and a thiol group is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[4] This forms a stable, covalent thioether bond.[4][]

Key Reaction Parameters:

  • pH: The reaction is highly chemoselective for thiols in the pH range of 6.5 to 7.5.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.[5]

  • Stability: The maleimide ring is susceptible to hydrolysis, especially at higher pH.[5] Hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[5] Therefore, aqueous solutions of maleimide-functionalized lipids should be prepared immediately before use, and the conjugation reaction should be performed promptly.[5] The resulting thioether conjugate, however, is stable.[5]

Reaction Pathway: Maleimide-Thiol Conjugation

Maleimide_Thiol_Reaction Maleimide_Lipid Maleimide-Lipid R1-Maleimide Transition_State Michael Addition (pH 6.5-7.5) Maleimide_Lipid->Transition_State Thiol_Protein Thiol-Containing Biomolecule (Protein, Peptide) R2-SH Thiol_Protein->Transition_State Thioether_Conjugate Stable Thioether Conjugate Lipid-S-Protein Transition_State->Thioether_Conjugate Stable Covalent Bond

Caption: Mechanism of maleimide-thiol bioconjugation.

Ortho-pyridyldisulfide (OPSS)-Thiol Chemistry

OPSS-functionalized lipids react with free thiols via a disulfide exchange reaction. This results in the formation of a new disulfide bond between the lipid and the biomolecule, with the release of pyridine-2-thione.[7][13]

Key Reaction Parameters:

  • Reversibility: The resulting disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or in the reducing environment of the cell cytoplasm. This feature is exploited for triggered drug release.

  • pH: The reaction proceeds efficiently at a pH range of 5-8.

Reaction Pathway: OPSS-Thiol Exchange

OPSS_Thiol_Reaction OPSS_Lipid OPSS-Lipid Lipid-S-S-Pyridine Reaction Disulfide Exchange OPSS_Lipid->Reaction Thiol_Protein Thiol-Containing Biomolecule Protein-SH Thiol_Protein->Reaction Disulfide_Conjugate Disulfide Conjugate Lipid-S-S-Protein Reaction->Disulfide_Conjugate Reversible Bond Byproduct Pyridine-2-thione Reaction->Byproduct

Caption: Mechanism of OPSS-thiol disulfide exchange.

Vinyl Sulfone-Thiol Chemistry

Vinyl sulfone is another electrophilic group that reacts with nucleophilic thiols via a Michael addition, forming a stable thioether bond.[9]

Key Reaction Parameters:

  • pH and Selectivity: Vinyl sulfones can react with both thiols and amines.[10] However, under mildly acidic conditions, the reaction is more specific for thiols.[9]

  • Stability: The resulting thioether linkage is highly stable, and vinyl sulfone-based precursors are generally more resistant to hydrolysis than maleimides.[9]

Quantitative Data on Thiol-Reactive Lipids

The efficiency and stability of bioconjugation are critical for the performance of the final product. The following tables summarize key quantitative parameters for commonly used thiol-reactive lipids.

Table 1: Reactivity and Stability of Thiol-Reactive Functional Groups

Functional GroupOptimal pH for Thiol ReactionReaction Rate with ThiolsStability of Functional Group (Pre-conjugation)Stability of ConjugateKey Side Reactions
Maleimide 6.5 - 7.5[5]Fast (1000x faster than with amines at pH 7)[5]Moderate; susceptible to hydrolysis, especially at pH > 7.5[5]High (stable thioether bond)[4]Reaction with amines at pH > 7.5; ring-opening hydrolysis[5]
Ortho-pyridyldisulfide 5.0 - 8.0Moderate to FastGoodModerate (reversible disulfide bond)[7]Reduction by excess thiol
Vinyl Sulfone 6.0 - 8.0ModerateHigh; more stable to hydrolysis than maleimides[9]High (stable thioether bond)[9]Reaction with amines at higher pH[10]
Iodoacetyl 7.0 - 8.5ModerateLight-sensitive; can react with other nucleophilesHigh (stable thioether bond)Reaction with amines, histidines, and methionines

Table 2: Efficiency of Maleimide-Lipid Conjugation in Liposome Preparation

Liposome Preparation MethodThiol-Reactive LipidPercentage of Active Maleimide Groups RemainingReference
Pre-insertion (during liposome formation)DSPE-PEG₂₀₀₀-Maleimide63%[14][15]
Pre-insertion followed by purificationDSPE-PEG₂₀₀₀-Maleimide32%[14][15]
Post-insertion (after liposome formation)DSPE-PEG₂₀₀₀-Maleimide76%[14][15]

Note: The "post-insertion" method, where the maleimide-lipid is incorporated into pre-formed liposomes, generally results in a higher retention of active maleimide groups.[14][15]

Table 3: Protein Conjugation Efficiency to Liposomes

Targeting LigandLiposome SystemConjugation ChemistryNumber of Molecules per LiposomeReference
EYFP (model protein)Cys-PEG-DSPE LiposomesNative Chemical Ligation> 120[16]
CNA35 (collagen-binding protein)Cys-PEG-DSPE LiposomesNative Chemical Ligation~100[16]
rPG (fluorescent protein)1% Ni-NTA-DGS LiposomesNi-NTA Chelation~46 (decreases over time)[17]
mTFP (fluorescent protein)20% Ni-NTA-DGS LiposomesNi-NTA Chelation~600[17]

Note: While not a thiol-reactive chemistry, the Ni-NTA data is included for comparison of conjugation densities. The stability of Ni-chelation is lower than covalent thiol-based methods.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiol-reactive lipids.

Preparation of Maleimide-Functionalized Liposomes (Post-Insertion Method)

This protocol is adapted from methodologies that maximize the availability of reactive maleimide groups.[14][15][18]

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG₂₀₀₀

  • DSPE-PEG₂₀₀₀-Maleimide

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.0)

  • Chloroform (B151607)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

Procedure:

  • Liposome Preparation:

    • Dissolve the primary lipids (e.g., DSPC:Cholesterol in a 55:45 molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).

  • Micelle Preparation for Post-Insertion:

    • In a separate vial, dissolve DSPE-PEG₂₀₀₀-Maleimide and DSPE-PEG₂₀₀₀ (e.g., at a 1:1 molar ratio) in the hydration buffer to form micelles. Gently warm if necessary to aid dissolution.

  • Post-Insertion:

    • Add the micelle solution to the pre-formed LUV suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[19] This facilitates the insertion of the PEGylated lipids into the liposome bilayer.

    • Allow the liposome suspension to cool to room temperature.

  • Purification:

    • Remove unincorporated micelles by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Workflow: Liposome Preparation and Post-Insertion

Liposome_Workflow cluster_liposome Liposome Formation cluster_micelle Micelle Formation cluster_insertion Post-Insertion & Purification A 1. Dissolve Lipids in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (MLVs) B->C D 4. Extrusion (LUVs) C->D F 6. Mix LUVs and Micelles & Incubate (>Tm) D->F E 5. Dissolve DSPE-PEG-Mal & DSPE-PEG in Buffer E->F G 7. Purification (SEC or Dialysis) F->G H Maleimide-Functionalized Liposomes G->H

Caption: Workflow for preparing maleimide-liposomes via post-insertion.

Conjugation of a Thiol-Containing Protein to Maleimide-Liposomes

This protocol outlines the general steps for covalently attaching a protein or peptide containing a free cysteine to maleimide-functionalized liposomes.[3][20][21]

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing protein/peptide

  • Reaction buffer (e.g., HBS or PBS, pH 7.0-7.4, degassed)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography or tangential flow filtration)

Procedure:

  • Protein Preparation (if necessary):

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.

    • Dissolve the protein in degassed reaction buffer.

    • Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3][20]

    • Note: If using DTT for reduction, it must be removed prior to conjugation (e.g., by dialysis or a desalting column), as it will compete for the maleimide groups.

  • Conjugation Reaction:

    • Immediately mix the maleimide-functionalized liposomes with the thiol-containing protein solution. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1, but this should be optimized.[20]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[20]

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) in excess to react with any remaining unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.

  • Purification:

    • Separate the protein-conjugated liposomes from unreacted protein and quenching reagent using size exclusion chromatography or another suitable purification method.

  • Characterization:

    • Characterize the final product for size, zeta potential, protein concentration, and conjugation efficiency (e.g., using a protein assay like BCA or SDS-PAGE).

Conjugation_Workflow

References

An In-depth Technical Guide to the Mechanism of Action of 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a functionalized phospholipid that serves as a critical tool in the fields of biophysics, cell biology, and drug delivery. Its "mechanism of action" is not one of a bioactive signaling molecule, but rather a precise chemical reactivity that enables the covalent conjugation of thiol-containing molecules, such as peptides and proteins, to lipid bilayers. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its chemical properties, experimental applications, and the biophysical consequences of its incorporation into model membranes. We present detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying processes to equip researchers with the knowledge to effectively utilize this versatile lipid anchor.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary function of this compound is to provide a reactive maleimide (B117702) group on the surface of a lipid membrane. This group undergoes a specific and efficient reaction with a free sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein.

This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[2]

Below is a diagram illustrating the reaction between a thiol-containing peptide and a liposome (B1194612) containing this compound.

Thiol_Maleimide_Reaction cluster_liposome Liposome Surface cluster_conjugate Conjugated Liposome Lipid_Bilayer Lipid Bilayer MPB_PE This compound Conjugated_Peptide Conjugated Peptide Peptide Thiol-containing Peptide (R-SH) Peptide->MPB_PE Michael Addition (pH 6.5-7.5) Conjugated_Liposome Lipid Bilayer

Figure 1: Thiol-Maleimide Conjugation. A thiol-containing molecule reacts with the maleimide group of this compound on a liposome surface.

Quantitative Data on Functional Consequences

The conjugation of molecules to this compound-containing liposomes can have significant and measurable effects on the properties of the lipid bilayer and its interaction with the environment. The following tables summarize quantitative data from studies utilizing maleimide-functionalized lipids for peptide conjugation.

Table 1: Influence of MPB-PE Concentration on Peptide-Triggered Liposome Leakage

A study by J. K. K. B. Andersen et al. investigated the effect of conjugating the peptide JR2KC to liposomes containing varying concentrations of a maleimide-functionalized PE. The release of encapsulated carboxyfluorescein (CF) was measured as an indicator of membrane disruption.

MPB-PE (mol%)JR2KC Concentration for 50% CF Release ([JR2KC]CF50%) (µM)Vesicle Composition
1> 4POPC/MPB-PE
2.5~1.5POPC/MPB-PE
5~0.7POPC/MPB-PE
1> 4POPC/MPB-PE/Cholesterol (30 mol%)
2.5~0.4POPC/MPB-PE/Cholesterol (30 mol%)
5~0.2POPC/MPB-PE/Cholesterol (30 mol%)
Data extracted from Andersen, J. K. K. B., et al. (2022).[3]
Table 2: Biophysical Effects of Maleimide-PE Incorporation

A study by G. G. P. de la Torre et al. examined the biophysical consequences of incorporating a maleimide-derivatized PE (PE-mal) into lipid bilayers.

PropertyBilayer without PE-malBilayer with PE-malTechnique
Fluorescence Anisotropy (TMA-DPH at 20°C) ~0.26~0.30Fluorescence Emission Polarization
Fluorescence Anisotropy (DPH at 20°C) ~0.45~0.55Fluorescence Emission Polarization
Data extracted from de la Torre, G. G. P., et al. (2022).[4] An increased fluorescence anisotropy indicates a more ordered or less fluid lipid bilayer.[4]

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids, including this compound (typically 1-5 mol%), dissolved in an organic solvent such as chloroform.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) at a temperature above the phase transition temperature of the lipid mixture.

    • Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

Liposome_Preparation_Workflow Start Dissolve Lipids (including this compound) in Chloroform Rotovap Rotary Evaporation to form Lipid Film Start->Rotovap Vacuum Dry under Vacuum Rotovap->Vacuum Hydrate Hydrate with Buffer (forms MLVs) Vacuum->Hydrate Extrude Extrude through Polycarbonate Membrane (forms SUVs) Hydrate->Extrude End This compound-containing Liposomes Extrude->End

Figure 2: Workflow for preparing this compound-containing liposomes.
Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol provides a general procedure for the covalent attachment of a cysteine-containing peptide to the surface of pre-formed this compound liposomes.

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in a degassed buffer at a pH between 6.5 and 7.5.

    • If the peptide contains disulfide bonds, reduction may be necessary using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. The molar ratio of peptide to reactive lipid should be optimized for the specific application.

    • Incubate the mixture at room temperature for a sufficient duration (e.g., 1-4 hours) to allow for the conjugation reaction to proceed.

  • Purification:

    • Remove unconjugated peptide from the liposome suspension using a size-exclusion chromatography column or through dialysis.

  • Quantification of Conjugation (Optional):

    • The efficiency of conjugation can be assessed by quantifying the amount of free thiol remaining in the solution after the reaction using Ellman's reagent (DTNB). A decrease in free thiol concentration corresponds to successful conjugation.[5] Alternatively, protein assays can be used to determine the amount of peptide associated with the liposomes after purification.[6]

Peptide_Conjugation_Workflow Start Prepare Thiol-Peptide and MPB-PE Liposomes Mix Mix Peptide and Liposomes (pH 6.5-7.5) Start->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify by Size-Exclusion Chromatography or Dialysis Incubate->Purify Quantify Quantify Conjugation (e.g., Ellman's Reagent) Purify->Quantify End Peptide-Conjugated Liposomes Quantify->End

References

The Pivotal Role of the Maleimide Group in 16:0 MPB PE: A Technical Guide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the maleimide (B117702) group in 1-palmitoyl-2-(4-(p-maleimidophenyl)butanoyl)-sn-glycero-3-phosphoethanolamine (16:0 MPB PE). This functionalized phospholipid is a critical reagent in bioconjugation, enabling the covalent attachment of thiol-containing molecules, such as proteins, peptides, and other ligands, to lipid bilayers for the development of targeted drug delivery systems, diagnostic agents, and advanced biomaterials.

Core Functionality: The Thiol-Reactive Maleimide Moiety

This compound is a specialized lipid molecule where a maleimide group is attached to the phosphoethanolamine headgroup via a phenylbutyramide linker. The lipid component, with its two palmitic acid tails, facilitates the incorporation of the molecule into liposomes and other lipid-based nanoparticles.[1][2] The core functionality, however, resides in the maleimide group.

The maleimide group is a highly efficient and selective electrophile that readily reacts with nucleophilic thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins and peptides.[3][4] This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether bond.[5][6] The high selectivity of the maleimide-thiol reaction is a key advantage, as it allows for site-specific conjugation under mild physiological conditions, minimizing non-specific reactions with other functional groups like amines.[6][7]

The reaction is most efficient within a pH range of 6.5 to 7.5.[7] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis.[7]

The Chemistry of Conjugation: Michael Addition

The underlying chemical principle governing the function of the maleimide group in this compound is the Michael addition reaction. In this process, a deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring.[5] This leads to the formation of a stable thiosuccinimide adduct.[6]

G cluster_reactants Reactants cluster_product Product Thiol R-SH Thioether R-S-Adduct Thiol->Thioether + Maleimide Thioether_label Stable Thioether Bond Maleimide_label Maleimide_label Maleimide_label->Thioether Michael Addition (pH 6.5-7.5)

Caption: The Michael addition of a thiol to a maleimide group.

Applications in Drug Delivery and Research

The ability to covalently link biomolecules to a lipid anchor like this compound has profound implications for drug delivery and biomedical research. By incorporating this compound into liposomes, researchers can create targeted drug delivery vehicles. For instance, antibodies or antibody fragments with accessible cysteine residues can be conjugated to the surface of drug-loaded liposomes. These immunoliposomes can then specifically bind to antigens on the surface of target cells, such as cancer cells, leading to enhanced drug delivery and reduced off-target toxicity.

This strategy is central to the development of next-generation nanoparticle-based therapeutics and diagnostics. The maleimide group of this compound serves as the chemical handle to attach the targeting moiety that guides the lipid nanoparticle to its site of action.[8]

Quantitative Data for Experimental Design

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data to guide the design and optimization of experiments using this compound.

Table 1: Factors Influencing Maleimide-Thiol Reaction Kinetics

FactorOptimal Range/ConditionRationale
pH 6.5 - 7.5Balances the concentration of the reactive thiolate anion and minimizes maleimide hydrolysis.[7]
Temperature 4°C to Room TemperatureSlower reaction at 4°C may be preferable for sensitive biomolecules.
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide-containing lipid is typically used to drive the reaction to completion. The optimal ratio is system-dependent.[7][9]
Solvent Aqueous buffers (e.g., PBS, HEPES)Polar solvents facilitate the formation of the thiolate anion.[5]

Table 2: Representative Conjugation Efficiencies

Thiol-Containing MoleculeMaleimide:Thiol Molar RatioIncubation TimeConjugation Efficiency
cRGDfK peptide2:130 min84 ± 4%[10]
11A4 nanobody5:12 hours58 ± 12%[10]

Experimental Protocols

The following are generalized protocols for the conjugation of a thiol-containing protein to liposomes formulated with this compound.

Preparation of Maleimide-Functionalized Liposomes
  • Lipid Film Hydration: Co-dissolve the desired lipids, including this compound (typically 1-5 mol%), in chloroform.

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES, PBS, pH 7.0) to form multilamellar vesicles.

  • Size Extrusion: Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific diameter.

G A Lipid Mixture in Organic Solvent B Thin Lipid Film A->B Solvent Evaporation C Multilamellar Vesicles (MLVs) B->C Hydration with Aqueous Buffer D Unilamellar Vesicles (LUVs) C->D Extrusion

Caption: Workflow for preparing maleimide-functionalized liposomes.

Protein-Liposome Conjugation
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[11] TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed prior to conjugation.

  • Conjugation Reaction: Add the thiol-containing protein to the maleimide-functionalized liposome suspension. A typical starting point is a 10-20 fold molar excess of maleimide groups on the liposomes to the thiol groups on the protein.[12]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[12]

  • Quenching (Optional): Add a small molecule thiol, such as L-cysteine, to quench any unreacted maleimide groups.

  • Purification: Separate the protein-conjugated liposomes from unreacted protein and other reagents using techniques like size exclusion chromatography or dialysis.

G A Thiol-Containing Protein C Conjugation Reaction (pH 6.5-7.5) A->C B Maleimide-Functionalized Liposomes B->C D Protein-Conjugated Liposomes C->D E Purification D->E F Purified Conjugate E->F

Caption: Experimental workflow for protein-liposome conjugation.

Conclusion

The maleimide group in this compound provides a robust and highly specific tool for the covalent attachment of thiol-containing molecules to lipid assemblies. This functionality is a cornerstone of modern bioconjugation strategies, enabling the creation of sophisticated, targeted systems for therapeutic and diagnostic applications. A thorough understanding of the underlying Michael addition chemistry and the key experimental parameters is essential for the successful design and implementation of novel bioconjugates.

References

An In-depth Technical Guide to 16:0 MPB PE in Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE), a critical component in the development of advanced liposomal drug delivery systems. We will delve into its chemical properties, its role in liposome (B1194612) formation and functionalization, and provide detailed experimental protocols and quantitative data for its application.

Introduction to this compound

This compound is a phospholipid derivative that incorporates a maleimide (B117702) group at the head of the phosphoethanolamine. This maleimide group is a thiol-reactive moiety, making it an excellent electrophile for covalent conjugation with sulfhydryl-containing molecules such as peptides, antibodies, and other targeting ligands.[1][2] This feature allows for the creation of functionalized liposomes that can be directed to specific cells or tissues, enhancing the efficacy and reducing the off-target effects of encapsulated therapeutics.

Chemical Structure and Properties:

  • Synonyms: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], DPPE-MPB

  • Molecular Formula: C₅₁H₈₄N₂O₁₁PNa

  • Molecular Weight: 955.18 g/mol

  • Appearance: White to off-white powder

  • Solubility: Soluble in chloroform (B151607) and other organic solvents.

  • Storage: Should be stored at -20°C in a dry, inert atmosphere to prevent hydrolysis of the maleimide group.

Quantitative Data: Liposome Formulation and Characterization

The incorporation of this compound into liposomal formulations influences their physicochemical properties. The molar ratio of this compound, along with other lipid components and cholesterol, dictates the particle size, polydispersity index (PDI), and surface charge (zeta potential) of the resulting liposomes. These parameters are critical for the in vivo performance of the drug delivery system.

Liposome Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPC:DOPG:MPB-PE (40:10:50)Not SpecifiedNot SpecifiedNot SpecifiedThis formulation was noted for its cellular uptake via caveolae-mediated endocytosis.
POPC:MPB-PE (95:5)~100< 0.1Not SpecifiedUsed for studying peptide-membrane interactions.
POPC:DPPC:MPB-PE:Cholesterol68 - 110< 0.2Not SpecifiedInvestigated the effect of lipid composition on peptide-induced membrane destabilization.[3]
GGLG:Cholesterol:PEG₅₀₀₀-DSPE:Maleimide-PEG₅₀₀₀-Glu2C₁₈ (5:5:0.03:0.03)~150~0.15Not SpecifiedEnhanced cellular uptake via thiol-mediated transport.
DSPC:Cholesterol:SA (12.0:5.0:5.0)108 ± 150.20 ± 0.04+30.1 ± 1.2Optimized for positive zeta potential.
DSPC:Cholesterol:DCP (8.5:4.5:6.5)88 ± 140.21 ± 0.02-36.7 ± 3.3Optimized for negative zeta potential.[4]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; GGLG: 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate; PEG₅₀₀₀-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000]; Maleimide-PEG₅₀₀₀-Glu2C₁₈; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; SA: Stearylamine; DCP: Dicetyl phosphate.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol details the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Allow the lipid film to hydrate for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder membrane multiple times (typically 11-21 passes). The extrusion should be performed at a temperature above the lipid phase transition temperature.

    • The resulting translucent suspension contains unilamellar, maleimide-functionalized liposomes.

Conjugation of Thiol-Containing Molecules to MPB-PE Liposomes

This protocol describes the covalent attachment of a cysteine-containing peptide to the surface of the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Cysteine-containing peptide

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has internal disulfide bonds, they may need to be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A typical molar ratio of maleimide groups on the liposome surface to the thiol groups of the peptide is between 1:1 and 1:1.5.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching:

    • To quench any unreacted maleimide groups, add an excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted peptide and quenching agent from the peptide-conjugated liposomes.

    • This can be achieved by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or by dialysis against the desired buffer.

  • Characterization:

    • Characterize the final peptide-conjugated liposomes for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • The efficiency of peptide conjugation can be quantified using various methods, such as HPLC or by using a fluorescently labeled peptide and measuring the fluorescence intensity of the liposomes.

Signaling Pathways and Experimental Workflows

Cellular Uptake Pathway: Caveolae-Mediated Endocytosis

Liposomes functionalized with specific ligands via this compound can be designed to enter cells through specific endocytic pathways. One such pathway is caveolae-mediated endocytosis, which is a clathrin-independent mechanism. This pathway can be advantageous for drug delivery as it may bypass the lysosomal degradation pathway, allowing for more efficient delivery of the therapeutic payload to the cytoplasm.

Caveolae_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Caveolae Caveolae (Caveolin-1, Cavin) Caveosome Caveosome Caveolae->Caveosome Internalization Receptor Target Receptor Receptor->Caveolae Clustering LigandLiposome Ligand-Conjugated Liposome (via MPB-PE) LigandLiposome->Receptor Binding EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Trafficking Golgi Golgi Apparatus Caveosome->Golgi Trafficking DrugRelease Drug Release Caveosome->DrugRelease Payload Release Targeted_Drug_Delivery_Workflow cluster_formulation Liposome Formulation & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LipidFilm 1. Prepare Lipid Film (DPPC, Cholesterol, this compound) Hydration 2. Hydration with Drug Solution LipidFilm->Hydration Extrusion 3. Extrusion (100 nm) Hydration->Extrusion Conjugation 4. Conjugate Targeting Peptide (Thiol-Maleimide Reaction) Extrusion->Conjugation Purification 5. Purification & Characterization (Size, PDI, Zeta, Drug Load) Conjugation->Purification CellCulture 6. Culture Cancer Cells (Target Receptor Positive) Purification->CellCulture AnimalModel 9. Tumor Xenograft Mouse Model Purification->AnimalModel CellularUptake 7. Cellular Uptake Study (Flow Cytometry/Microscopy) CellCulture->CellularUptake Cytotoxicity 8. Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Administration 10. Intravenous Administration AnimalModel->Administration Biodistribution 11. Biodistribution Study (Imaging/Tissue Analysis) Administration->Biodistribution Efficacy 12. Therapeutic Efficacy Study (Tumor Growth Inhibition) Administration->Efficacy

References

A Technical Guide to Covalent Protein Attachment using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) for the covalent attachment of proteins and other thiol-containing molecules to lipid-based delivery systems. This document details the underlying chemistry, optimized experimental protocols, and critical considerations for achieving efficient and stable bioconjugation.

Introduction to this compound

This compound is a phospholipid derivative featuring a maleimide (B117702) group at the terminus of its headgroup.[1][2] This functional group makes it an invaluable tool for bioconjugation, as it reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[3][4] The "16:0" designation refers to the two palmitoyl (B13399708) acyl chains, which provide a saturated lipid anchor for stable incorporation into lipid bilayers of liposomes, nanoparticles, and other lipid-based drug delivery vehicles.[1][2]

The covalent bond formed between the maleimide group of this compound and a thiol group is a stable thioether linkage, created via a Michael addition reaction.[4][5] This specific and efficient reaction proceeds under mild conditions, making it ideal for working with sensitive biological molecules.[4][6] The resulting protein- or peptide-functionalized lipid vesicles are instrumental in various biomedical applications, including targeted drug delivery, vaccine development, and fundamental studies of protein-membrane interactions.[7][8][9]

Mechanism of Covalent Attachment

The conjugation of a thiol-containing molecule to this compound occurs through a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[6] Within this pH range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which then attacks the electrophilic double bond of the maleimide ring.[6] This nucleophilic attack results in the formation of a stable, covalent thioether bond.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Thiol Protein/Peptide-SH (Thiol Group) Conditions pH 6.5 - 7.5 Room Temperature Thiol->Conditions Nucleophilic attack MPB_PE This compound (Maleimide Group) MPB_PE->Conditions Conjugate Protein/Peptide-S-MPB PE (Stable Thioether Linkage) Conditions->Conjugate Covalent Bond Formation

Quantitative Data for Conjugation Reactions

The efficiency of the maleimide-thiol conjugation can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Optimal Reaction Conditions and Efficiencies

Target MoleculeMaleimide:Thiol Molar RatiopHTemperatureTimeConjugation EfficiencyReference
cRGDfK Peptide2:17.0Room Temp30 min84 ± 4%[3][10]
11A4 Nanobody5:17.4Room Temp2 hours58 ± 12%[3][10]
scIL-1225:17.04°Cat least 12 hoursNot specified[11]

Table 2: Factors Affecting Maleimide Reactivity and Conjugate Stability

FactorObservationRecommendationReference
pH Reaction rate is optimal between pH 6.5-7.5. Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[6]Maintain pH strictly between 6.5 and 7.5.[6]
Storage of Maleimide-NP Storage at 20°C for 7 days led to a ~40% loss of maleimide reactivity, while storage at 4°C resulted in only a ~10% loss.[3][10]Store maleimide-functionalized nanoparticles at 4°C and use them promptly.[3][10]
Retro-Michael Reaction The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione), leading to cleavage.[1][5]Consider strategies to promote hydrolysis of the succinimide (B58015) ring to form a more stable succinamic acid derivative.[2][5][1][2][5]
Hydrolysis of Maleimide The maleimide ring can hydrolyze, rendering it inactive for conjugation. This is more pronounced at higher pH.[6]Prepare maleimide-containing solutions immediately before use and maintain the recommended pH.[6]

Experimental Protocols

This section provides a detailed methodology for the covalent attachment of a cysteine-containing protein to liposomes incorporating this compound.

Materials and Reagents
  • Lipid components (e.g., DSPC, Cholesterol)

  • This compound

  • Cysteine-containing protein/peptide

  • Reaction Buffer: 10 mM HEPES, pH 7.0

  • Quenching Solution: L-cysteine in reaction buffer (100-fold molar excess to unreacted maleimide)

  • Purification column (e.g., size-exclusion chromatography)

  • Chloroform (B151607) or other suitable organic solvent

Liposome (B1194612) Preparation with this compound
  • Lipid Film Hydration:

    • Co-dissolve the desired lipids and this compound (typically 1-5 mol%) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (note: for some protocols, adjusting the pH of the hydration buffer may be necessary, for example, to pH 5, before extruding and then raising it to the reaction pH).[11]

  • Liposome Extrusion:

    • Extrude the hydrated lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

Covalent Conjugation of Protein
  • Prepare Protein Solution:

    • Dissolve the cysteine-containing protein in the reaction buffer (10 mM HEPES, pH 7.0). If the protein has internal disulfide bonds that need to be reduced to expose the cysteine thiol, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent before conjugation.

  • Conjugation Reaction:

    • Mix the maleimide-containing liposomes with the protein solution at a desired molar ratio (e.g., 25:1 MPB-PE to protein).[11]

    • Incubate the reaction mixture at a specified temperature and duration (e.g., for at least 12 hours at 4°C with gentle mixing).[11]

  • Quenching of Unreacted Maleimide Groups:

    • Add a 100-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted maleimide groups on the liposome surface.[11]

    • Incubate for an additional 1.5 hours on ice.[11]

Purification and Characterization
  • Purification:

    • Remove unconjugated protein and excess quenching reagent from the liposome-protein conjugate suspension using size-exclusion chromatography or dialysis.

  • Characterization:

    • Conjugation Efficiency: Quantify the amount of protein conjugated to the liposomes. This can be done by measuring the protein concentration in the liposome fraction (after purification) using a protein quantification assay (e.g., BCA assay, being mindful of potential lipid interference) and comparing it to the initial amount of protein added.[12] Alternatively, the unbound protein in the purification flow-through can be quantified. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the conjugated and unconjugated species.

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the final conjugate using dynamic light scattering (DLS).

    • Stability: The stability of the conjugate can be assessed over time by incubating it in a biologically relevant buffer (e.g., plasma) and analyzing for the release of the conjugated protein using techniques like HPLC or SDS-PAGE.[5]

G cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A 1. Lipid Film Hydration (Lipids + this compound) B 2. Extrusion A->B C 3. Mix Liposomes with Cysteine-Protein (pH 7.0) B->C D 4. Incubate (e.g., 4°C, 12h) C->D E 5. Quench with L-cysteine D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (Protein Quantification, DLS) F->G

Conclusion

This compound is a powerful and versatile tool for the covalent attachment of proteins and peptides to lipid-based nanocarriers. By understanding the underlying maleimide-thiol chemistry and carefully optimizing reaction conditions, researchers can achieve high conjugation efficiencies and create stable, functionalized delivery systems. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this technology for a wide range of therapeutic and research applications.

References

A Technical Guide to 16:0 MPB PE: Principles and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0 MPB PE

This compound is the abbreviated name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] [1][2][3][4]. It is a functionalized phospholipid critical in the fields of bioconjugation, drug delivery, and diagnostics. Structurally, it consists of a standard phospholipid base, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), where the dipalmitoyl (16:0) chains form the lipid anchor. The key functionality lies in the maleimidophenyl)butyramide (MPB) group attached to the phosphoethanolamine headgroup[5]. This maleimide (B117702) moiety is a thiol-reactive group that serves as a powerful tool for covalently linking molecules to lipid bilayers, such as those forming liposomes[5][6].

The primary application of this compound is to create functionalized nanocarriers, like liposomes or lipid nanoparticles, that can be decorated with targeting ligands such as antibodies, peptides, or other proteins[6][7][8]. This surface modification enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing efficacy and reducing systemic toxicity[9][10].

Property Value
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[2][3]
Abbreviation This compound
CAS Number 384835-50-1[1][3][5]
Molecular Formula C₅₁H₈₄N₂O₁₁PNa[1][3]
Molecular Weight 955.183 g/mol [1][2][3]
Reactive Group Maleimide
Target Functional Group Thiol (Sulfhydryl, -SH)
Storage Temperature -20°C[1][2][3]

Core Principle: Thiol-Maleimide Conjugation Chemistry

The utility of this compound is centered on the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond (specifically, a thiosuccinimide linkage)[11][12][13][14].

This conjugation chemistry is favored in bioconjugation for several key reasons:

  • High Specificity: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[15][16][17] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine (B10760008) residues), minimizing off-target side reactions[11][15][16].

  • Mild Reaction Conditions: The conjugation proceeds efficiently at or near physiological pH and temperature, which helps preserve the structure and function of sensitive biomolecules like antibodies.

  • High Efficiency: The reaction is rapid and typically results in high conjugation yields[11].

The diagram below illustrates the fundamental workflow for creating a targeted liposome (B1194612) using this compound.

G cluster_prep Liposome Preparation cluster_conj Bioconjugation Lipids Lipid Mixture (e.g., DSPC, Cholesterol) Film Lipid Film Formation (Solvent Evaporation) Lipids->Film MPB_PE This compound MPB_PE->Film Hydration Hydration with Buffer (Formation of MLVs) Film->Hydration Sizing Sizing (Extrusion or Sonication) Hydration->Sizing Liposome Maleimide-Functionalized Liposome Sizing->Liposome Reaction Conjugation Reaction (pH 6.5-7.5) Liposome->Reaction Ligand Thiol-Containing Ligand (e.g., Antibody, Peptide) Reduction Reduction of Disulfides (if necessary, e.g., with TCEP) Ligand->Reduction ActiveLigand Activated Ligand (with free -SH group) Reduction->ActiveLigand ActiveLigand->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification TargetedLiposome Targeted Liposome Purification->TargetedLiposome

Workflow for creating targeted liposomes using this compound.

Experimental Protocols and Methodologies

The successful use of this compound requires careful attention to the protocols for liposome preparation, ligand activation, and the conjugation reaction itself.

This protocol describes a standard thin-film hydration followed by extrusion method.

  • Lipid Film Formation:

    • Co-dissolve the primary structural lipids (e.g., DSPC, Cholesterol) and this compound (typically 0.5-5 mol%) in an organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, PBS, pH 6.5-7.0) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature (Tc) of the primary lipid.

  • Sizing (Extrusion):

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. Again, maintain the temperature above the lipid Tc.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography (SEC) or dialysis. The resulting liposomes will have maleimide groups exposed on their surface, ready for conjugation.

This protocol outlines the steps for conjugating a thiol-containing protein (e.g., a monoclonal antibody Fab' fragment) to the prepared liposomes.

  • Thiol Group Preparation (if needed):

    • Many proteins, like full IgG antibodies, have their cysteine residues tied up in disulfide bonds. These must be reduced to generate free thiols.

    • Dissolve the protein in a degassed buffer (pH 7.0-7.5) containing a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation[17].

    • Add a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is thiol-free and does not need to be removed before conjugation[15][16][17]. Use a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature[15][17].

    • If using DTT, it must be completely removed post-reduction (e.g., via a desalting column) as it will compete for the maleimide groups[16][17].

  • Conjugation Reaction:

    • Immediately mix the maleimide-functionalized liposomes with the thiol-activated protein solution.

    • The molar ratio of maleimide to thiol is a critical parameter to optimize. Ratios from 2:1 to 20:1 (maleimide:thiol) have been reported, depending on the specific molecules involved[16][17][18][19]. A 10-20 fold molar excess of maleimide is a common starting point[16][17].

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring and protected from light[15][17].

  • Quenching and Purification:

    • Stop the reaction by adding a small-molecule thiol like cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide groups[17].

    • Separate the final antibody-conjugated liposomes from unreacted protein and quenching agent using size exclusion chromatography (e.g., Sepharose CL-4B column) or tangential flow filtration[7].

Quantitative Data and Optimization Parameters

The efficiency and stability of the thiol-maleimide conjugation are highly dependent on reaction conditions.

ParameterOptimal Range/ConditionRationale & Considerations
pH 6.5 - 7.5Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolyzes at higher pH). Below 6.5, the reaction rate slows significantly. Above 7.5, hydrolysis of the maleimide ring and side reactions with amines increase[13][15][16][17].
Maleimide:Thiol Molar Ratio 2:1 to 20:1Highly dependent on reactants. A molar excess of maleimide drives the reaction to completion but may require more extensive purification. Optimal ratios must be determined empirically[16][17][18].
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize degradation of sensitive proteins[15][17].
Maleimide Stability Low in aqueous buffersThe maleimide ring is prone to hydrolysis, opening to form an unreactive maleamic acid.[15][20][21] Stock solutions of MPB-PE should be prepared in dry, aprotic solvents (e.g., DMSO, DMF) and used immediately.[15][16] Pre-formed maleimide liposomes should be stored at 4°C and used promptly; reactivity can decrease by 10% after 7 days at 4°C and 40% at 20°C[18].
Conjugation Efficiency 50% - 90%Efficiency varies widely based on optimization. A study conjugating a peptide (cRGDfK) achieved 84% efficiency, while a larger nanobody reached 58% under optimized conditions.[18] The accessibility of the thiol group is a major factor.
Post-Conjugation Stabilization Incubate at pH ~8.5The initial thioether bond can be reversible (retro-Michael reaction). A short incubation at a slightly basic pH can promote hydrolysis of the succinimide (B58015) ring to a stable succinamic acid, making the linkage irreversible[15].

Visualization of the Mechanism of Action

Once prepared, the targeted liposome utilizes the conjugated ligand to interact with specific cellular targets. The diagram below illustrates the logical pathway from ligand binding to cellular uptake, a common mechanism for targeted drug delivery systems developed with this compound.

G TargetedLiposome Targeted Liposome (Ligand-Conjugated) Binding Specific Binding (Ligand-Receptor Interaction) TargetedLiposome->Binding 1. Approach & Recognition CellSurface Cell Surface Receptor (Target Protein) CellSurface->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Signal Endosome Endosome Formation Endocytosis->Endosome 3. Vesicle Formation Lysosome Lysosomal Fusion & Cargo Release Endosome->Lysosome 4. Intracellular Trafficking Effect Therapeutic/Diagnostic Effect Lysosome->Effect 5. Payload Action

Targeted liposome mechanism: from cell binding to cargo release.

References

An In-depth Technical Guide to 16:0 MPB PE in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) is a critical component in the development of advanced drug delivery systems. This maleimide-functionalized phospholipid plays a pivotal role in the creation of targeted nanocarriers, particularly liposomes, designed to enhance the therapeutic efficacy of a wide range of pharmaceutical agents. Its unique chemical structure allows for the covalent attachment of targeting moieties, such as antibodies and peptides, to the surface of liposomes, thereby enabling precise delivery of encapsulated drugs to specific cells or tissues. This targeted approach minimizes off-target effects and improves the overall therapeutic index of the drug. This technical guide provides a comprehensive overview of the application of this compound in drug delivery, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

The core of this compound's functionality lies in its maleimide (B117702) group, which is a thiol-reactive moiety. This group readily forms stable thioether bonds with sulfhydryl groups present on proteins and peptides, a process central to the creation of immunoliposomes and other targeted constructs.[1] The 16:0 designation refers to the two palmitic acid tails, which are saturated 16-carbon fatty acids that form the lipid bilayer of the liposome (B1194612).

Core Principles of this compound-Mediated Drug Delivery

The use of this compound in drug delivery is centered around the concept of active targeting. By conjugating specific ligands to the liposome surface, the drug carrier can be directed to cells that overexpress the corresponding receptors. This is particularly advantageous in cancer therapy, where tumor cells often display unique surface antigens.

The general workflow for creating a targeted drug delivery system using this compound involves several key steps:

  • Liposome Formulation: Creation of liposomes that incorporate this compound within their lipid bilayer.

  • Drug Loading: Encapsulation of the therapeutic agent within the aqueous core or the lipid bilayer of the liposome.

  • Ligand Conjugation: Covalent attachment of the targeting ligand (e.g., an antibody) to the maleimide group of this compound on the liposome surface.

  • Characterization: Thorough analysis of the resulting targeted liposomes to ensure desired physicochemical properties and biological activity.

  • In Vitro and In Vivo Evaluation: Assessment of the targeting efficiency, drug release, and therapeutic efficacy of the formulation.

Quantitative Data on this compound-Based Liposomes

The following tables summarize key quantitative data from various studies on liposomal formulations, providing insights into the performance of these drug delivery systems. While not all studies exclusively use this compound, the data presented for similar maleimide-functionalized lipids offer valuable benchmarks.

Liposome Composition (molar ratio)DrugEncapsulation Efficiency (%)Drug Release ProfileReference
DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-MPB (7:2.5:0.025:0.025)Plasmid DNA85 - 95% (for PLL/DNA complexes)Not specified[2]
Egg PC:Cholesterol (7:3) with transmembrane phosphate (B84403) gradientDoxorubicin (B1662922)Up to 98%~30% release at pH 5.5 in 2h[3]
HEPC:Cholesterol:DSPE-PEG2000 (185:1:15)Doxorubicin> 90%98% retention after 24h in culture media
POPC:MPB-PE (95:5)Carboxyfluorescein (CF)Not specifiedTriggered release by peptide conjugation
FormulationAnimal ModelTumor TypeEfficacy OutcomeReference
Anti-HER2 Immunoliposome-DoxorubicinNude MiceHER2-overexpressing breast cancer xenograftsSignificant tumor growth inhibition and regression; cure rates up to 50%[4]
2C5-modified Doxil®Mice4T1 (breast), C26 (colon), PC3 (prostate)Significantly enhanced tumor growth inhibition compared to non-targeted Doxil®[5]
Anti-idiotype Immunoliposomes-DoxorubicinC3H/HeN Mice38C13 B-cell lymphomaProlonged survival compared to non-targeted liposomes and free doxorubicin[6]

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in chloroform at a desired molar ratio (e.g., 55:40:4:1).

    • Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

    • Pass the suspension through the extruder 10-20 times to ensure a homogenous population of SUVs.

    • Store the resulting liposome suspension at 4°C.

Doxorubicin Loading into Liposomes (Active Loading)

This protocol utilizes a transmembrane ammonium (B1175870) sulfate (B86663) gradient for active loading of doxorubicin into the prepared liposomes.

Materials:

  • This compound-containing liposomes prepared in 250 mM ammonium sulfate solution (pH 7.4)

  • Doxorubicin hydrochloride solution

  • Sephadex G-50 column or dialysis cassettes

  • HEPES-buffered saline (HBS), pH 7.4

Procedure:

  • Establish Ammonium Sulfate Gradient:

    • Prepare the liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution for hydration instead of PBS.

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column or by dialysis against HBS (pH 7.4). This creates a concentration gradient with high ammonium sulfate inside the liposomes and low concentration outside.

  • Drug Loading:

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes. Doxorubicin will be actively transported into the liposomes and precipitate as a sulfate salt.

  • Removal of Unencapsulated Drug:

    • Separate the doxorubicin-loaded liposomes from the unencapsulated drug using a Sephadex G-50 column or dialysis against HBS.

Antibody Conjugation to this compound Liposomes

This protocol describes the conjugation of a thiolated antibody to the maleimide group on the surface of the liposomes.

Materials:

  • Doxorubicin-loaded this compound-containing liposomes

  • Antibody (e.g., IgG)

  • Traut's reagent (2-iminothiolane) or dithiothreitol (B142953) (DTT) for antibody thiolation

  • Sephadex G-25 column

  • PBS, pH 7.4

  • L-cysteine

Procedure:

  • Antibody Thiolation:

    • React the antibody with a 20-fold molar excess of Traut's reagent in PBS for 1 hour at room temperature to introduce sulfhydryl groups. Alternatively, if the antibody has disulfide bonds that can be reduced, treat with DTT.

    • Remove the excess thiolation reagent by passing the antibody solution through a Sephadex G-25 column equilibrated with PBS.

  • Conjugation Reaction:

    • Immediately add the thiolated antibody to the doxorubicin-loaded liposome suspension at a specific antibody-to-lipid molar ratio.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimide Groups:

    • Add a 100-fold molar excess of L-cysteine to the immunoliposome suspension and incubate for 30 minutes at room temperature to block any unreacted maleimide groups.

  • Purification:

    • Separate the immunoliposomes from unconjugated antibody and excess cysteine by size-exclusion chromatography or dialysis.

Characterization of Immunoliposomes

Methods:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions using techniques like UV-Vis spectroscopy or HPLC.

  • Antibody Conjugation Efficiency: Determined by protein assays (e.g., BCA or Bradford assay) after separating the immunoliposomes from unconjugated antibody.

  • Morphology: Visualized by transmission electron microscopy (TEM).

Mechanisms and Pathways

Experimental Workflow for Targeted Liposome Preparation and Action

G cluster_prep Liposome Preparation cluster_conj Targeting cluster_action Cellular Action lipid_mix Lipid Mixture (DPPC, Cholesterol, DSPE-PEG, this compound) film Thin Lipid Film lipid_mix->film Solvent Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration suv Small Unilamellar Vesicles (SUVs) mlv->suv Extrusion drug_loaded Drug-Loaded Liposomes suv->drug_loaded Active Drug Loading immuno Immunoliposome drug_loaded->immuno Conjugation antibody Antibody thiolated_ab Thiolated Antibody antibody->thiolated_ab Thiolation thiolated_ab->immuno binding Receptor Binding immuno->binding endocytosis Endocytosis binding->endocytosis endosome Endosome/Lysosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target G cluster_cell Target Cell receptor Cell Surface Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis membrane Cell Membrane endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome (Low pH) endosome->lysosome release Drug Release into Cytoplasm lysosome->release nucleus Nucleus release->nucleus dna DNA nucleus->dna topoisomerase Topoisomerase II nucleus->topoisomerase apoptosis Apoptosis dna->apoptosis DNA Damage topoisomerase->apoptosis Inhibition immunoliposome Targeted Liposome (e.g., with anti-HER2) immunoliposome->receptor Binding

References

An In-Depth Technical Guide to Exploratory Studies with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 16:0 MPB PE, is a versatile, thiol-reactive phospholipid that has become an invaluable tool in the fields of bioconjugation, drug delivery, and membrane protein research. Its unique structure, featuring a hydrophilic phosphoethanolamine headgroup, two saturated 16-carbon palmitoyl (B13399708) chains, and a maleimide-functionalized linker, enables the stable and specific covalent attachment of cysteine-containing peptides, proteins, and other thiol-modified molecules to the surface of liposomes and other lipid-based nanoparticles. This guide provides a comprehensive overview of the core principles and methodologies for conducting exploratory studies utilizing this compound.

Core Applications and Mechanism of Action

The primary application of this compound lies in its ability to functionalize lipid bilayers, thereby creating a platform for targeted drug delivery, vaccine development, and the study of membrane interactions. The maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. This bio-orthogonal reaction allows for the precise orientation and attachment of biomolecules to the surface of a lipid vesicle without significantly altering their biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies, highlighting the impact of this compound on formulation and functional parameters.

Table 1: Influence of this compound Concentration on Liposome (B1194612) Functionalization

Parameter0 mol% MPB-PE1 mol% MPB-PE3 mol% MPB-PE5 mol% MPB-PE10 mol% MPB-PEReference
Peptide Conjugation Efficiency N/ALowModerateHighHigh[1][2]
Carboxyfluorescein (CF) Release (with JR2KC peptide) <10%SignificantIncreasedOptimalHigh[1]
Liposome Fusion Efficiency (peptide-mediated) LowModerateHighVery HighHigh[2]

Table 2: Lipid Compositions for this compound-Containing Nanoparticles

Formulation NameBase Lipids16:0 MPB-PE (mol%)Other Components (mol%)ApplicationReference
Mal-NPsDSPC5%Cholesterol (24%), DSPG (6%)Immunotherapy Delivery[3]
SAT-NPsDSPC5%Cholesterol (24%), DSPG (6%)Immunotherapy Delivery[3]
Peptide-conjugated LUVsPOPC5%Cholesterol (30%)Drug Release Studies[4]
JR2KC-conjugated LiposomesPOPC1-10%-Membrane Permeability Studies[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion technique.

Materials:

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound) in chloroform at the desired molar ratio.

    • Evaporate the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 1-2 minutes. The final lipid concentration is typically between 1 and 10 mg/mL.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids (e.g., ~65°C for DSPC).

    • Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

    • Store the liposomes at 4°C.

Protocol 2: Covalent Conjugation of a Cysteine-Containing Peptide to MPB-PE Liposomes

This protocol details the conjugation of a thiol-containing peptide to the surface of pre-formed this compound liposomes.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Cysteine-containing peptide

  • Reaction buffer (e.g., HEPES-buffered saline, pH 7.0)

  • L-cysteine (for quenching)

Procedure:

  • pH Adjustment:

    • Adjust the pH of the liposome solution to 7.0 with a suitable buffer (e.g., 10 mM HEPES).[3]

  • Peptide Addition:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • Add the peptide solution to the liposome suspension at a desired molar ratio of peptide to this compound (e.g., 1:25).[3]

  • Incubation:

    • Incubate the reaction mixture for at least 12 hours at 4°C with gentle rotation.[3]

  • Quenching (Optional but Recommended):

    • To quench any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine and incubate for 1.5 hours on ice.[3]

  • Purification:

    • Remove unconjugated peptide and excess quenching agent by size exclusion chromatography or dialysis.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation lipids Lipids (DSPC, Cholesterol, this compound) chloroform Dissolve in Chloroform lipids->chloroform film Form Thin Lipid Film chloroform->film hydration Hydrate with Buffer (MLVs) film->hydration extrusion Extrude (LUVs) hydration->extrusion mix Mix with MPB-PE Liposomes extrusion->mix peptide Cysteine-Peptide peptide->mix incubate Incubate (Thioether Bond Formation) mix->incubate quench Quench with L-cysteine incubate->quench purify Purify quench->purify final final purify->final Functionalized Liposome

Caption: Experimental workflow for the preparation and peptide conjugation of this compound liposomes.

G cluster_reactants Reactants liposome Liposome Surface (with Maleimide Group) reaction Michael Addition Reaction (pH 6.5-7.5) liposome->reaction peptide Cysteine-containing Peptide (with Thiol Group) peptide->reaction product Stable Thioether Bond (Peptide-Liposome Conjugate) reaction->product

Caption: Signaling pathway of bioconjugation using this compound.

Conclusion

This compound is a powerful and versatile tool for the surface functionalization of lipid-based drug delivery systems. The methodologies outlined in this guide provide a solid foundation for researchers to design and execute exploratory studies aimed at developing novel targeted therapies and diagnostic agents. Careful optimization of lipid composition, conjugation conditions, and purification methods will be critical for achieving desired formulation characteristics and biological outcomes.

References

An In-depth Technical Guide to the Surface Modification of Vesicles Using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB-PE) for the surface modification of vesicles, such as liposomes. 16:0 MPB-PE is a maleimide-functionalized, thiol-reactive lipid that enables the covalent conjugation of various ligands to the surface of lipid-based nanoparticles, facilitating targeted drug delivery and other biomedical applications.[1][2]

Core Principles of 16:0 MPB-PE Mediated Surface Modification

The fundamental principle behind the use of 16:0 MPB-PE lies in the maleimide-thiol "click" reaction.[2][3] This reaction involves the nucleophilic addition of a thiol group (sulfhydryl group, -SH), commonly found in cysteine residues of peptides and proteins, to the electron-deficient double bond of the maleimide (B117702) ring on the MPB-PE lipid.[3][4] This forms a stable thioether linkage, covalently attaching the desired ligand to the vesicle surface.[5] This method is widely employed for conjugating a variety of molecules, including peptides, proteins, antibodies, and aptamers, to nanocarriers.[2]

The reaction is highly selective for thiols and proceeds efficiently under mild conditions, typically at a neutral pH (7.0-7.5), which is advantageous for maintaining the integrity of both the vesicle and the biomolecule being conjugated.[3][4]

Quantitative Data on 16:0 MPB-PE Modified Vesicles

The following tables summarize quantitative data from various studies on the formulation and characterization of vesicles modified with MPB-PE.

Table 1: Lipid Compositions for MPB-PE Containing Vesicles

Primary Lipid(s)Cholesterol (mol%)16:0 MPB-PE (mol%)Other Lipids (mol%)Application/Vesicle TypeReference
DSPC24%5%6% POPGInterleukin-12 delivery[6]
Egg PC, DPPG15%8%69% Egg PC, 8% DPPGThrombolytic therapy[5]
POPC0%5%95% POPCPeptide-membrane interaction studies[7][8]
POPC30%5%65% POPCPeptide-membrane interaction studies[7][8]
DPPC15%4%77% DPPC, 4% PEG-DSPEMET-targeted liposomes[9]

Table 2: Physicochemical Properties of MPB-PE Modified Vesicles

Vesicle CompositionMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
POPC/MPB-PE/Ch (67.5:2.5:30)---15[8]
POPC/MPB-PE/Ch (65:5:30)---25[8]
MET-targeted liposomes~120-130< 0.1-[9]
Non-targeted liposomes~120-130< 0.1-[9]

Table 3: Conjugation Efficiency and Conditions

LigandMaleimide:Thiol Molar RatiopHReaction TimeTemperatureConjugation EfficiencyReference
cRGDfK peptide2:17.0 (HEPES buffer)30 minRoom Temperature84 ± 4%[2]
11A4 nanobody5:17.4 (PBS)2 hoursRoom Temperature58 ± 12%[2]
scIL-1225:1 (MPB-PE:protein)7.0 (HEPES buffer)≥ 12 hours4 °CNot specified[6]
MET-Nbs1:12 to 1:500 (MET-Nbs:MAL-PEG-DSPE)---Density dependent[9]

Experimental Protocols

I. Preparation of 16:0 MPB-PE Containing Vesicles

This protocol describes a common method for preparing unilamellar vesicles incorporating 16:0 MPB-PE using the thin-film hydration and extrusion technique.[10][11]

Materials:

  • Primary phospholipids (B1166683) (e.g., DSPC, POPC, DPPC)

  • Cholesterol

  • 16:0 MPB-PE

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.0-7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (primary lipid, cholesterol, and 16:0 MPB-PE) in an organic solvent in a round-bottom flask.[10] The molar ratios should be as specified in your formulation (see Table 1 for examples).

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[10][11]

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[7][8]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid to ensure proper vesicle formation.[10][11]

    • Vortex or gently agitate the flask to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).[10]

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[10][11]

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[6][11]

II. Conjugation of Thiolated Ligands to MPB-PE Vesicles

This protocol outlines the general steps for conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of pre-formed MPB-PE vesicles.

Materials:

  • MPB-PE containing vesicles

  • Thiolated ligand (e.g., peptide, protein)

  • Reaction buffer (e.g., degassed PBS or HEPES, pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching agent (e.g., L-cysteine)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of Thiolated Ligand:

    • If the ligand contains disulfide bonds, it may be necessary to reduce them to free thiols.[4] This can be achieved by incubating the ligand with a reducing agent like TCEP.[4]

    • Dissolve the thiolated ligand in a degassed reaction buffer. Degassing is crucial to prevent the oxidation of thiols.[4]

  • Conjugation Reaction:

    • Add the solution of the thiolated ligand to the MPB-PE vesicle suspension. The molar ratio of maleimide to thiol should be optimized for each specific ligand (see Table 3 for examples).[2]

    • Incubate the reaction mixture under gentle agitation. The incubation time and temperature will vary depending on the specific reactants (e.g., 2 hours at room temperature or overnight at 4°C).[2][6]

  • Quenching:

    • After the desired reaction time, quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as L-cysteine.[6] This prevents non-specific reactions with other molecules.

  • Purification:

    • Remove the unconjugated ligand and quenching agent from the functionalized vesicles. This is typically achieved using size exclusion chromatography or dialysis.[4]

III. Characterization of Surface-Modified Vesicles

1. Size and Zeta Potential:

  • Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the vesicles.[9][12]

2. Confirmation of Conjugation:

  • SDS-PAGE can be used to confirm the conjugation of proteins or large peptides to the vesicles.[9] The conjugated vesicle band will show a higher molecular weight compared to the unconjugated ligand.

3. Quantitation of Conjugated Ligand:

  • The amount of conjugated ligand can be determined using various methods, such as fluorescence spectroscopy (if the ligand is fluorescently labeled), or by measuring the depletion of the free ligand from the supernatant after separating the vesicles.

4. Stability:

  • The stability of the modified vesicles can be assessed by monitoring their size and drug leakage over time at different storage conditions (e.g., 4°C).[13][14]

Visualizations of Key Processes

G Maleimide-Thiol Conjugation Chemistry cluster_reactants Reactants cluster_product Product Vesicle Vesicle with 16:0 MPB-PE ModifiedVesicle Surface-Modified Vesicle (Stable Thioether Bond) Vesicle->ModifiedVesicle Michael Addition (pH 7.0-7.5) Ligand Thiol-containing Ligand (R-SH) Ligand->ModifiedVesicle G Workflow for Vesicle Surface Modification A 1. Lipid Film Formation (Primary Lipid, Cholesterol, 16:0 MPB-PE) B 2. Hydration (Aqueous Buffer, T > Tm) A->B C 3. Extrusion (Size Homogenization) B->C D 4. Conjugation (Addition of Thiolated Ligand) C->D E 5. Quenching (Excess L-cysteine) D->E F 6. Purification (Size Exclusion Chromatography) E->F G 7. Characterization (DLS, SDS-PAGE, etc.) F->G G Targeted Vesicle-Cell Interaction Pathway cluster_vesicle Targeted Vesicle cluster_cell Target Cell Vesicle Vesicle (with Targeting Ligand) Receptor Cell Surface Receptor Vesicle->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease

References

A Technical Guide to the Fundamental Applications of 16:0 MPB PE in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 16:0 MPB PE in Bioconjugation

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as this compound, is a functionalized phospholipid critical to modern biochemistry and drug delivery.[1][2][3][4] Its structure consists of a standard phosphatidylethanolamine (B1630911) (PE) lipid with two 16-carbon saturated palmitoyl (B13399708) chains (16:0).[5] The defining feature of this molecule is the maleimidophenyl butyramide (B146194) (MPB) group attached to the PE headgroup.

The maleimide (B117702) moiety is a potent thiol-reactive functional group.[6][7] It reacts specifically and efficiently with free sulfhydryl groups, such as those found on the side chains of cysteine residues in proteins and peptides, to form a stable, covalent thioether bond.[6][8][9] This reactivity makes this compound an indispensable tool for anchoring biological macromolecules to the surface of lipid bilayers, primarily in the form of liposomes.

Core Application: Engineering Functionalized Liposomes

The principal application of this compound is its incorporation into liposomes to create a reactive surface for covalent ligand attachment.[7][10][11] By mixing this compound with other structural lipids (e.g., phosphatidylcholines, cholesterol) during the liposome (B1194612) manufacturing process, the maleimide groups become exposed on the vesicle surface, ready for conjugation.

This strategy is foundational for developing:

  • Targeted Drug Delivery Systems: Attaching targeting ligands like antibodies or peptides allows liposomes to selectively bind to and deliver therapeutic payloads to specific cell populations, such as cancer cells.[12][13][14]

  • Vaccine and Immunotherapy Platforms: Presenting antigens or epitopes on the surface of a liposome can be used to elicit specific and robust immune responses.[15][16]

  • Diagnostic and Bioassay Reagents: Liposomes can be loaded with reporter molecules, such as fluorescent dyes or enzymes, and then functionalized with antibodies for use in highly sensitive immunoassays.[10]

  • Model Membranes for Research: Anchoring proteins to a lipid bilayer facilitates the study of membrane-protein interactions and cellular processes.[17]

The chemical reaction underpinning these applications is the thiol-maleimide "click" reaction, which proceeds rapidly under physiological conditions.

Caption: Thiol-Maleimide conjugation chemistry.

Quantitative Data Summary

The molar percentage of this compound incorporated into the liposome and the resulting ligand density are critical parameters that influence biological activity.

ParameterValueOutcome / FindingReference
Molar Percentage 0.3 mol%Sufficient to achieve remarkably improved drug delivery efficiency in vitro and in vivo.[6][12]
Molar Percentage 0.3 - 5 mol%Commonly used range for efficient peptide and protein conjugation.[12][18]
Cellular Uptake ≥ 2-fold increaseMaleimide-modified liposomes showed significantly higher internalization into various cancer cell lines compared to unmodified liposomes.[6]
Conjugation Density 8 - 200 molecules/liposomeThe density of SARS-CoV-2 RBD protein could be systematically controlled on the liposome surface by varying conjugation conditions.[16]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.[15][19][20][21]

Materials:

  • Primary lipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., Chloroform)

  • Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.4)

  • Rotary evaporator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Mixing: Dissolve the structural lipids (e.g., DSPC, Cholesterol) and this compound in chloroform (B151607) in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). Ensure complete dissolution to achieve a homogenous mixture.[21]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum to form a thin, uniform lipid film on the flask wall. The temperature should be kept below the phase transition temperature of the lipids.[22]

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[21]

  • Hydration: Add the desired aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid. Agitate the flask by gentle rotation to hydrate (B1144303) the film, which will swell and detach to form multilamellar vesicles (MLVs).[21][22]

  • Sizing by Extrusion: Load the MLV suspension into the extrusion device, which has been assembled with the desired pore-size membrane (e.g., 100 nm) and pre-heated to the same temperature as the hydration buffer. Force the lipid suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[19]

  • Storage: Store the resulting maleimide-functionalized liposomes at 4°C and use for conjugation as soon as possible, as the maleimide group can hydrolyze over time, especially at higher pH.[9]

Liposome_Preparation_Workflow cluster_prep Liposome Formulation start 1. Dissolve Lipids (DSPC, Chol, this compound) in Chloroform film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Size Vesicles (Extrusion) hydrate->extrude end_liposome Maleimide-Functionalized Liposomes (LUVs) extrude->end_liposome

Caption: Workflow for preparing maleimide-functionalized liposomes.

Protocol 2: Covalent Conjugation of a Thiolated Ligand

This protocol details the conjugation of a thiol-containing protein or peptide to the prepared maleimide-functionalized liposomes.[8]

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing ligand (e.g., antibody, Fab' fragment, cysteine-terminated peptide)

  • Reducing agent (if needed, e.g., Dithiothreitol, DTT)

  • Reaction Buffer (e.g., HBS, pH 7.0-7.4)

  • Purification column (e.g., Sepharose CL-4B for size exclusion chromatography)

  • Inert gas (e.g., Argon or Nitrogen) is recommended to prevent thiol oxidation.[9]

Methodology:

  • Ligand Preparation (if necessary): If the ligand has disulfide bonds masking the thiol groups (e.g., in an antibody), a reduction step is necessary. Incubate the protein with a mild reducing agent like DTT. Subsequently, the reducing agent must be removed, typically via a desalting column, to prevent it from quenching the maleimide groups on the liposomes.[8]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated ligand solution in the reaction buffer. A typical ratio is 75 µg of protein per µmol of total lipid.[8]

  • Incubation: Allow the reaction to proceed at room temperature for several hours (e.g., 4-16 hours) or overnight with gentle stirring.[8] The reaction should be performed in a vial purged with an inert gas to minimize oxidation of the free thiols.[9]

  • Quenching (Optional): To stop the reaction and quench any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.

  • Purification: Separate the ligand-conjugated liposomes from unconjugated ligand. Size exclusion chromatography is a common method, where the larger liposomes elute before the smaller, unconjugated protein molecules.[8]

Protocol 3: Quantification of Conjugation Efficiency

It is essential to determine the amount of ligand successfully conjugated to the liposome surface.

Methodology:

  • Measure Total Protein: Determine the concentration of the protein solution before the conjugation reaction using a standard protein quantification assay (e.g., Micro BCA assay).[23]

  • Separate Free Protein: After the conjugation and purification step (Protocol 2, step 5), collect the fractions containing the purified liposomes.

  • Quantify Unconjugated Protein: Collect the later-eluting fractions from the chromatography column that contain the unconjugated protein and measure the protein concentration.

  • Quantify Conjugated Protein (Indirect Method): The amount of conjugated protein is the initial total protein minus the amount of unconjugated protein recovered after purification.

  • Quantify Conjugated Protein (Direct Method): Disrupt the purified liposomes with a suitable detergent or solvent (e.g., isopropanol) and then measure the protein concentration using an assay compatible with lipids, such as HPLC-based methods or a modified BCA assay.[23]

  • Calculate Efficiency: Express the result as conjugation efficiency (%) or as molecules of ligand per liposome.

Application_Workflow cluster_app Application in Targeted Drug Delivery liposome Drug-Loaded Liposome + Targeting Ligand receptor Target Cell Receptor liposome->receptor Targets binding 1. Specific Binding internalization 2. Receptor-Mediated Endocytosis binding->internalization release 3. Endosomal Escape & Drug Release internalization->release effect Therapeutic Effect release->effect

Caption: Logical flow of targeted liposome action.

Conclusion

This compound is a cornerstone of modern bioconjugation chemistry, providing a robust and versatile method for functionalizing lipid nanoparticles. Its ability to covalently link proteins, peptides, and other molecules to liposome surfaces has been fundamental in advancing targeted drug delivery, vaccine design, and diagnostic assays. The straightforward protocols for its use, combined with the stability of the resulting conjugate, ensure that this compound will remain an essential tool for researchers in biochemistry and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 16:0 MPB PE. This maleimide-functionalized lipid enables the covalent conjugation of thiol-containing molecules, such as peptides and proteins, to the surface of the liposome (B1194612), facilitating targeted drug delivery and other biomedical applications.

The this compound is a thiol-reactive lipid characterized by two palmitic acid tails linked to a phosphoethanolamine headgroup, which is further functionalized with a phenyl maleimide (B117702) group.[1] This maleimide group specifically reacts with sulfhydryl (thiol) groups to form stable thioether bonds, a common strategy for bioconjugation.[2][3]

Quantitative Data Summary

The following table summarizes typical molar ratios and concentrations used in the formulation of liposomes containing maleimide-functionalized lipids. These values can be adapted based on the specific application and the molecules to be conjugated.

Formulation ComponentMolar Ratio (Example 1)Molar Ratio (Example 2)Molar Ratio (Example 3)Total Lipid Concentration
Primary Phospholipid (e.g., DSPC, POPC)765955 mg/mL
Cholesterol330-
Maleimide-Functionalized Lipid (e.g., this compound)155

Example 1 is based on a formulation for hemoglobin conjugation using DSPE-PEG-Maleimide, which is functionally analogous to MPB-PE for conjugation chemistry.[4] Examples 2 and 3 are based on studies of peptide-membrane interactions using POPC and MPB-PE.[5][6]

Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) cluster_3 Step 4: Conjugation A Dissolve Lipids in Organic Solvent (e.g., Chloroform (B151607)/Methanol) B Rotary Evaporation to Form Thin Lipid Film A->B C Hydrate (B1144303) Film with Aqueous Buffer B->C Vacuum dry film D Formation of Multilamellar Vesicles (MLVs) C->D E Extrude MLV Suspension (through polycarbonate membranes) D->E Above lipid Tm F Formation of Unilamellar Vesicles (LUVs) E->F G Incubate LUVs with Thiol-Containing Molecule F->G Purify if necessary H Formation of Conjugated Liposomes G->H I I H->I Characterization (Size, Zeta Potential, Conjugation Efficiency)

Caption: Workflow for this compound liposome preparation and conjugation.

Experimental Protocol: this compound Liposome Preparation

This protocol details the thin-film hydration method followed by extrusion, a common and reproducible technique for preparing unilamellar liposomes.[7][8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid

  • Cholesterol

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])

  • Chloroform and/or Methanol (spectroscopic grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Thiol-containing molecule for conjugation (e.g., peptide, protein)

Procedure:

1. Lipid Film Preparation a. In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture.[8] The lipids should fully dissolve to form a clear solution. b. For example, to achieve a molar ratio of DSPC:Cholesterol:this compound of approximately 7:3:1, combine the appropriate amounts of each lipid stock solution.[4] c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid mixture's transition temperature to facilitate even film formation. d. Reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9] e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours, or overnight.[8]

2. Hydration of the Lipid Film a. Warm the hydration buffer (e.g., PBS, pH 7.2) to a temperature above the gel-liquid crystal transition temperature (Tm) of the primary lipid. b. Add the pre-warmed buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration. c. Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[8]

3. Liposome Sizing by Extrusion a. Set up the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure the extruder is heated to a temperature above the lipid's Tm to maintain the lipids in a fluid state, which is necessary for successful extrusion.[8] b. Load the MLV suspension into one of the extruder's syringes. c. Force the lipid suspension through the polycarbonate membrane by alternately pushing the plungers of the syringes.[8] d. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[10]

4. Conjugation of Thiol-Containing Molecules a. The freshly prepared liposomes now have reactive maleimide groups on their surface from the incorporated this compound. b. Prepare a solution of the thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable buffer. c. Add the thiol-molecule solution to the liposome suspension. The reaction between the maleimide and thiol groups typically proceeds efficiently at a pH of 6.5-7.5. d. Incubate the mixture at room temperature for several hours or overnight, with gentle mixing, to allow for the conjugation reaction to occur.[2] e. After incubation, unreacted thiol-molecules and other impurities can be removed by methods such as dialysis or size exclusion chromatography.

5. Characterization a. The final liposome preparation should be characterized for size distribution and zeta potential using dynamic light scattering (DLS). b. The efficiency of conjugation can be quantified by measuring the amount of attached peptide or protein, for example, through spectroscopic methods or chromatography.

References

Application Notes and Protocols for Step-by-Step Protein Conjugation with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-lipid conjugates are invaluable tools in research and drug development, enabling the anchoring of proteins to lipid bilayers for a myriad of applications, including targeted drug delivery, diagnostics, and the study of protein-membrane interactions. 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a phospholipid derivative featuring a maleimide (B117702) group, which allows for the covalent conjugation of thiol-containing proteins and peptides. The 16-carbon palmitoyl (B13399708) chains provide a stable anchor within the lipid membrane.

This document provides a detailed, step-by-step protocol for the conjugation of proteins to this compound and their subsequent incorporation into liposomes.

Chemical Properties of this compound

PropertyValue
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
Molecular Formula C₅₁H₈₄N₂NaO₁₁P
Molecular Weight 955.18 g/mol
Reactive Group Maleimide
Reactive Towards Thiol (Sulfhydryl) groups
Lipid Anchor Two 16:0 (palmitoyl) acyl chains
Solubility Soluble in organic solvents like chloroform (B151607) and DMSO
Storage Store at -20°C in a dry, inert atmosphere

Principle of Conjugation

The conjugation of a protein to this compound is based on the highly specific and efficient Michael addition reaction between the maleimide group of the lipid and a free thiol (sulfhydryl) group on the protein, typically from a cysteine residue. This reaction forms a stable thioether bond, covalently linking the protein to the lipid anchor. The reaction is most efficient at a pH range of 6.5-7.5, which minimizes side reactions with other nucleophilic groups like amines.[1][2]

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors, most notably the molar ratio of the reactants. The following table provides a summary of expected conjugation efficiencies based on varying molar ratios of maleimide (from this compound incorporated in liposomes) to thiol (on the protein/peptide).

Maleimide:Thiol Molar RatioReactant 1 (Thiol)Reactant 2 (Maleimide)Reaction TimeTemperature (°C)Conjugation Efficiency (%)
2:1cRGDfK peptideMaleimide-PEG-PLGA NPs30 minRoom Temperature84 ± 4
5:111A4 nanobodyMaleimide-PEG-PLGA NPs2 hoursRoom Temperature58 ± 12
10:1Generic ProteinThis compound in liposomes2 hoursRoom TemperatureOptimization Recommended
20:1Generic ProteinThis compound in liposomes2 hoursRoom TemperatureOptimization Recommended

Data for cRGDfK and 11A4 nanobody adapted from a study on maleimide-functionalized nanoparticles, which demonstrates the principle of molar ratio impact on efficiency.[3][4][5] For a specific protein with this compound, optimization is recommended, starting with a 10:1 to 20:1 molar excess of the maleimide lipid.[2]

Experimental Protocols

This section details the step-by-step procedures for preparing the protein, conjugating it to this compound-containing liposomes, and purifying the resulting conjugate.

Materials and Reagents
  • Protein of interest with at least one free cysteine residue

  • This compound

  • Other lipids for liposome (B1194612) formation (e.g., DSPC, Cholesterol)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate (B84403) Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Organic Solvent: Chloroform or a chloroform/methanol mixture

  • Size-exclusion chromatography column (e.g., Sephadex G-75)

  • Dialysis tubing or cassette (MWCO appropriate for the protein)

Protocol 1: Preparation of Thiol-Containing Protein

For proteins with existing disulfide bonds that need to be made available for conjugation, a reduction step is necessary.

  • Dissolve the Protein: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution. If using DTT, it must be removed by dialysis or a desalting column before conjugation, as it will compete with the protein's thiols.

  • Incubate: Incubate the mixture for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Proceed to Conjugation: The reduced protein is now ready for conjugation. It is recommended to use it immediately.

Protocol 2: Preparation of this compound-Containing Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired lipids, including this compound (typically 1-5 mol%), in an appropriate organic solvent (e.g., chloroform).

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) or sonication.

Protocol 3: Conjugation of Protein to Liposomes
  • Combine Reactants: Add the freshly prepared thiol-containing protein solution to the liposome suspension containing this compound. The molar ratio of MPB-PE to protein should be optimized, with a starting point of 10-20:1 being common.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light. The reaction should be carried out under an inert atmosphere.

  • Quench the Reaction: To stop the conjugation and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or β-mercaptoethanol to the reaction mixture. Incubate for an additional 30 minutes.

Protocol 4: Purification of the Protein-Liposome Conjugate
  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a size-exclusion chromatography column with the desired buffer.

    • Apply the conjugation reaction mixture to the column.

    • The larger protein-liposome conjugates will elute first, while smaller, unconjugated proteins and excess quenching reagent will elute later.

    • Collect the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off that will retain the protein-liposome conjugate but allow smaller impurities to diffuse out.

    • Dialyze against a large volume of buffer at 4°C for several hours to overnight, with at least two buffer changes.

Protocol 5: Characterization of the Conjugate
  • Protein Quantification: Determine the amount of protein conjugated to the liposomes using a standard protein assay (e.g., BCA or Lowry assay), ensuring that the liposomes do not interfere with the assay.

  • Lipid Quantification: The lipid concentration can be determined using a phosphate assay (e.g., Bartlett assay).

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the covalent attachment of the protein to the lipid (a shift in molecular weight may be observed).

  • Dynamic Light Scattering (DLS): Measure the size distribution of the liposomes before and after conjugation to check for any aggregation.

Visualizations

Experimental Workflow for Protein Conjugation with this compound

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Protein with Disulfide Bonds B Reduce with TCEP (30-60 min, RT) A->B C Thiol-activated Protein B->C H Mix Protein and Liposomes (pH 7.0-7.5) C->H D Lipids + this compound in Organic Solvent E Form Lipid Film (Rotary Evaporation) D->E F Hydrate with Buffer & Extrude E->F G MPB-PE Liposomes F->G G->H I Incubate (2h RT or O/N 4°C) H->I J Quench with L-cysteine (30 min) I->J K Purify via SEC or Dialysis J->K L Characterize (SDS-PAGE, DLS) K->L M Protein-Liposome Conjugate L->M

Caption: Workflow for protein conjugation to this compound-containing liposomes.

Signaling Pathway Example: Membrane-Anchored Ligand Activation of Ephrin Receptor

This diagram illustrates a potential application of protein-lipid conjugates, where a membrane-anchored ligand (e.g., an ephrin-A ligand conjugated to this compound) on one cell interacts with and activates an Eph receptor on an adjacent cell, initiating a downstream signaling cascade.

G cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Cell Membrane 1 Cell Membrane 1 Ligand Ephrin-A Ligand Lipid Anchor This compound Ligand->Lipid Anchor Eph Receptor EphA Receptor Ligand->Eph Receptor Binding Cell Membrane 2 Cell Membrane 2 Dimerization Receptor Dimerization & Autophosphorylation Eph Receptor->Dimerization Downstream Downstream Signaling (e.g., Rho GTPases) Dimerization->Downstream Response Cytoskeletal Changes & Cell Repulsion Downstream->Response

Caption: Ephrin-A ligand anchored by this compound activating an EphA receptor.

References

Application Notes and Protocols: A Guide to Coupling Peptides to 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the successful conjugation of cysteine-containing peptides to pre-formed liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE). The protocol leverages the specific and efficient reaction between the maleimide (B117702) group of the lipid and the thiol group of a cysteine residue on the peptide. This method is a cornerstone in the development of targeted drug delivery systems, liposomal vaccines, and diagnostic tools.[1] Detailed methodologies for liposome (B1194612) preparation, peptide conjugation, and characterization of the final conjugate are presented, supported by quantitative data and visual workflows to ensure reproducibility and success.

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[2][3] Their biocompatibility and biodegradability make them excellent candidates for drug delivery.[4] To enhance their therapeutic efficacy, liposomes can be surface-modified with targeting ligands, such as peptides, to facilitate specific delivery to target cells or tissues.[1][4][5] The maleimide-thiol conjugation chemistry is a widely adopted, robust method for covalently attaching peptides to the liposome surface.[6][7] This is achieved by incorporating a maleimide-functionalized lipid, such as this compound, into the liposome formulation.[8][9] The maleimide group reacts specifically with the sulfhydryl (thiol) group of a cysteine residue in the peptide under mild conditions, forming a stable thioether bond.[6][7] This application note provides a comprehensive protocol for this conjugation process.

Materials and Reagents

ReagentSupplier ExamplePurpose
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Avanti Polar LipidsPrimary structural lipid for liposome formation.
CholesterolSigma-AldrichEnhances liposome stability and reduces permeability.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)Avanti Polar LipidsFunctionalized lipid for peptide conjugation.[8]
DSPE-PEG(2000)Avanti Polar Lipids(Optional) Polyethylene glycol lipid to increase circulation time ("stealth" liposomes).[6]
Cysteine-containing peptide of interestCustom SynthesisThe targeting ligand to be coupled to the liposomes.
Chloroform (B151607)Fisher ScientificSolvent for lipids.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoHydration buffer and for dialysis.
HEPES buffer, pH 6.5-7.5Sigma-AldrichReaction buffer for conjugation.
Sephadex G-50 or similar size-exclusion chromatography columnGE HealthcarePurification of liposomes.
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))Thermo FisherFor quantification of free thiol groups.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion for size homogenization.

1. Lipid Film Formation: a. In a round-bottom flask, combine the desired lipids (e.g., DPPC, Cholesterol, this compound, and DSPE-PEG(2000)) in the desired molar ratio. A typical ratio is 55:40:5:5 (DPPC:Cholesterol:this compound:DSPE-PEG(2000)). b. Dissolve the lipid mixture in chloroform. c. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

2. Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, this is 41°C). The final lipid concentration is typically between 10-20 mg/mL. b. This will form multilamellar vesicles (MLVs).

3. Size Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This should also be performed at a temperature above the Tc. c. The resulting solution contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.[10]

4. Purification: a. Remove any unencapsulated material and smaller lipid aggregates by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

A visual representation of the liposome preparation workflow is provided below.

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification lipids Lipid Mixture (DPPC, Cholesterol, this compound) dissolve Dissolve in Chloroform lipids->dissolve evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Buffer (forms MLVs) dry->hydrate Add Buffer extrude Extrusion (forms LUVs/SUVs) hydrate->extrude Homogenize Size purify Size Exclusion Chromatography extrude->purify final_liposomes Maleimide-Activated Liposomes purify->final_liposomes Peptide_Coupling cluster_reaction Thiol-Maleimide Conjugation cluster_purification Purification liposome Liposome with Surface Maleimide reaction Incubation (pH 6.5-7.5) liposome->reaction peptide Cysteine-Containing Peptide (with -SH group) peptide->reaction quench Quench Unreacted Maleimides (Optional) reaction->quench purify_conjugate Remove Unconjugated Peptide quench->purify_conjugate final_product Peptide-Coupled Liposome purify_conjugate->final_product

References

Application Notes and Protocols for 16:0 MPB-PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB-PE) is a functionalized phospholipid integral to the development of targeted drug delivery systems.[1] It incorporates a maleimide (B117702) group, which is highly reactive towards thiol (sulfhydryl) groups present in cysteine residues of proteins and peptides.[] This specific reactivity allows for the covalent conjugation of targeting ligands—such as antibodies, antibody fragments, peptides, or aptamers—to the surface of lipid-based nanoparticles (LNPs), including liposomes.[3][4][5]

The fundamental mechanism involves a Michael addition reaction where the maleimide group on the LNP surface forms a stable thioether bond with a thiol group from the targeting ligand.[6] This bioconjugation strategy is highly efficient and proceeds under mild, physiological pH conditions (typically 6.5-7.5), making it ideal for sensitive biomolecules.[6][7] The resulting ligand-decorated nanoparticles can selectively recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells, thereby enhancing drug accumulation at the target site and minimizing off-target toxicity.[][6]

The 16:0 MPB-PE lipid consists of a phosphoethanolamine (PE) headgroup, two 16-carbon saturated palmitic acid tails that anchor it within the lipid bilayer, and the reactive maleimide group for conjugation.[1] When incorporated into LNP formulations, often alongside other lipids like DSPC, cholesterol, and PEGylated lipids, it facilitates the creation of sophisticated drug delivery vehicles with enhanced stability and targeting capabilities.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation of 16:0 MPB-PE containing nanoparticles and the subsequent ligand conjugation process.

Table 1: Example Liposome (B1194612) Formulation with 16:0 MPB-PE for Cytokine Delivery

Component Molar Percentage (%) Concentration (mg/mL) Role in Formulation Reference
DSPC 65% 25 Structural lipid, forms the bilayer [8][9]
Cholesterol 24% 25 Stabilizes the lipid membrane [8][9]
DSPG 6% 25 Provides negative surface charge [8][9]

| 16:0 MPB-PE | 5% | 5 | Provides maleimide groups for ligand conjugation |[8][9] |

Table 2: Optimized Conditions for Thiol-Maleimide Conjugation

Parameter Condition Ligand Type Notes Reference
pH 6.5 - 7.5 Peptides, Proteins Optimal range for selective thiol reactivity over amines. [6][7]
7.0 Cysteine-peptide Reaction buffer adjusted with 10 mM HEPES. [7][8]
Maleimide:Thiol Molar Ratio 2:1 cRGDfK peptide Achieved 84% conjugation efficiency. [7]
5:1 11A4 nanobody Achieved 58% conjugation efficiency. [7]
25:1 Cysteine-IL-12 Molar ratio of MPB-PE lipid to protein. [8][9]
Reaction Time 30 minutes cRGDfK peptide Reaction performed at room temperature. [7]
2 hours 11A4 nanobody Reaction performed at room temperature. [7]
≥ 12 hours Cysteine-IL-12 Reaction performed at 4°C with rotation. [8][9]

| Quenching Agent | L-cysteine | Cysteine-peptide | 100-fold molar excess used to quench unreacted maleimides. |[8][9] |

Experimental Protocols

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing 16:0 MPB-PE using the lipid film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 16:0 MPB-PE

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Deionized water or saline)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)

Methodology:

  • Lipid Mixing: In a round-bottom flask, combine the lipids (DSPC, Cholesterol, DSPG, and 16:0 MPB-PE) in the desired molar ratios (e.g., 65:24:6:5) by dissolving them in chloroform.[8][9]

  • Film Formation: Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C).[8][10]

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual solvent.[8]

  • Hydration: Hydrate the lipid film with an appropriate volume of aqueous hydration buffer (e.g., deionized water) to achieve the desired final lipid concentration (e.g., 0.5–1 mg/mL).[8] During hydration, maintain the temperature above the lipid transition temperature (65°C) and sonicate for 3-5 minutes to facilitate the formation of multilamellar vesicles.[8]

  • Extrusion: To produce unilamellar vesicles with a uniform size, subject the liposome suspension to sequential extrusion through polycarbonate membranes.[8][9]

    • Pass the suspension once through a 100 nm membrane at 65°C.[8]

    • Subsequently, pass the suspension multiple times (e.g., 3-5 times) through a 50 nm membrane at the same temperature.[8]

  • Cooling & Storage: Immediately place the extruded liposome solution in an ice bath to cool.[8][9] Store the maleimide-functionalized liposomes at 4°C until ready for conjugation.

Protocol 2: Conjugation of a Thiolated Ligand to Liposomes

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) to the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiolated targeting ligand (e.g., cysteine-containing peptide or protein)

  • Reaction Buffer (e.g., 10 mM HEPES, pH 7.0)

  • Quenching Solution (e.g., L-cysteine in buffer)

  • Purification system (e.g., tangential flow filtration or size exclusion chromatography)

Methodology:

  • pH Adjustment: Adjust the pH of the maleimide-functionalized liposome solution to ~7.0 using a suitable buffer, such as 10 mM HEPES. This is critical for efficient and specific thiol-maleimide reaction.[7][8]

  • Ligand Addition: Add the thiol-containing targeting ligand to the liposome solution. The molar ratio of 16:0 MPB-PE to the ligand should be optimized but can range from 2:1 to 25:1 depending on the ligand.[7][8]

  • Incubation: Incubate the reaction mixture under gentle agitation (e.g., using a rotating mixer). Incubation time and temperature depend on the specific reactants; examples include 30 minutes at room temperature or 12+ hours at 4°C.[7][8]

  • Quenching: After the incubation period, quench any unreacted maleimide groups to prevent non-specific binding later. Add a quenching agent, such as L-cysteine, at a significant molar excess (e.g., 100-fold over the initial maleimide concentration) and incubate for 1-1.5 hours on ice.[8][9]

  • Purification: Remove the excess ligand and quenching agent from the final targeted liposome formulation. This can be achieved through methods like tangential flow filtration (using a 100-kDa membrane), dialysis, or size exclusion chromatography.[9]

  • Characterization & Storage: Characterize the final product for size, surface charge, ligand conjugation efficiency, and drug load. Store the purified, ligand-conjugated liposomes at 4°C.

Visualizations

Experimental and logical Workflows

G cluster_0 Protocol 1: Liposome Formulation cluster_1 Protocol 2: Ligand Conjugation P1_1 1. Lipid Mixing (DSPC, Chol, DSPG, 16:0 MPB-PE) in Chloroform P1_2 2. Thin Film Formation (Rotary Evaporation) P1_1->P1_2 P1_3 3. Hydration (Aqueous Buffer, 65°C) P1_2->P1_3 P1_4 4. Extrusion (100nm -> 50nm Membranes) P1_3->P1_4 P1_5 Maleimide-Functionalized Liposomes P1_4->P1_5 P2_1 5. pH Adjustment to ~7.0 (HEPES Buffer) P1_5->P2_1 P2_2 6. Add Thiolated Ligand (e.g., Peptide) P2_1->P2_2 P2_3 7. Incubation (4°C or RT) P2_2->P2_3 P2_4 8. Quench Reaction (L-cysteine) P2_3->P2_4 P2_5 9. Purification (e.g., TFF) P2_4->P2_5 P2_6 Targeted Drug Delivery System P2_5->P2_6

Caption: Workflow for formulating and conjugating targeted liposomes.

Caption: Schematic of the thiol-maleimide conjugation reaction.

G cluster_pathway Intracellular Signaling Cascade LNP Targeted LNP (16:0 MPB-PE + Ligand) Receptor Cell Surface Receptor LNP->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization Release Drug Release (e.g., from Endosome) Endosome->Release 3. Escape Drug Therapeutic Drug Release->Drug mTOR mTOR Drug->mTOR 4. Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Targeted delivery and intracellular drug action pathway.

References

Application Notes and Protocols for Creating Antibody-Conjugated Liposomes with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-conjugated liposomes, or immunoliposomes, represent a significant advancement in targeted drug delivery. By combining the biocompatibility and drug-loading capacity of liposomes with the specificity of monoclonal antibodies, these nanocarriers can selectively deliver therapeutic agents to target cells and tissues, enhancing efficacy while minimizing off-target toxicity. This document provides detailed protocols for the preparation and characterization of antibody-conjugated liposomes using the lipid derivative 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE). The maleimide (B117702) group of MPB-PE allows for the covalent conjugation of thiolated antibodies to the liposome (B1194612) surface via a stable thioether bond.

The following sections detail the necessary materials, step-by-step experimental procedures, and characterization methods for producing and evaluating antibody-conjugated liposomes.

Principle of Conjugation

The conjugation strategy relies on the reaction between a maleimide group on the liposome surface and a sulfhydryl (thiol) group on the antibody.[1][2] Since antibodies do not typically possess free sulfhydryl groups, they must first be thiolated. This is commonly achieved by reacting the antibody with a reagent such as Traut's reagent (2-iminothiolane) or by reducing the antibody's hinge-region disulfide bonds.[3] The thiolated antibody is then incubated with pre-formed liposomes containing MPB-PE, leading to the formation of a stable covalent bond.

Materials and Equipment

Lipids and Reagents:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Monoclonal antibody (mAb) of interest

  • 2-iminothiolane (Traut's Reagent) or Dithiothreitol (DTT) for thiolation

  • Sepharose CL-4B or similar size-exclusion chromatography column

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HEPES Buffered Saline (HBS), pH 7.4

  • Buffers for thiolation and conjugation (e.g., HEPES, MES)

  • Reagents for protein and lipid quantification assays (e.g., BCA protein assay, Stewart assay for phospholipids)

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis Spectrophotometer

  • Fluorometer (if using fluorescently labeled antibodies)

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.

  • Lipid Film Hydration:

    • In a round-bottom flask, combine the desired lipids in chloroform (B151607). A typical molar ratio is DPPC:Cholesterol:this compound at 55:40:5.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11 times) using a lipid extruder. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.

  • Characterization of Liposomes:

    • Measure the size (hydrodynamic diameter) and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge of the liposomes.

Protocol 2: Thiolation of Antibodies

This protocol describes the introduction of free sulfhydryl groups onto the antibody.

  • Antibody Preparation:

    • Dissolve the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Thiolation Reaction:

    • Add a molar excess of a thiolation reagent, such as Traut's reagent, to the antibody solution. A 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification of Thiolated Antibody:

    • Remove the excess thiolation reagent immediately after the incubation period to prevent disulfide bond formation.

    • This can be achieved using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed buffer (e.g., PBS with EDTA to chelate metal ions that can catalyze thiol oxidation).

Protocol 3: Conjugation of Thiolated Antibody to Liposomes

This protocol details the coupling of the thiolated antibody to the maleimide-functionalized liposomes.

  • Conjugation Reaction:

    • Immediately mix the purified thiolated antibody with the maleimide-containing liposomes. A typical starting ratio is 50-150 µg of antibody per µmol of total lipid.[1]

    • The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide reactivity and stability.[2]

    • Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature with gentle stirring.

  • Quenching of Unreacted Maleimide Groups (Optional):

    • To quench any unreacted maleimide groups on the liposome surface and prevent non-specific binding, a small molecule thiol such as cysteine can be added to the reaction mixture after the antibody conjugation step.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes from unconjugated antibodies and other reactants using size-exclusion chromatography (e.g., with a Sepharose CL-4B column).[1][4]

    • The liposome-containing fractions can be identified by their turbidity.

Characterization of Antibody-Conjugated Liposomes

Thorough characterization is crucial to ensure the quality and consistency of the prepared immunoliposomes.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using DLS. An increase in size compared to the unconjugated liposomes is expected after antibody conjugation.[4]

  • Zeta Potential: Determine the surface charge of the immunoliposomes. Changes in zeta potential can indicate successful antibody conjugation.

  • Morphology: Visualize the liposomes using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM to confirm their structure and integrity.

Quantification of Conjugation
  • Protein Quantification: Determine the amount of antibody conjugated to the liposomes. This can be done by measuring the protein concentration (e.g., using a BCA assay) in the liposome fraction after purification. The conjugation efficiency can be calculated as the percentage of the initial antibody that is successfully coupled to the liposomes.

  • Lipid Quantification: Quantify the lipid content in the final immunoliposome preparation using a phospholipid assay, such as the Stewart assay.

  • Antibodies per Liposome: Based on the protein and lipid quantification, and knowing the average number of lipids per liposome (which can be estimated from the liposome size), the average number of antibody molecules per liposome can be calculated.[4]

Data Presentation

Table 1: Physicochemical Characterization of Liposomes before and after Antibody Conjugation

SampleMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Liposomes110 ± 5< 0.1-5 ± 2
Antibody-Conjugated Liposomes130 ± 7< 0.15-10 ± 3

Note: Values are representative and will vary depending on the specific lipids, antibody, and preparation methods used.

Table 2: Conjugation Efficiency and Antibody Density

ParameterValue
Initial Antibody to Lipid Ratio (µg/µmol)100
Conjugation Efficiency (%)40 - 60
Final Antibody to Lipid Ratio (µg/µmol)40 - 60
Calculated Antibodies per Liposome50 - 80

Note: These values are typical ranges and should be determined experimentally for each specific system.

Visualizations

Antibody_Liposome_Conjugation_Workflow cluster_liposome_prep Liposome Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation and Purification cluster_characterization Characterization lipid_mix Lipid Mixture (DPPC, Cholesterol, this compound) film Thin Lipid Film lipid_mix->film Rotary Evaporation hydrated Hydrated Liposomes film->hydrated Hydration extruded Maleimide-Liposomes (100 nm) hydrated->extruded Extrusion conjugation Conjugation Reaction (pH 6.5-7.5) extruded->conjugation antibody Monoclonal Antibody thiolated_ab Thiolated Antibody antibody->thiolated_ab Thiolation (e.g., Traut's Reagent) thiolated_ab->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification final_product Antibody-Conjugated Liposomes purification->final_product char_size Size & PDI (DLS) final_product->char_size char_zeta Zeta Potential final_product->char_zeta char_quant Conjugation Efficiency final_product->char_quant

Caption: Workflow for creating and characterizing antibody-conjugated liposomes.

Caption: Maleimide-thiol coupling reaction for antibody-liposome conjugation.

Troubleshooting and Considerations

  • Low Conjugation Efficiency: This could be due to insufficient thiolation of the antibody, hydrolysis of the maleimide group, or steric hindrance. Optimize the thiolation reaction and ensure the maleimide-liposomes are used promptly after preparation. The inclusion of PEG-lipids can sometimes reduce conjugation efficiency due to steric hindrance.[1]

  • Liposome Aggregation: Aggregation can occur after antibody conjugation.[1] Including a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) in the liposome formulation can help prevent aggregation through steric stabilization.[1][5]

  • Antibody Inactivation: The thiolation process or conjugation to the liposome surface may affect the antibody's binding affinity. It is important to perform functional assays to confirm that the conjugated antibody retains its ability to bind to its target antigen.

Conclusion

The methodology described provides a robust framework for the development of antibody-conjugated liposomes for targeted drug delivery. By carefully controlling the preparation and characterization steps, researchers can produce well-defined immunoliposomes with the potential for enhanced therapeutic outcomes. The versatility of this conjugation chemistry allows for its application to a wide range of antibodies and liposomal formulations, making it a valuable tool in the field of nanomedicine.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) for the surface functionalization of nanoparticles. This thiol-reactive lipid is a critical component for the covalent conjugation of targeting ligands, such as antibodies and peptides, to the surface of liposomes and other lipid-based nanoparticles, enabling targeted drug delivery.

Introduction to this compound

This compound is a phospholipid featuring two palmitic acid (16:0) tails, a phosphoethanolamine headgroup, and a maleimide-functionalized linker.[1][2][3] The lipid tails integrate into the nanoparticle's lipid bilayer, while the maleimide (B117702) group is exposed on the surface, available for reaction with thiol (-SH) groups present on proteins, peptides, and other molecules.[4][5] This forms a stable thioether bond, covalently attaching the ligand to the nanoparticle surface.[5][6] This method is widely employed in the development of targeted drug delivery systems for various diseases, including cancer.[7][8]

Chemical Structure of this compound:

  • Lipid Anchor: Two 16-carbon saturated fatty acid chains (palmitic acid) that embed within the lipid bilayer of the nanoparticle.[1][2]

  • Headgroup: A phosphoethanolamine group providing a hydrophilic interface.[3]

  • Linker: A maleimidophenyl)butyramide (MPB) linker that presents a reactive maleimide group.[4]

Applications in Nanoparticle Surface Functionalization

The primary application of this compound is the covalent attachment of thiol-containing molecules to the surface of lipid-based nanoparticles. This functionalization is crucial for:

  • Active Targeting: Conjugating antibodies, antibody fragments (Fab'), or specific peptides that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells.[7][9][10] This enhances the delivery of therapeutic payloads to the target site, improving efficacy and reducing off-target effects.

  • Enhanced Cellular Uptake: Attaching cell-penetrating peptides to facilitate the internalization of nanoparticles into cells.

  • "Stealth" Properties: While not the primary function of MPB-PE, it is often used in conjunction with PEGylated lipids (e.g., DSPE-PEG) to create long-circulating nanoparticles that can evade the mononuclear phagocyte system.

Experimental Protocols

Preparation of MPB-PE-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid.[11] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[12]

    • Perform the extrusion at a temperature above the lipid Tm. Pass the lipid suspension through the extruder 10-20 times to ensure a uniform size distribution.[12]

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.

Conjugation of Thiolated Antibody to MPB-PE Liposomes

This protocol outlines the steps for conjugating a thiolated antibody to the surface of pre-formed MPB-PE containing liposomes.

Materials:

  • MPB-PE containing liposomes (prepared as in section 3.1)

  • Thiolated antibody (e.g., reduced IgG)

  • Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0)

  • Quenching agent (e.g., N-ethylmaleimide or cysteine)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

Protocol:

  • Antibody Thiolation (if necessary):

    • If the antibody does not have free thiol groups, they can be introduced by reducing disulfide bonds (e.g., in the hinge region of IgG) using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][]

    • Remove the reducing agent by passing the antibody solution through a desalting column.

  • Conjugation Reaction:

    • Mix the MPB-PE liposomes with the thiolated antibody in a reaction buffer at a specific molar ratio (e.g., 1:100 to 1:1000 antibody to MPB-PE).

    • Incubate the mixture at room temperature for 4-16 hours with gentle stirring. The reaction should be performed in an inert atmosphere (e.g., under nitrogen) to prevent oxidation of the thiol groups.

  • Quenching:

    • After the incubation period, quench any unreacted maleimide groups on the liposome (B1194612) surface by adding an excess of a small thiol-containing molecule like cysteine or N-ethylmaleimide.[]

  • Purification:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography. The larger liposomes will elute first.

  • Characterization:

    • Confirm the successful conjugation of the antibody to the liposomes using methods such as SDS-PAGE, ELISA, or a protein quantification assay (e.g., BCA or Bradford assay).

    • Re-characterize the size and zeta potential of the functionalized nanoparticles using DLS.

Quantitative Data and Characterization

The following tables provide representative data for the characterization of nanoparticles before and after functionalization with a model antibody.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Liposomes105 ± 50.12 ± 0.03-15 ± 3
Antibody-Functionalized Liposomes120 ± 70.15 ± 0.04-25 ± 4

Data are presented as mean ± standard deviation (n=3).[14][15]

Table 2: Antibody Conjugation Efficiency

ParameterValue
Initial Antibody Concentration1 mg/mL
Antibody to MPB-PE Molar Ratio1:500
Conjugation Efficiency (%)65 ± 8%
Antibody per Liposome (approx.)50-70 molecules

Conjugation efficiency can be determined by quantifying the amount of unconjugated antibody in the supernatant after separating the liposomes.[16][17]

Table 3: In Vitro Drug Release Profile

Time (hours)Drug Release from Unfunctionalized Liposomes (%)Drug Release from Functionalized Liposomes (%)
15 ± 14 ± 1
615 ± 312 ± 2
1228 ± 425 ± 3
2445 ± 540 ± 4
4860 ± 655 ± 5

Drug release studies are typically performed using a dialysis method at 37°C in a relevant buffer (e.g., PBS with 10% serum).[18][19]

Visualizations

Experimental Workflow

G cluster_0 Liposome Preparation cluster_1 Antibody Preparation cluster_2 Conjugation & Purification A Lipid Dissolution (DPPC, Cholesterol, this compound) B Thin Film Hydration A->B C Extrusion B->C E Conjugation Reaction (Thiol-Maleimide) C->E D Antibody Thiolation (Reduction of Disulfides) D->E F Quenching E->F G Purification (Size Exclusion Chromatography) F->G H H G->H Characterization (DLS, Zeta, Protein Assay)

Caption: Workflow for the preparation and functionalization of nanoparticles with this compound.

Targeted Drug Delivery via EGFR Signaling Pathway

This diagram illustrates a simplified mechanism of action for an antibody-functionalized nanoparticle targeting the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

G cluster_0 Extracellular cluster_2 Intracellular NP Antibody-Functionalized Nanoparticle EGFR EGFR NP->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Drug Drug Release Endosome->Drug Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Drug->Signaling Inhibition Apoptosis Apoptosis Signaling->Apoptosis Promotion of Cell Death G cluster_0 Extracellular cluster_2 Intracellular NP Trastuzumab-Functionalized Nanoparticle HER2 HER2 Receptor NP->HER2 Binding Dimerization HER2 Dimerization (with HER3/EGFR) HER2->Dimerization Inhibition PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

References

Application Notes and Protocols for the Incorporation of 16:0 MPB PE into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of 16:0 MPB PE (1-palmitoyl-2-(12-[(4-maleimidophenyl)butanoyl]amino)ethyl-sn-glycero-3-phosphoethanolamine) into lipid bilayers. This functionalized phospholipid is a valuable tool for bioconjugation, enabling the attachment of thiol-containing molecules, such as peptides and proteins, to the surface of liposomes and other lipid-based nanoparticles. This capability is critical for targeted drug delivery, diagnostics, and fundamental research in membrane biophysics.

Introduction to this compound

This compound is a thiol-reactive lipid featuring a maleimide (B117702) headgroup, a phosphoethanolamine linker, and two saturated 16-carbon palmitic acid tails.[1][2] The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups to form stable thioether bonds, providing a covalent linkage for biomolecules. Its saturated acyl chains contribute to the rigidity and stability of the lipid bilayer. This lipid is frequently used in the preparation of nanoparticles and liposomes for targeted drug delivery applications in fields like cancer therapy.[1]

Key Applications

The primary application of this compound is the functionalization of lipid bilayer surfaces. This allows for:

  • Targeted Drug Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded liposomes to enhance delivery to specific cells or tissues.

  • Protein-Lipid Interaction Studies: Immobilization of proteins onto a lipid bilayer to investigate binding kinetics, conformational changes, and the influence of the membrane environment on protein function.[3]

  • Signal Amplification in Diagnostics: Use in liposome-based immunoassays where the liposomes are functionalized with antibodies for signal enhancement.[2]

  • Controlled Release Systems: Development of stimuli-responsive drug delivery systems where the release of encapsulated contents can be triggered by the interaction of a conjugated peptide with the liposome (B1194612).[4][5]

Experimental Data: Lipid Compositions for Bilayer Incorporation

The successful incorporation of this compound into lipid bilayers has been demonstrated in various lipid mixtures. The molar percentage of this compound typically ranges from 2.5% to 10%, depending on the specific application. Below are examples of lipid compositions from published research.

Primary Lipid(s) This compound (mol%) Other Lipids (mol%) Application/System Reference
DSPC, Cholesterol, DSPG5DSPC (65%), Cholesterol (24%), DSPG (6%)Nanoparticle generation for immunotherapy[6]
DOPC, DOPE, PIP23.5 (as a peptide conjugate)DOPC (65%), DOPE (20%), PIP2 (10%)Mimicking the inner leaflet of the plasma membrane for protein binding studies[7]
POPC5POPC (95%)Giant Unilamellar Vesicles (GUVs) for peptide-membrane interaction studies[8]
POPC, Cholesterol5POPC (65%), Cholesterol (30%)GUVs for studying lipid raft formation and peptide binding[8]
POPC, Cholesterol2.5POPC (67.5%), Cholesterol (30%)Vesicles for studying peptide-triggered release[4][5]

Experimental Protocols

Preparation of Liposomes Incorporating this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid(s) (e.g., DSPC, POPC) in chloroform

  • This compound in chloroform

  • Cholesterol (if required) in chloroform

  • Hydration buffer (e.g., PBS pH 7.4)

  • Chloroform and/or a chloroform/methanol mixture

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen gas stream

  • Vacuum desiccator

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratios of the lipids dissolved in chloroform.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen gas followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs). The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipids.

    • Vortex the flask to ensure complete hydration of the lipid film.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension multiple times (e.g., 11-21 times) through the membrane to form unilamellar vesicles of a defined size.[9] This process should also be performed at a temperature above the Tm of the lipids.

  • Storage:

    • Store the prepared liposomes at 4°C. For optimal reactivity of the maleimide group, use the liposomes within a few days of preparation.[10]

Liposome_Preparation_Workflow start Start: Lipids in Chloroform lipid_mixing 1. Mix Lipids (e.g., DSPC, Cholesterol, this compound) start->lipid_mixing film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydrate Film with Buffer (Forms MLVs) film_formation->hydration extrusion 4. Extrude through Membrane (Forms SUVs) hydration->extrusion end End: Functionalized Liposomes extrusion->end

Caption: Workflow for preparing liposomes with this compound.

Covalent Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol outlines the general procedure for conjugating a cysteine-containing peptide to the surface of pre-formed this compound liposomes.

Materials:

  • This compound-containing liposomes

  • Thiol-containing peptide (e.g., with a terminal cysteine residue)

  • Reaction buffer (e.g., HEPES buffer, pH 7.0-7.5)

  • Quenching agent (e.g., L-cysteine)

Protocol:

  • pH Adjustment:

    • Adjust the pH of the liposome solution to between 7.0 and 7.5 using a suitable buffer like HEPES. The maleimide-thiol reaction is most efficient at a slightly neutral pH.

  • Peptide Addition:

    • Add the thiol-containing peptide to the liposome suspension. The molar ratio of peptide to this compound should be optimized for the specific application, but a starting point is a slight molar excess of the lipid. A common ratio is 1:25 of protein to MPB-PE lipid.[6]

  • Incubation:

    • Incubate the reaction mixture for at least 12 hours at 4°C with gentle mixing.[6]

  • Quenching:

    • Quench any unreacted maleimide groups by adding a molar excess of a small thiol-containing molecule, such as L-cysteine.[6] Incubate for approximately 1.5 hours on ice.[6]

  • Purification:

    • Remove the unreacted peptide and quenching agent by a suitable method such as dialysis or size exclusion chromatography.

Peptide_Conjugation_Workflow start Start: this compound Liposomes ph_adjust 1. Adjust pH to 7.0-7.5 start->ph_adjust add_peptide 2. Add Thiol-Peptide ph_adjust->add_peptide incubate 3. Incubate at 4°C add_peptide->incubate quench 4. Quench with L-cysteine incubate->quench purify 5. Purify (e.g., Dialysis) quench->purify end End: Peptide-Conjugated Liposomes purify->end

Caption: Workflow for conjugating peptides to this compound liposomes.

Signaling Pathways and Logical Relationships

The incorporation of this compound into lipid bilayers is a foundational step for creating targeted drug delivery vehicles. The subsequent conjugation of a targeting ligand enables the liposome to recognize and bind to specific receptors on target cells, leading to internalization and drug release.

Targeted_Drug_Delivery_Pathway cluster_liposome Functionalized Liposome cluster_cell Target Cell liposome Lipid Bilayer (with this compound) ligand Targeting Ligand (e.g., Peptide) liposome->ligand Covalent Bond receptor Cell Surface Receptor ligand->receptor Binding drug Encapsulated Drug internalization Internalization (e.g., Endocytosis) receptor->internalization release Drug Release internalization->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols: Calculating the Molar Ratio of Protein to 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins to lipids is a critical technique in various fields, including drug delivery, immunology, and membrane protein research. Creating protein-lipid conjugates allows for the anchoring of proteins to lipid bilayers, such as liposomes, for targeted drug delivery or to mimic the natural environment of membrane-associated proteins. 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a lipid with a maleimide (B117702) headgroup that can react specifically with free thiol groups on cysteine residues of a protein to form a stable thioether bond.[1][2] This application note provides a detailed protocol for the conjugation of a protein to this compound and the subsequent determination of the molar ratio of the final conjugate.

The maleimide group on this compound is an electrophilic compound that exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues in proteins, especially at a pH range of 7.0-7.5.[3][4] This reaction is significantly faster than the reaction with other nucleophilic groups like amines, allowing for site-specific conjugation if the protein has a limited number of accessible cysteine residues.[2] The resulting thioether linkage is stable, making it suitable for in vitro and in vivo applications.[3]

Accurate determination of the molar ratio of protein to lipid in the conjugate is essential for ensuring the quality and consistency of the final product and for understanding its functional properties.[5] This protocol outlines the steps for protein preparation, conjugation, purification, and characterization to accurately calculate this ratio.

Experimental Protocols

Part 1: Preparation of Protein and this compound

1.1. Protein Preparation and Quantification:

  • Buffer Exchange: The protein of interest should be in an amine-free and thiol-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.0-7.5.[4] Buffers containing Tris or other primary amines should be avoided as they can react with the maleimide group, albeit much slower than thiols.[2] If the protein solution contains interfering substances, perform a buffer exchange using dialysis or a desalting column.

  • Reduction of Disulfide Bonds (Optional but Recommended): Many proteins have cysteine residues that form disulfide bonds, which are unreactive with maleimides.[4] To ensure the availability of free thiols for conjugation, it may be necessary to reduce these bonds.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[6]

    • Incubate at room temperature for 20-30 minutes.[6]

    • Note: If using DTT (dithiothreitol), it must be removed before the addition of this compound, as it contains a thiol group and will compete in the reaction. TCEP does not contain a thiol and does not need to be removed.[6]

  • Protein Concentration Determination: Accurately determine the concentration of the protein solution using a standard method such as measuring the absorbance at 280 nm (A280) with a spectrophotometer. The molar concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the path length.[5]

1.2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in an organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.[7]

  • For the conjugation reaction, the organic solvent will need to be removed. Aliquot the desired amount of the this compound stock solution into a reaction vial.

  • Dry the lipid under a stream of inert gas (e.g., nitrogen or argon) to form a thin film.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the dried this compound in a small amount of an appropriate buffer (e.g., PBS, pH 7.2) immediately before the conjugation reaction. The lipid may form micelles or small vesicles in the aqueous buffer.

Part 2: Conjugation of Protein to this compound
  • Molar Ratio of Reactants: A typical starting molar ratio for the conjugation reaction is a 10-20 fold molar excess of this compound to the protein.[6] This ratio should be optimized for each specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of activity.[6]

  • Reaction Setup:

    • Add the prepared protein solution to the resuspended this compound.

    • Gently mix the reaction solution.

    • Flush the vial with an inert gas (nitrogen or argon) to minimize oxidation of the thiol groups.[4]

    • Seal the vial and incubate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[6]

Part 3: Purification of the Protein-Lipid Conjugate
  • Removal of Unreacted this compound: It is crucial to remove any unreacted this compound from the conjugate solution for an accurate determination of the molar ratio.[5] This can be achieved using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The choice of method will depend on the properties of the protein and the conjugate.

  • Concentration of the Purified Conjugate: After purification, the conjugate solution may be dilute. Concentrate the sample using an appropriate method, such as centrifugal filtration, if necessary.

Part 4: Calculation of the Molar Ratio

The molar ratio of protein to this compound can be determined using UV-Visible spectrophotometry by measuring the absorbance of the protein and the maleimide-phenyl group of the lipid.

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-lipid conjugate solution at 280 nm (A_prot) and at the maximum absorbance wavelength of the maleimidophenyl butyramide (B146194) group (approximately 290-300 nm, though this should be empirically determined for the conjugate). For this protocol, we will assume a peak absorbance at 295 nm (A_lipid).

  • Calculations:

    • Protein Concentration: The absorbance at 280 nm will have contributions from both the protein and the attached lipid. A correction factor is needed.

      • A_prot, corrected = A_280 - (A_295 x CF)

      • The correction factor (CF) is the ratio of the absorbance of the lipid at 280 nm to its absorbance at 295 nm (A_280 / A_295 of free lipid).

      • Protein Concentration (M) = A_prot, corrected / (ε_prot x l)

    • Lipid Concentration:

      • Lipid Concentration (M) = A_295 / (ε_lipid x l)

      • Where ε_lipid is the molar extinction coefficient of the maleimidophenyl butyramide group at 295 nm.

    • Molar Ratio:

      • Molar Ratio = (Lipid Concentration) / (Protein Concentration)

Data Presentation

Table 1: Hypothetical Data for Molar Ratio Calculation

ParameterValue
Protein Molar Extinction Coefficient at 280 nm (ε_prot)210,000 M⁻¹cm⁻¹
This compound Molar Extinction Coefficient at 295 nm (ε_lipid)15,000 M⁻¹cm⁻¹
Correction Factor (CF)0.25
Path Length (l)1 cm
Measured Absorbance at 280 nm (A_280)0.850
Measured Absorbance at 295 nm (A_295)0.150
Corrected Protein Absorbance at 280 nm (A_prot, corrected)0.8125
Calculated Protein Concentration3.87 µM
Calculated Lipid Concentration10.0 µM
Calculated Molar Ratio (Lipid:Protein) 2.58

Visualizations

G cluster_prep Preparation cluster_conj Conjugation cluster_pur Purification & Analysis Prot_Prep Protein Preparation (Buffer Exchange, Reduction) Prot_Quant Protein Quantification (A280) Prot_Prep->Prot_Quant Reaction Conjugation Reaction (Protein + this compound) Prot_Quant->Reaction Lipid_Prep This compound Preparation (Drying, Resuspension) Lipid_Prep->Reaction Purification Purification (Size Exclusion Chromatography) Reaction->Purification Spectro Spectrophotometry (A280 & A295) Purification->Spectro Calculation Molar Ratio Calculation Spectro->Calculation

Caption: Experimental workflow for protein-lipid conjugation and analysis.

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group) Conjugate Protein-S-Lipid Conjugate (Stable Thioether Bond) Protein->Conjugate pH 7.0-7.5 Lipid This compound (Maleimide Group) Lipid->Conjugate

Caption: Thiol-maleimide conjugation reaction schematic.

References

Application Notes and Protocols: 16:0 MPB PE in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Maleimidophenyl-butyryl-phosphatidylethanolamine (16:0 MPB PE) is a critical component in the development of advanced drug delivery systems for immunotherapy. This maleimide-functionalized phospholipid enables the covalent conjugation of thiol-containing molecules, such as cytokines and antibodies, to the surface of liposomes. This targeted delivery approach enhances the therapeutic efficacy of immunomodulatory agents by increasing their concentration at the tumor site and minimizing systemic toxicity. These application notes provide a comprehensive overview of the use of this compound in immunotherapy research, with a focus on liposomal delivery of Interleukin-12 (IL-12).

Core Applications in Immunotherapy

The primary application of this compound in immunotherapy is in the formulation of liposomal nanoparticles for the targeted delivery of immunostimulatory molecules. One of the most promising applications is the delivery of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor activity.[1][2][3] Systemic administration of IL-12 is associated with severe dose-limiting toxicities.[1] Encapsulating IL-12 in liposomes and targeting it to the tumor microenvironment (TME) via conjugation to this compound can overcome this limitation.

This strategy has been shown to:

  • Promote robust T-cell accumulation in tumors.[4][5]

  • Enhance the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[2][6]

  • Induce the production of Interferon-gamma (IFN-γ), which has direct anti-tumor effects and can upregulate MHC class I expression on tumor cells.[1][3]

  • Sensitize tumors to immune checkpoint inhibitors (CPIs), leading to curative treatments and the development of immune memory.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound-containing liposomes for immunotherapy applications.

Table 1: Liposome (B1194612) Composition and Characteristics

Liposome ComponentMolar Percentage (%)PurposeReference
DSPC65Structural lipid, forms the bilayer[4][5]
Cholesterol24Stabilizes the lipid bilayer[4][5]
DSPG6Provides negative surface charge[4][5]
This compound5Maleimide-functionalized lipid for covalent conjugation[4][5]
Characteristic Value Method Reference
Mean Diameter114 - 160 nmDynamic Light Scattering (DLS)[7][8]
Zeta PotentialNegativeZeta Potential Analyzer[9]

Table 2: In Vivo Efficacy of IL-12 Liposomes in a Metastatic Ovarian Cancer Model

Treatment GroupIL-12 Dose (µg)Anti-PD-1 Dose (µg)Anti-CTLA-4 Dose (µg)Median Survival (days)
Free IL-1220--~25
Mal-LbL-NP (IL-12)20--~40
Mal-LbL-NP (IL-12) + CPI20250100>60 (curative)

*Mal-LbL-NP refers to maleimide-functionalized liposomes with a layer-by-layer polymer coating. CPI refers to checkpoint inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 16:0 Maleimidophenyl-butyryl-phosphatidylethanolamine (this compound)

  • Chloroform (B151607)

  • Deionized water

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (DSPC, cholesterol, DSPG, and this compound) in chloroform at the desired molar ratios (e.g., 65:24:6:5).[4][5]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 65°C for DSPC-based formulations) to evaporate the chloroform.[4]

    • Continue rotation under high vacuum for at least 2 hours to ensure complete removal of the organic solvent, resulting in a thin lipid film on the flask wall.[4][7]

  • Hydration:

    • Hydrate the lipid film with deionized water or a suitable buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. The final lipid concentration is typically between 0.5 and 1 mg/mL.[4]

  • Sonication and Extrusion:

    • Sonicate the hydrated lipid suspension in a water bath sonicator for 3-5 minutes at the same elevated temperature to form multilamellar vesicles.[4]

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 3-5 times) using a liposome extruder to produce unilamellar vesicles of a uniform size.[4][9]

    • Immediately place the extruded liposomes in an ice bath to cool.[4]

Protocol 2: Covalent Conjugation of IL-12 to MPB-PE Liposomes

This protocol details the covalent attachment of a cysteine-containing protein, such as single-chain IL-12 (scIL-12), to the maleimide (B117702) group of this compound on the liposome surface.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Single-chain IL-12 (scIL-12) with a terminal cysteine residue

  • HEPES buffer (10 mM, pH 7.0)

  • L-cysteine

  • Rotating mixer

Procedure:

  • pH Adjustment: Adjust the pH of the liposome suspension to 7.0 with 10 mM HEPES buffer.[4]

  • Conjugation Reaction:

    • Add the scIL-12 containing a terminal cysteine residue to the liposome suspension. A typical molar ratio of MPB-PE lipid to protein is 25:1.[4]

    • Incubate the mixture for at least 12 hours at 4°C on a rotating mixer to facilitate the maleimide-thiol reaction.[4]

  • Quenching:

    • Quench any remaining unreacted maleimide groups by adding a 100-fold molar excess of L-cysteine.

    • Incubate on ice for 1.5 hours.[4]

  • Purification: Purify the IL-12 conjugated liposomes from unconjugated protein and excess quenching reagent using a suitable method such as tangential flow filtration or size exclusion chromatography.

Visualizations

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation IL-12 Conjugation cluster_characterization Characterization cluster_application In Vivo Application Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPG, this compound) Thin_Film 2. Thin-Film Hydration Lipid_Mixing->Thin_Film Extrusion 3. Extrusion Thin_Film->Extrusion pH_Adjustment 4. pH Adjustment Extrusion->pH_Adjustment IL12_Addition 5. IL-12 Addition pH_Adjustment->IL12_Addition Quenching 6. Quenching IL12_Addition->Quenching DLS Size (DLS) Quenching->DLS Zeta Zeta Potential Quenching->Zeta Animal_Model Tumor Model (e.g., Ovarian Cancer) Quenching->Animal_Model Treatment 7. Treatment (i.p. injection) Animal_Model->Treatment Analysis 8. Efficacy Analysis (Tumor Growth, Survival) Treatment->Analysis

Caption: Experimental workflow for preparing and testing IL-12 conjugated liposomes.

IL12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (T-cell / NK cell) IL12_Lipo IL-12 Liposome (via this compound) IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12_Lipo->IL12R Binding JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activation STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylation pSTAT4 pSTAT4 Dimer STAT4->pSTAT4 Tbet T-bet pSTAT4->Tbet Transcription CTL_NK_Activation CTL/NK Cell Activation (↑ Cytotoxicity) pSTAT4->CTL_NK_Activation IFNg IFN-γ Production Tbet->IFNg IFNg->CTL_NK_Activation Positive Feedback

Caption: IL-12 signaling pathway initiated by liposomal delivery.

References

Preparation of 16:0 MPB PE-Containing Proteoliposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer that incorporates one or more proteins. They serve as powerful tools in various fields of biological and pharmaceutical research, providing a simplified and controllable model system to study membrane proteins in a near-native environment. The incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE), allows for the covalent attachment of cysteine-containing proteins or peptides to the liposomal surface. This technique is invaluable for applications ranging from targeted drug delivery and vaccine development to fundamental studies of protein-lipid interactions and membrane-associated protein functions.

This document provides detailed application notes and protocols for the preparation and characterization of proteoliposomes containing this compound.

Data Presentation

Table 1: Example Formulations for this compound-Containing Liposomes
ComponentFormulation 1 (Targeted Delivery)Formulation 2 (Membrane Protein Study)Formulation 3 (Peptide Display)
Matrix Lipid DSPCPOPCDOPC
Cholesterol 24 mol%-30 mol%
Charged Lipid DSPG (6 mol%)POPG (10 mol%)-
Functionalized Lipid This compound (5 mol%)This compound (5 mol%)This compound (10 mol%)
Main Component 65 mol%85 mol%60 mol%
Reference Application Covalent linkage of targeting ligands (e.g., antibodies, peptides) for cell-specific delivery.Anchoring of peripheral membrane proteins for functional studies.Display of bioactive peptides for interaction studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size distribution containing the maleimide-functionalized lipid this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC) or other matrix lipid

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) or other charged lipid

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.0-7.5)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., Formulation 1 from Table 1) in chloroform.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Force the lipid suspension through the membrane multiple times (e.g., 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.[1][2][3][4][5]

    • Store the resulting liposome suspension at 4°C.

Protocol 2: Covalent Conjugation of Cysteine-Containing Proteins to MPB PE-Liposomes

This protocol details the coupling of a protein or peptide with an available cysteine residue to the maleimide (B117702) group on the surface of the pre-formed liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Cysteine-containing protein or peptide

  • Reaction buffer (e.g., PBS, pH 7.0-7.2)

  • L-cysteine or 2-mercaptoethanol (B42355) (for quenching)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein/peptide in the reaction buffer. If the protein has intramolecular disulfide bonds that need to be reduced to expose a free thiol, treat with a reducing agent like DTT and subsequently remove the reducing agent prior to conjugation.

  • Conjugation Reaction:

    • Add the protein solution to the liposome suspension at a desired molar ratio of protein to MPB PE (e.g., 1:10 to 1:100).

    • Incubate the mixture with gentle agitation for at least 2 hours at room temperature or overnight at 4°C. The reaction should be performed in a low-oxygen environment if possible to prevent oxidation of the thiol group.

  • Quenching of Unreacted Maleimides:

    • Add a molar excess of a quenching agent, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of Proteoliposomes:

    • Remove the unconjugated protein and excess quenching agent by size-exclusion chromatography or dialysis.

    • Collect the fractions containing the proteoliposomes.

  • Characterization:

    • Determine the protein concentration of the purified proteoliposomes using a protein assay (e.g., BCA assay).

    • Determine the lipid concentration (e.g., using a phosphate (B84403) assay).

    • Calculate the protein-to-lipid ratio to determine the conjugation efficiency.

    • Analyze the size and polydispersity of the proteoliposomes using Dynamic Light Scattering (DLS).[6][7][8]

Protocol 3: Reconstitution of an Integral Membrane Protein into Proteoliposomes by Detergent Removal

This protocol is for incorporating an integral membrane protein into the lipid bilayer of the liposomes.

Materials:

  • Purified integral membrane protein solubilized in a detergent (e.g., octyl glucoside, Triton X-100)

  • This compound-containing liposomes (from Protocol 1)

  • Detergent (same as used for protein solubilization)

  • Bio-Beads or dialysis cassettes

  • Buffer for reconstitution

Procedure:

  • Destabilization of Liposomes:

    • To the liposome suspension, add detergent from a concentrated stock solution to a final concentration that destabilizes the vesicles but does not fully solubilize them into mixed micelles. The optimal concentration needs to be determined empirically.

  • Protein Incorporation:

    • Add the detergent-solubilized membrane protein to the destabilized liposomes at the desired lipid-to-protein ratio.

    • Incubate for 1 hour at room temperature with gentle mixing to allow the protein to insert into the lipid bilayer.

  • Detergent Removal:

    • Using Bio-Beads: Add a specific amount of pre-washed Bio-Beads to the mixture and incubate with gentle agitation at 4°C. Replace the Bio-Beads with fresh ones at regular intervals to ensure complete detergent removal.[9]

    • Using Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.[10][11][12][13]

  • Purification and Characterization:

    • After detergent removal, the proteoliposomes can be purified by density gradient centrifugation to separate them from empty liposomes and protein aggregates.

    • Characterize the proteoliposomes for protein incorporation, orientation, and functionality using appropriate assays.

Visualizations

Experimental Workflow for Proteoliposome Preparation

G cluster_0 Liposome Formation cluster_1 Protein Conjugation A 1. Lipid Mixing (e.g., DSPC, Cholesterol, MPB PE) in Chloroform B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with Aqueous Buffer) B->C D 4. Extrusion (through Polycarbonate Membrane) C->D E Maleimide-Functionalized Liposomes D->E G 5. Conjugation Reaction (Thiol-Maleimide Coupling) E->G F Cysteine-Containing Protein/Peptide F->G H 6. Quenching (e.g., L-cysteine) G->H I 7. Purification (Size-Exclusion Chromatography) H->I J Functional Proteoliposomes I->J

Caption: Workflow for preparing functional proteoliposomes.

Functional Application of MPB PE-Proteoliposomes

G cluster_0 Proteoliposome Construct cluster_1 Target Cell Interaction PL Liposome (with MPB PE) Prot Targeting Ligand (Cysteine-Peptide) PL->Prot Covalent Bond Receptor Cell Surface Receptor Prot->Receptor Binding Drug Encapsulated Drug Cell Target Cell Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Release Drug Release (Intracellular) Endocytosis->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) with 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][2][3] When coupled with liposome (B1194612) technology, SPR provides a versatile platform for studying the interactions of proteins, peptides, and other molecules with model cell membranes. This is particularly relevant in drug development for assessing the binding kinetics of novel therapeutics to their membrane-associated targets.

This document provides detailed application notes and protocols for the use of liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) in SPR-based assays. The maleimide (B117702) group on the MPB PE lipid allows for the covalent attachment of thiol-containing molecules, such as cysteine-containing peptides or proteins, to the liposome surface, creating a functionalized vesicle for interaction studies.[4][5]

Principle of the Assay

The experimental workflow involves the preparation of liposomes containing this compound, followed by the covalent conjugation of a thiol-containing ligand to the maleimide groups on the liposome surface. These functionalized liposomes are then captured on an SPR sensor chip with a lipophilic surface (e.g., an L1 chip). The binding of an analyte of interest to the immobilized liposomes is then monitored in real-time by detecting changes in the refractive index at the sensor surface. These changes are proportional to the mass of analyte binding and are recorded in a sensorgram, from which kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be derived.[2][6]

Key Applications

  • Drug Discovery and Development: Quantify the binding affinity and kinetics of drug candidates to membrane-associated targets.

  • Vaccine Development: Analyze the interaction of viral proteins or peptides with host cell membrane mimics.

  • Cellular Signaling Research: Investigate the binding of signaling proteins to specific lipid compositions or membrane-bound receptors.

  • Biomarker Discovery: Develop assays for the detection of disease-related biomarkers that interact with cell surfaces.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Liposome extrusion device with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is DPPC:Cholesterol:this compound (e.g., 55:40:5).

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film.

    • Hydrate the lipid film by vortexing for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extrusion device with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Characterization (Optional but Recommended):

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Assess the surface charge via zeta potential measurements.

Protocol 2: Conjugation of Thiol-Containing Ligands to Liposomes

Materials:

  • This compound liposomes (from Protocol 1)

  • Thiol-containing ligand (e.g., cysteine-containing peptide)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Incubate the this compound liposomes with an excess of the thiol-containing ligand at room temperature for 2-4 hours with gentle mixing.

  • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine.

  • Remove unconjugated ligand by size-exclusion chromatography or dialysis.

Protocol 3: SPR Analysis of Analyte Binding to this compound Liposomes

This protocol outlines a general procedure for SPR analysis using a Biacore instrument with an L1 sensor chip.

Materials:

  • Ligand-conjugated this compound liposomes

  • Analyte of interest in running buffer

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., a mixture of isopropanol (B130326) and 50 mM NaOH)

Procedure:

  • Chip Preparation:

    • Equilibrate the L1 sensor chip with running buffer.

    • Perform cleaning injections with the regeneration solution to remove any contaminants.

  • Liposome Immobilization:

    • Inject the ligand-conjugated this compound liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for capture on the lipophilic surface.

    • Inject a solution of NaOH (e.g., 50 mM) to remove any loosely bound or unstable liposomes.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte over the liposome-coated sensor surface. Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association and dissociation phases in the sensorgram.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd, and KD).

Data Presentation

Quantitative data from SPR experiments should be summarized in a clear and structured format. The following tables provide examples of how to present liposome characteristics and kinetic data.

Table 1: Physicochemical Properties of this compound Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPC:Chol:this compound (55:40:5)110 ± 50.12 ± 0.03-25 ± 3
DPPC:this compound (95:5)105 ± 70.15 ± 0.04-30 ± 4

Note: The data presented are for illustrative purposes and may vary depending on the specific experimental conditions.

Table 2: Illustrative Kinetic Data for Protein A Binding to Functionalized this compound Liposomes

Analyte Concentration (nM)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
501.2 x 10⁵2.5 x 10⁻³20.8
1001.3 x 10⁵2.4 x 10⁻³18.5
2001.2 x 10⁵2.6 x 10⁻³21.7
4001.1 x 10⁵2.5 x 10⁻³22.7

Note: This table presents example data for a hypothetical interaction to illustrate the format for reporting kinetic constants. Actual values will be specific to the interacting molecules.[6]

Visualizations

Experimental Workflow for SPR with this compound Liposomes

G cluster_prep Liposome Preparation & Conjugation cluster_spr SPR Analysis A 1. Lipid Film Formation (DPPC, Cholesterol, this compound) B 2. Hydration (MLV Formation) A->B C 3. Extrusion (SUV Formation) B->C D 4. Ligand Conjugation (Thiol-Maleimide Reaction) C->D E 5. Liposome Immobilization (L1 Sensor Chip) D->E F 6. Analyte Injection (Association) E->F Next Cycle G 7. Buffer Flow (Dissociation) F->G Next Cycle H 8. Regeneration G->H Next Cycle I 9. Data Analysis (ka, kd, KD) G->I H->E Next Cycle

Caption: Workflow for SPR analysis using this compound liposomes.

Thiol-Maleimide Conjugation on Liposome Surface

G cluster_liposome Liposome Surface Lipid Bilayer Lipid Bilayer MPB_PE MPB PE Conjugated_Ligand Conjugated Ligand MPB_PE->Conjugated_Ligand Covalent Bond Formation Ligand Thiol-Containing Ligand (e.g., Peptide-SH)

Caption: Covalent attachment of a thiol-ligand to a maleimide-functionalized liposome.

SPR Signaling Pathway Principle

G Analyte Analyte in Solution Complex Analyte-Ligand Complex Analyte->Complex Liposome Immobilized Liposome with Ligand Liposome->Complex SPR_Signal SPR Signal Change (Resonance Units) Complex->SPR_Signal Mass Increase

Caption: Principle of SPR signal generation upon analyte binding to immobilized liposomes.

References

Application Note: Flow Cytometry Analysis of Protein S-Palmitoylation Using 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, plays a crucial role in regulating protein trafficking, stability, and function.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer and neurological disorders, making the study of protein palmitoylation a key area of interest in drug development.[2] This application note describes a novel, indirect method for the analysis of global S-palmitoylation levels in cells using 16:0 MPB PE (1-palmitoyl-2-(12-((4-(maleimidomethyl)cyclohexane)-carboxamido)dodecanoyl)-sn-glycero-3-phosphoethanolamine) and flow cytometry.

This compound is a thiol-reactive lipid containing a maleimide (B117702) group that can form a stable covalent bond with the free sulfhydryl group of cysteine residues.[3][4] This protocol is based on the principles of the Acyl-Biotinyl Exchange (ABE) assay.[5] Free thiols are first blocked, followed by the specific cleavage of palmitoyl-cysteine thioester bonds with hydroxylamine (B1172632). The newly exposed cysteines, which were previously palmitoylated, are then labeled with this compound. Subsequent staining with a fluorescently-labeled anti-PE antibody allows for the quantification of palmitoylation levels on a per-cell basis using flow cytometry.

Principle of the Assay

The workflow for this assay involves a three-step chemical process performed on fixed and permeabilized cells, followed by immunofluorescent staining and flow cytometric analysis.

G cluster_workflow Experimental Workflow step1 1. Cell Fixation & Permeabilization step2 2. Block Free Thiols (with NEM) step1->step2 step3 3. Cleave Palmitate (with Hydroxylamine) step2->step3 step4 4. Label Exposed Thiols (with this compound) step3->step4 step5 5. Immunostaining (Anti-PE Antibody) step4->step5 step6 6. Flow Cytometry Analysis step5->step6

Caption: Experimental workflow for this compound-based palmitoylation analysis.

Signaling Pathway Context

Protein S-palmitoylation is a dynamic process regulated by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs or DHHC enzymes) and de-palmitoylating enzymes, acyl-protein thioesterases (APTs).[2] This modification is critical for the function of many signaling proteins, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and small GTPases like Ras, by facilitating their association with cellular membranes and modulating their interactions with other proteins.

G cluster_pathway Protein S-Palmitoylation Cycle unpalmitoylated Unpalmitoylated Protein (Soluble) palmitoylated Palmitoylated Protein (Membrane-Associated) unpalmitoylated->palmitoylated Palmitoylation palmitoylated->unpalmitoylated De-palmitoylation pat PATs (DHHC enzymes) apt APTs palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->pat

Caption: The dynamic cycle of protein S-palmitoylation and de-palmitoylation.

Experimental Protocols

Reagents and Buffers
Reagent/BufferCompositionStorage
Fixation Buffer 4% Paraformaldehyde in PBS4°C
Permeabilization Buffer 0.1% Saponin in PBS4°C
Blocking Buffer 50 mM N-ethylmaleimide (NEM) in PBS with 1% BSAPrepare Fresh
Cleavage Buffer 0.7 M Hydroxylamine (HAM), pH 7.4 in PBSPrepare Fresh
Labeling Buffer 100 µM this compound in PBS-20°C
Staining Buffer 1% BSA in PBS4°C
Wash Buffer PBSRoom Temp
Protocol: Staining Cells for Flow Cytometry
  • Cell Preparation:

    • Harvest up to 1 x 10^6 cells per condition and transfer to a 1.5 mL microcentrifuge tube.

    • Wash cells once with 1 mL of cold PBS by centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Wash once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of Permeabilization Buffer and incubate for 10 minutes on ice.

  • Blocking of Free Thiols:

    • Wash cells twice with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of freshly prepared Blocking Buffer.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash cells three times with 1 mL of PBS.

  • Cleavage of Thioester Bonds:

    • Divide the cells into two equal aliquots: a control (-HAM) and a test sample (+HAM).

    • For the +HAM sample, resuspend the cells in 500 µL of Cleavage Buffer.

    • For the -HAM control, resuspend the cells in 500 µL of PBS.

    • Incubate both samples for 1 hour at room temperature with gentle rotation.

    • Wash both samples three times with 1 mL of PBS.

  • Labeling with this compound:

    • Resuspend both the -HAM and +HAM cell pellets in 200 µL of Labeling Buffer.

    • Incubate for 1 hour at room temperature in the dark with gentle rotation.

    • Wash cells three times with 1 mL of PBS.

  • Immunofluorescent Staining:

    • Resuspend both cell pellets in 100 µL of Staining Buffer containing a fluorescently conjugated anti-PE antibody (e.g., FITC-anti-PE) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 1 mL of Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellets in 300-500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

    • The difference in the mean fluorescence intensity (MFI) between the +HAM and -HAM samples is proportional to the level of S-palmitoylation.

Data Presentation

The following tables represent expected data from an experiment using this protocol to assess the effect of a hypothetical PAT inhibitor on S-palmitoylation levels in a cancer cell line.

Table 1: Flow Cytometry Gating and Population Statistics
SampleTreatmentTotal EventsGated Cell Population (%)
Unstained ControlVehicle20,00098.5
-HAM ControlVehicle20,00097.9
+HAMVehicle20,00098.1
+HAMPAT Inhibitor20,00098.3
Table 2: Mean Fluorescence Intensity (MFI) Data
SampleTreatmentMean Fluorescence Intensity (MFI)Palmitoylation Index (MFI +HAM / MFI -HAM)
-HAM ControlVehicle1501.0
+HAMVehicle180012.0
+HAMPAT Inhibitor6004.0

Troubleshooting

IssuePossible CauseSuggested Solution
High background in -HAM control Incomplete blocking of free thiols.Increase NEM concentration or incubation time. Ensure NEM solution is fresh.
Low signal in +HAM sample Inefficient cleavage of thioesters.Ensure hydroxylamine solution is at the correct pH (7.4) and is freshly prepared.
Insufficient labeling with this compound.Optimize the concentration of this compound.
High cell loss Excessive centrifugation speeds.Use lower g-forces (300-500 x g).
Cell clumping.Add 2 mM EDTA to wash and staining buffers.

Conclusion

The described protocol provides a novel approach for the quantitative analysis of global protein S-palmitoylation in cell populations using this compound and flow cytometry. This method offers a valuable tool for researchers and drug development professionals to screen for compounds that modulate protein palmitoylation and to study the role of this critical post-translational modification in health and disease. Further optimization may be required depending on the cell type and experimental conditions.

References

Application Notes and Protocols for 16:0 MPB PE in In Vitro Membrane Fusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a versatile thiol-reactive lipid commonly employed in membrane biology to covalently attach cysteine-containing molecules, such as peptides and proteins, to liposomal surfaces.[1][2] This functionalized lipid is an invaluable tool for in vitro membrane fusion assays, enabling the controlled orientation and anchoring of fusogenic agents to vesicle membranes, thereby mimicking physiological fusion events.[2][3] These assays are critical for studying viral entry, neurotransmitter release, and intracellular trafficking, and for the development of drug delivery systems.[4][5][6]

The fundamental principle of membrane fusion assays often involves monitoring the mixing of lipids and/or aqueous contents between two distinct vesicle populations.[7][8][9] A widely used method is the fluorescence resonance energy transfer (FRET)-based lipid mixing assay.[10][11] In this setup, one population of liposomes is labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE), while the other population, often containing the anchored fusogenic protein via this compound, is unlabeled.[10][11] Fusion between these liposomes leads to the dilution of the FRET probes, resulting in a measurable change in fluorescence.[8]

Key Applications

  • Reconstitution of Viral Fusion: Studying the mechanism of viral fusion proteins by anchoring them to liposomes and monitoring fusion with target liposomes mimicking host cell membranes.[5][12]

  • SNARE-Mediated Fusion: Reconstituting SNARE protein complexes on vesicles to investigate the molecular machinery of synaptic vesicle fusion.[4]

  • Peptide-Mediated Membrane Destabilization: Assessing the ability of membrane-active peptides to induce fusion or leakage, which is relevant for drug delivery and antimicrobial peptide research.[13][14]

  • Protein-Membrane Interaction Studies: Anchoring proteins to membranes to study their function in a controlled lipid environment, including their role in tethering and lipid transfer.[3][15][16]

Experimental Protocols

Protocol 1: Preparation of Proteoliposomes with Anchored Peptides/Proteins using this compound

This protocol describes the preparation of liposomes containing this compound and the subsequent covalent attachment of a cysteine-containing fusogenic peptide or protein.

Materials:

  • Lipids:

    • Matrix lipid (e.g., POPC, DOPC)

    • This compound

    • Other lipids as required by the specific system (e.g., cholesterol, DOPE, POPS)

  • Cysteine-containing peptide or protein of interest

  • Buffer (e.g., HEPES buffer, pH 7.4)

  • Sephadex G-50 column or dialysis cassettes for purification

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., 95 mol% POPC, 5 mol% this compound) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Liposome Hydration and Extrusion:

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid mixture's phase transition temperature to form large unilamellar vesicles (LUVs).

  • Peptide/Protein Conjugation:

    • Prepare a solution of the cysteine-containing peptide or protein in the same buffer. Ensure any reducing agents (like DTT or TCEP) are removed prior to this step.

    • Mix the LUV suspension with the peptide/protein solution at a desired molar ratio. The maleimide (B117702) group of MPB-PE reacts with the thiol group of the cysteine.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the unreacted peptide or protein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.

    • The resulting proteoliposomes are now ready for use in fusion assays.

Protocol 2: FRET-Based Lipid Mixing Assay

This protocol details a common fluorescence dequenching assay to monitor membrane fusion.

Materials:

  • "Fusogenic" Proteoliposomes: Prepared as in Protocol 1.

  • "Target" Fluorescent Liposomes:

    • Lipid composition mimicking the target membrane.

    • FRET pair: NBD-PE (donor) and Rhodamine-PE (acceptor) at self-quenching concentrations (e.g., 1-2 mol% each).

  • Assay buffer (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Target Liposomes: Prepare fluorescently labeled LUVs using the lipid film hydration and extrusion method described in Protocol 1. The lipid mixture will include the matrix lipids plus the NBD-PE and Rhodamine-PE FRET pair.

  • Fusion Reaction Setup:

    • In a fluorometer cuvette, add the target fluorescent liposomes to the assay buffer.

    • Record the baseline fluorescence of the NBD emission (e.g., excitation at 465 nm, emission at 530 nm).

    • Initiate the fusion reaction by adding the fusogenic proteoliposomes to the cuvette. The ratio of fusogenic to target liposomes is typically between 1:1 and 10:1.

  • Data Acquisition:

    • Monitor the increase in NBD fluorescence over time. As fusion occurs, the NBD-PE and Rhodamine-PE probes are diluted in the fused membrane, decreasing FRET efficiency and thus "dequenching" the NBD fluorescence.

    • The reaction can be followed for a desired period, ranging from minutes to hours, depending on the fusogen's activity.

  • Data Normalization:

    • After the reaction reaches a plateau or at the desired endpoint, determine the maximum fluorescence (100% fusion) by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the probes.

    • The percentage of fusion at a given time point (t) is calculated as: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 where F(t) is the fluorescence at time t, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from membrane fusion assays using this compound-anchored proteins, illustrating the influence of lipid composition and fusogen concentration on fusion efficiency.

Table 1: Effect of Fusogen Concentration on Membrane Fusion Kinetics

Fusogen:Lipid Molar RatioInitial Rate of Fusion (%/min)Max Fusion (%)
1:10005.2 ± 0.835.6 ± 4.2
1:50012.8 ± 1.568.3 ± 5.1
1:20025.4 ± 2.185.1 ± 3.8

Table 2: Influence of Target Membrane Composition on Fusion Efficiency

Target Liposome Composition (mol%)Max Fusion (%) after 60 min
POPC (100%)45.2 ± 3.7
POPC:Cholesterol (70:30)65.8 ± 4.5
POPC:POPE (70:30)78.1 ± 5.3
POPC:POPS (70:30)55.4 ± 4.1

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_conjugation Conjugation cluster_assay Fusion Assay lipids Lipids in Chloroform (POPC + this compound) film Dry Lipid Film lipids->film Evaporation mlv Hydrated MLVs film->mlv Hydration luv Extruded LUVs mlv->luv Extrusion proteoliposome Fusogenic Proteoliposome luv->proteoliposome protein Cys-Protein protein->proteoliposome Incubation cuvette Mix in Cuvette proteoliposome->cuvette target_luv Target LUVs (NBD-PE/Rh-PE) target_luv->cuvette fused Fused Vesicles (Fluorescence Dequenching) cuvette->fused Fusion fluorometer Fluorometer fused->fluorometer Measure Signal

Caption: Workflow for a membrane fusion assay using this compound.

Fusion_Mechanism cluster_before Before Fusion cluster_after After Fusion A Fusogenic Liposome C Fused Liposome A->C Lipid Mixing B Target Liposome A_protein Fusogen B_fret FRET (Quenched) C_protein Fusogen C_fret No FRET (Dequenched)

Caption: Principle of the FRET-based lipid mixing assay.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins and Conjugation to 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins to lipid bilayers is a critical technique in various fields, including targeted drug delivery, immunology, and the study of membrane protein function. 16:0 MPB PE (1-palmitoyl-2-(4-(p-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine) is a thiol-reactive phospholipid that is commonly incorporated into liposomes to facilitate the covalent attachment of cysteine-containing proteins and peptides. The maleimide (B117702) group of MPB PE reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This method allows for the site-specific and stable conjugation of proteins to the surface of liposomes.[1][2]

These application notes provide a detailed protocol for the fluorescent labeling of a protein of interest and its subsequent conjugation to liposomes containing this compound.

Principle of the Reaction

The overall process involves two main stages:

  • Fluorescent Labeling of the Protein: The protein of interest is first labeled with a fluorescent dye. This is typically achieved by reacting the protein with a fluorescent probe that has a reactive group targeting specific amino acid residues (e.g., NHS esters for primary amines on lysine (B10760008) residues or maleimides for sulfhydryl groups on cysteine residues).

  • Protein-Liposome Conjugation: The fluorescently labeled, cysteine-containing protein is then conjugated to liposomes containing this compound. The maleimide groups on the liposome (B1194612) surface react with the free thiol groups on the protein to form a stable covalent bond.

Materials and Reagents

  • Protein of interest (with at least one accessible cysteine residue)

  • Fluorescent dye with a protein-reactive group (e.g., NHS ester or maleimide)

  • Primary lipids (e.g., DSPC, DOPC, POPC)

  • Cholesterol

  • This compound

  • PEGylated lipid (e.g., DSPE-PEG(2000)) (optional, to prevent aggregation)[3]

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)[1]

  • Quenching reagent (e.g., L-cysteine)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-25)

  • Dialysis tubing (12,000 Da MWCO)

Experimental Protocols

Part 1: Fluorescent Labeling of the Protein (Example using an NHS-ester dye)
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Dye Preparation: Prepare a stock solution of the NHS-ester fluorescent dye in an anhydrous organic solvent like DMSO or DMF at a concentration of 10-20 mM.

  • Labeling Reaction: Add the dye stock solution to the protein solution at a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the dye.

Part 2: Preparation of this compound-Containing Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is 55-65% primary lipid, 30-40% cholesterol, 1-5% this compound, and 1-5% DSPE-PEG(2000).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.0-7.5) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

Part 3: Conjugation of Fluorescently Labeled Protein to Liposomes
  • Protein Preparation (Reduction of Disulfides - Optional): If the cysteine residue for conjugation is involved in a disulfide bond, it must be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to conjugation.[1]

  • Conjugation Reaction:

    • Add the fluorescently labeled protein to the prepared liposome suspension. A typical molar ratio of protein to MPB-PE is 1:10 to 1:30.

    • Incubate the mixture for at least 12 hours at 4°C or for 2 hours at room temperature with gentle mixing, protected from light. The reaction should be performed in a degassed buffer at pH 7.0-7.5.

  • Quenching: Quench any unreacted maleimide groups by adding a 100-fold molar excess of L-cysteine and incubating for 1.5 hours on ice.

  • Purification: Separate the protein-liposome conjugates from unreacted protein using size-exclusion chromatography. The larger conjugates will elute first.

  • Characterization:

    • Determine the size distribution and zeta potential of the final conjugates using dynamic light scattering (DLS).

    • Quantify the amount of conjugated protein using a protein assay (e.g., micro BCA assay), ensuring that the lipids do not interfere with the assay.[4]

    • Assess the fluorescence of the final product to confirm the presence of the labeled protein.

Data Presentation

Table 1: Example Lipid Compositions for Liposome Preparation

Lipid ComponentMolar Ratio (%) - Formulation AMolar Ratio (%) - Formulation B (with PEG)
DSPC6460
Cholesterol3030
This compound55
DSPE-PEG(2000)15

Table 2: Typical Reaction Parameters for Protein-Liposome Conjugation

ParameterRecommended Range
pH7.0 - 7.5
Temperature4°C or Room Temperature
Reaction Time2 - 12 hours
Molar Ratio (Protein:MPB-PE)1:10 - 1:30
Protein Concentration1 - 10 mg/mL
Liposome Concentration0.5 - 5 mM total lipid

Table 3: Troubleshooting Common Issues

IssuePotential CauseRecommendation
Low Conjugation EfficiencyInaccessible or oxidized cysteine residuesReduce disulfide bonds with TCEP or DTT. Ensure protein is properly folded.
Hydrolysis of maleimide groupMaintain pH between 7.0 and 7.5. Use freshly prepared liposomes.
Low protein or liposome concentrationIncrease the concentration of reactants.
Liposome AggregationCross-linking of liposomes by multivalent proteinsIncorporate PEGylated lipids (e.g., DSPE-PEG(2000)) into the liposome formulation.[3]
High protein-to-lipid ratioOptimize the molar ratio of protein to MPB-PE.
Loss of Protein ActivityDenaturation during labeling or conjugationPerform reactions under gentle conditions (e.g., lower temperature). Screen different labeling sites on the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep Fluorescently Label Protein of Interest conjugation Incubate Labeled Protein with Liposomes protein_prep->conjugation liposome_prep Prepare Liposomes with This compound liposome_prep->conjugation quenching Quench Unreacted Maleimides conjugation->quenching purification Purify Conjugates via Size-Exclusion Chromatography quenching->purification characterization Characterize Conjugates (DLS, Protein Assay, Fluorescence) purification->characterization

Caption: Experimental workflow for fluorescent protein conjugation to MPB PE liposomes.

reaction_mechanism liposome Liposome with This compound (Maleimide) conjugate Fluorescent Protein-Liposome Conjugate (Thioether Bond) liposome->conjugate Thiol-Maleimide Reaction protein Fluorescently Labeled Protein with Cysteine (Thiol) protein->conjugate

Caption: Reaction mechanism of protein conjugation to MPB PE liposomes.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation with this compound?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiol groups.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

  • Below pH 6.5: The reaction rate slows down because the thiol group is mostly in its protonated form (-SH), which is less reactive than the thiolate anion (-S⁻).[1][2]

  • Above pH 7.5: The maleimide (B117702) group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more likely.[1][2]

Q2: My conjugation efficiency is low. What are the most common causes?

Several factors can lead to low conjugation efficiency. A systematic approach to troubleshooting is recommended. The most common culprits are:

  • Maleimide Hydrolysis: The maleimide ring on the MPB PE is prone to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2][3]

  • Inactive Thiol Groups: Thiol (-SH) groups on your molecule of interest (e.g., peptide, antibody) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1]

  • Incorrect Stoichiometry: The molar ratio of maleimide (this compound) to the thiol-containing molecule is critical for driving the reaction to completion.[1][4]

  • Suboptimal Reaction Conditions: Factors like temperature and reaction time can significantly impact the final conjugation yield.

Q3: How should I store and handle this compound to prevent degradation?

Proper storage and handling are crucial to maintain the reactivity of this compound.

  • Storage: Store this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Handling: When preparing for an experiment, allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6] Prepare aqueous solutions of maleimide-containing lipids immediately before use.[2][7] For stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF.[2]

Q4: Can side reactions occur during the conjugation process?

Yes, the primary side reaction to be aware of is the hydrolysis of the maleimide ring, which forms an unreactive maleamic acid.[2][3] This is more prevalent at alkaline pH. Another potential issue is the retro-Michael reaction, where the formed thioether bond can reverse, leading to dissociation of the conjugate.[8]

Troubleshooting Guide

If you are experiencing low conjugation efficiency, follow this step-by-step troubleshooting guide.

Problem: Low or No Conjugation

// Troubleshooting Branches hydrolysis [label="Issue: Maleimide Hydrolysis\n\n- Prepare fresh solutions\n- Use dry solvents\n- Store properly at -20°C", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_maleimide -> hydrolysis [label="Suspect Degradation"];

oxidation [label="Issue: Thiol Oxidation\n\n- Degas buffers\n- Add EDTA\n- Use a reducing agent (e.g., TCEP)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_thiol -> oxidation [label="Suspect Inactivity"];

ph_issue [label="Issue: Suboptimal pH\n\n- Adjust pH to 6.5-7.5", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction -> ph_issue [label="pH out of range"];

ratio_issue [label="Issue: Incorrect Stoichiometry\n\n- Increase maleimide excess\n- Titrate to find optimal ratio", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_ratio -> ratio_issue [label="Efficiency still low"]; } mend Troubleshooting workflow for low conjugation efficiency.

Step 1: Verify the Integrity of this compound

  • Potential Issue: The maleimide group on your this compound may have hydrolyzed.

  • Solution:

    • Always prepare aqueous solutions of this compound immediately before use.[2][7]

    • For stock solutions, use a high-quality, dry, water-miscible solvent such as DMSO or DMF.[2]

    • Ensure that the lipid has been stored correctly at -20°C under an inert atmosphere.[5][6]

Step 2: Assess the Activity of Your Thiol-Containing Molecule

  • Potential Issue: The thiol groups on your peptide, antibody, or other molecule may have oxidized to form disulfide bonds.

  • Solution:

    • To prevent oxidation, use degassed buffers for your reaction.[1]

    • Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1]

    • A highly effective strategy is to treat your thiol-containing molecule with a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), just before the conjugation reaction to ensure the availability of free thiols.[1]

Step 3: Evaluate and Optimize Reaction Conditions

  • Potential Issue: The pH, temperature, or reaction time may not be optimal for your specific molecules.

  • Solution:

    • pH: Confirm that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][2]

    • Temperature and Time: Most conjugations proceed efficiently at room temperature for 1-2 hours or at 4°C overnight.[2] However, the optimal time can vary, so you may need to perform a time-course experiment to determine the ideal reaction duration.

Step 4: Optimize the Molar Ratio of Reactants

  • Potential Issue: An insufficient amount of the maleimide reagent can lead to incomplete conjugation.

  • Solution:

    • It is common to use a molar excess of the maleimide-containing lipid to drive the reaction to completion.[1] A starting point is often a 10-20 fold molar excess of the maleimide reagent.[2]

    • The optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically.[1] For example, one study found a 2:1 maleimide to thiol ratio optimal for a cRGDfK peptide, while a 5:1 ratio was best for an 11A4 nanobody.[4]

Quantitative Data Summary

ParameterRecommended Condition/ValueNotesReference(s)
Optimal pH Range 6.5 - 7.5Balances reaction rate and maleimide stability.[1][2]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Highly dependent on the specific reactants. Empirical optimization is recommended.[1][2][4]
Reaction Temperature Room Temperature or 4°CRoom temperature for faster kinetics, 4°C for longer incubations to minimize degradation.[2]
Reaction Time 30 min - OvernightDependent on reactants, temperature, and concentration.[2][4]
Storage Temperature -20°CStore in a glass vial under an inert gas.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Peptide to this compound Liposomes

Materials:

  • This compound

  • Other lipids for liposome (B1194612) formulation (e.g., DSPC, Cholesterol)

  • Thiol-containing peptide

  • Reaction Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0-7.4), degassed

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Dry DMSO or DMF

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing the desired mole percentage of this compound using your standard laboratory protocol (e.g., thin-film hydration followed by extrusion).

  • Peptide Preparation (Reduction of Thiols):

    • Dissolve the thiol-containing peptide in the degassed reaction buffer.

    • Add TCEP to a final concentration of 10-fold molar excess over the peptide.

    • Incubate at room temperature for 15-30 minutes to reduce any disulfide bonds.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a suitable solvent (e.g., chloroform/methanol) if preparing liposomes from scratch, or use the pre-formed liposomes containing MPB PE.

  • Conjugation Reaction:

    • Add the reduced peptide solution to the liposome suspension to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[2]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching:

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine at a 100-fold molar excess relative to the initial amount of this compound.[9]

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Remove unconjugated peptide and excess quenching reagent using a suitable method such as dialysis or size-exclusion chromatography.

Protocol 2: Monitoring Conjugation Efficiency

To optimize your conjugation reaction, it is essential to quantify the efficiency. This can be achieved by measuring the amount of unconjugated thiol-containing molecule remaining in the reaction mixture.

Procedure:

  • At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.

  • Immediately stop the reaction in the aliquot (e.g., by flash freezing or adding a quenching agent).

  • Separate the liposomes from the supernatant containing the unconjugated molecule (e.g., by centrifugation or a spin column).

  • Quantify the amount of the unconjugated molecule in the supernatant using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy if the molecule is labeled, or a protein/peptide quantification assay).

  • Calculate the conjugation efficiency as follows:

    • Efficiency (%) = [1 - (Amount of unconjugated molecule / Initial amount of molecule)] x 100

By following these guidelines and systematically troubleshooting, you can significantly improve the efficiency of your conjugation reactions with this compound.

References

Technical Support Center: 16:0 MPB PE Maleimide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of the maleimide (B117702) group of 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). Hydrolysis of the maleimide ring is a critical issue that can lead to failed conjugation reactions. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Preventing Maleimide Hydrolysis

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide ring of this compound has opened due to reaction with water, rendering it inactive.[1][2]- Work within the optimal pH range of 6.5-7.5 for conjugation reactions. [1][3][4] - Prepare aqueous solutions of this compound immediately before use. [1][2] - Store stock solutions of this compound in a dry, anhydrous organic solvent such as DMSO or DMF at -20°C. [1][5][6]
Oxidized Thiols: The thiol groups on your target molecule have formed disulfide bonds and are unavailable for reaction.[2][7]- Reduce disulfide bonds using a 10-50 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). [1][8] - Degas buffers to minimize oxidation. [1][7]
Incorrect Buffer Composition: The buffer contains nucleophiles, such as primary amines (e.g., Tris) or other thiols, that compete with the target reaction.[1][4]- Use buffers that do not contain primary amines, such as phosphate (B84403), HEPES, or MOPS. [9][10] - If a reducing agent like DTT was used, it must be removed prior to adding the maleimide reagent. [2][4]
Inconsistent Conjugation Results Variable Hydrolysis: Slight variations in pH, temperature, or incubation time are leading to different degrees of maleimide hydrolysis between experiments.[4]- Standardize your protocol: use freshly prepared buffers and maleimide solutions for each experiment. [4] - Carefully monitor and control the pH and temperature of your reaction. [4] - Minimize the time the maleimide reagent is in an aqueous solution before starting the conjugation. [4]
Instability of the Final Conjugate Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is reversible, leading to deconjugation.[2][11]- After conjugation and purification, perform a post-conjugation hydrolysis step by incubating the conjugate at a slightly alkaline pH (e.g., 8.0-9.0) to open the thiosuccinimide ring and form a stable product. [2][5]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, opening the ring to form an unreactive maleamic acid derivative.[1][4] This is problematic because the intact maleimide group is essential for reacting with thiol groups to form a stable thioether bond. If the maleimide group on the this compound hydrolyzes before it can react with your target molecule, the conjugation reaction will fail, resulting in low or no yield of your desired product.[1][2]

Q2: What are the main factors that influence the rate of maleimide hydrolysis?

A2: The primary factors influencing the rate of maleimide hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with increasing pH, especially in alkaline conditions (pH > 7.5).[1][4][12]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][4]

  • Aqueous Environment: Prolonged exposure to water will lead to hydrolysis.[4]

Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?

A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, another potential competing nucleophile.[1][3]

Q4: How should I store this compound to prevent hydrolysis?

A4: For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture.[1] If a stock solution is required, it should be prepared in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C.[1][5][6] It is highly recommended to prepare aqueous solutions of this compound immediately before use.[1][2]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation with this compound

This protocol provides a general procedure for conjugating a thiol-containing molecule to this compound while minimizing hydrolysis.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[9][10]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) (optional)

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve your thiol-containing molecule in the degassed conjugation buffer.

    • If your molecule contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.[1][8] TCEP does not need to be removed before adding the maleimide.[1]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is typically used.[6][8]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[1][4] Gentle mixing is recommended.

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.[1] Incubate for 15-30 minutes.

  • Purification:

    • Remove excess unreacted this compound and other small molecules by size-exclusion chromatography.[1]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol is for increasing the stability of the formed thioether linkage by hydrolyzing the thiosuccinimide ring.

Materials:

  • Purified maleimide-thiol conjugate

  • High pH buffer (e.g., 0.5 M borate (B1201080) buffer, pH 9.0)[2]

  • Neutralization buffer (e.g., 1 M phosphate buffer, pH 6.5)[2]

Procedure:

  • Following purification of the conjugate (Protocol 1, step 5), adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer.[2][5]

  • Incubate the reaction mixture at room temperature for 2-4 hours.[2]

  • Neutralize the solution by adding the neutralization buffer.

  • The resulting conjugate with the hydrolyzed thiosuccinimide ring is more stable and less prone to the retro-Michael reaction.

Visualizing Key Processes

Maleimide_Hydrolysis Maleimide Intact Maleimide Ring (Reactive) Hydrolyzed_Maleimide Maleamic Acid (Unreactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5, Higher Temp) Water Water (H₂O)

Caption: The hydrolysis pathway of the maleimide ring, leading to an unreactive form.

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Storage Store this compound (Solid at -20°C or in anhydrous DMSO/DMF) Dissolve_Maleimide Dissolve this compound (Immediately before use) Storage->Dissolve_Maleimide Buffer_Prep Prepare Degassed Buffer (pH 6.5-7.5) Thiol_Prep Prepare Thiol Molecule (Reduce with TCEP if needed) Buffer_Prep->Thiol_Prep Conjugation Mix and Incubate (RT for 1-2h or 4°C overnight) Thiol_Prep->Conjugation Dissolve_Maleimide->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purify Purify Conjugate Quench->Purify Stabilize Post-Conjugation Hydrolysis (Optional, pH 8-9) Purify->Stabilize

References

Technical Support Center: Optimizing 16:0 MPB PE Thiol-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH and other critical parameters for the thiol-maleimide conjugation with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?

The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5 .[1][2][3][4] This range provides the best balance between reaction efficiency and the chemical stability of the reactants.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3][5][6]

Q2: Why is the pH so critical for this reaction?

The reaction rate and specificity are highly pH-dependent. The reaction proceeds through a Michael addition mechanism where a nucleophilic thiolate anion (R-S⁻) attacks the maleimide (B117702) double bond.[3][4] The concentration of this reactive thiolate anion increases with pH.[3] However, competing side reactions also become more prominent at higher pH values.[1][2][3] Therefore, maintaining the pH between 6.5 and 7.5 is crucial for maximizing the yield of the desired thioether conjugate while minimizing unwanted byproducts.[4][6]

Q3: What are the consequences of using a pH below the optimal range (<6.5)?

If the pH is too low, the concentration of the reactive thiolate anion decreases as the thiol group (R-SH) remains protonated.[3][7] This leads to a significant reduction in the reaction rate, requiring much longer incubation times or resulting in incomplete conjugation.[2][3]

Q4: What are the primary side reactions that occur at a pH above the optimal range (>7.5)?

Two main side reactions are accelerated at higher pH:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[3][8] This reaction is significantly faster at alkaline pH and renders the this compound inactive for conjugation.[1][2][8]

  • Loss of Selectivity: Above pH 7.5, the maleimide group can begin to react with primary amines, such as the amine on the phosphoethanolamine headgroup of a neighboring lipid or lysine (B10760008) residues on a protein.[1][2][3] This cross-reactivity leads to non-specific conjugation and a heterogeneous product.[7]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The this compound has degraded due to exposure to water.Always prepare aqueous solutions of maleimide-containing lipids immediately before use.[1][8] For storage, dissolve the lipid in a dry, water-miscible solvent like anhydrous DMSO or DMF.[1][3][5]
Thiol Oxidation: The thiol on your molecule has oxidized to form disulfide bonds (S-S), which do not react with maleimides.[9][10]Degas all reaction buffers to remove dissolved oxygen.[5][7] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Include a chelating agent like 1-5 mM EDTA in the buffer to sequester metal ions that catalyze thiol oxidation.[7]
Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.Prepare fresh buffer using a reliable pH meter. Use a buffer with sufficient capacity, such as 100 mM sodium phosphate (B84403) or HEPES.[5][8][11]
Disulfide Bonds Present: If conjugating to a protein or peptide, cysteine residues may be forming disulfide bridges.Reduce disulfide bonds prior to conjugation using a 10-100 fold molar excess of TCEP.[5][7] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[12] If DTT is used, it must be completely removed (e.g., via a desalting column) before the reaction.[12]
Precipitation During Reaction Poor Reagent Solubility: The this compound or the thiol-containing molecule is not fully dissolved in the aqueous buffer.Prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF.[5] Add this stock solution to the aqueous buffer containing your thiol molecule, ensuring the final organic solvent concentration is low (typically <10%) to prevent protein denaturation or liposome (B1194612) disruption.[5]
Quantitative Data: pH and Temperature Effects on Maleimide Stability

The stability of the maleimide group is highly sensitive to pH and temperature. The primary degradation pathway is hydrolysis, which renders the lipid unreactive. The data below illustrates the half-life of a representative maleimide compound at various pH values.

Table 1: Half-life of a PEG-Maleimide Compound at 37°C

pH Half-life
5.5 Very Slow Hydrolysis / High Stability
7.4 ~14-16 hours
9.0 ~10-15 minutes
11.0 < 1 minute (Extremely Fast Hydrolysis)

Data adapted from studies on PEG-maleimide hydrolysis, which demonstrates the general trend of maleimide stability. The exact half-life can vary based on the specific molecule.[8][13]

Detailed Experimental Protocol

This protocol provides a general framework for conjugating a thiol-containing molecule (e.g., a peptide) to liposomes incorporating this compound.

1. Materials & Reagent Preparation

  • Lipids: Primary structural lipid (e.g., DSPC), Cholesterol, and this compound.

  • Thiol-Molecule: Your peptide or other molecule to be conjugated.

  • Buffers:

    • Reaction Buffer: Degassed PBS or HEPES buffer (10-100 mM) containing 1-5 mM EDTA, pH adjusted precisely to 7.2.[5][7][11]

    • Quenching Solution: 1 M L-cysteine in water.

  • Solvents: Anhydrous DMSO or DMF.[5]

  • Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine).[12]

2. Liposome Formulation

  • Co-dissolve the structural lipids and this compound (e.g., at a 95:5 molar ratio) in chloroform (B151607) or another suitable organic solvent.

  • Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.

  • Hydrate the lipid film with the Reaction Buffer (pH 7.2) to form multilamellar vesicles.

  • Create small unilamellar vesicles (SUVs) of a defined size by extrusion through polycarbonate membranes (e.g., 100 nm).

3. Reduction of Thiol-Molecule (if necessary)

  • Dissolve your thiol-containing molecule in the degassed Reaction Buffer.

  • If disulfide bonds are present, add a 10-100 fold molar excess of TCEP.[7]

  • Incubate at room temperature for 30-60 minutes.[6][7]

4. Conjugation Reaction

  • Add the reduced thiol-molecule solution to the pre-formed liposome solution. A common starting point is a 10- to 20-fold molar excess of the maleimide lipid to the thiol molecule.[5][6]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][7] Gentle mixing can be applied.

5. Quenching the Reaction

  • To stop the reaction and consume any unreacted maleimide groups, add the L-cysteine quenching solution to a final concentration of 1-10 mM.[5]

  • Incubate for an additional 15-30 minutes.[7]

6. Purification

  • Remove the unreacted thiol-molecule and quenching agent from the final liposome conjugate.

  • Suitable methods include size-exclusion chromatography (SEC) or dialysis against the desired final buffer.[5]

Visualizations

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification & Analysis p1 Prepare Degassed Reaction Buffer (pH 6.5-7.5, with EDTA) p2 Prepare Maleimide-Lipid (e.g., Liposomes with This compound) p1->p2 p3 Prepare Thiol-Molecule (Reduce disulfides with TCEP if needed) p1->p3 r1 Combine Lipid and Thiol-Molecule p2->r1 p3->r1 r2 Incubate (2h @ RT or O/N @ 4°C) r1->r2 r3 Quench Reaction (Add excess L-cysteine) r2->r3 f1 Purify Conjugate (SEC or Dialysis) r3->f1 f2 Characterize Final Product f1->f2 G cluster_low Low pH (< 6.5) cluster_opt Optimal pH (6.5 - 7.5) cluster_high High pH (> 7.5) Low_Thiol Thiol (R-SH) Protonated Low_Result Result: Very Slow Reaction Rate Low_Thiol->Low_Result Low [Thiolate] Low_Mal Maleimide Stable Low_Mal->Low_Result Opt_Thiol Thiolate (R-S⁻) Available Opt_Result Result: Efficient & Selective Conjugation Opt_Thiol->Opt_Result Fast Reaction Opt_Mal Maleimide Relatively Stable Opt_Mal->Opt_Result High_Thiol Thiolate (R-S⁻) Abundant High_Mal Maleimide Unstable High_Result Result: Low Yield & Side Reactions High_Mal->High_Result Hydrolysis & Amine Reaction

References

Technical Support Center: Quenching Unreacted Maleimide Groups on 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of quenching unreacted maleimide (B117702) groups on 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposomes. Proper quenching is essential to prevent unwanted side reactions and ensure the stability and specificity of your liposomal formulation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted maleimide groups on my liposomes?

A1: Quenching unreacted maleimide groups is a crucial step to ensure the homogeneity and stability of your liposomal conjugate.[1] Leaving maleimide groups unreacted can lead to several undesirable outcomes:

  • Cross-reactivity: The unreacted maleimides can react with other thiol-containing molecules in your sample or in subsequent in vitro or in vivo applications, leading to unintended cross-linking or off-target effects.[1]

  • Instability: The presence of unreacted maleimides can compromise the long-term stability of the conjugate.

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which results in an unreactive maleamic acid.[1] While this effectively quenches the maleimide, it is an uncontrolled process.

Q2: What are the common quenching agents for maleimide reactions on liposomes?

A2: The most common quenching agents are small molecules containing a free thiol group. These agents react rapidly with the excess maleimide, effectively capping it. Commonly used quenching agents include:

  • L-Cysteine: A naturally occurring amino acid that is effective at quenching maleimides.[1]

  • β-mercaptoethanol (BME): A potent and effective maleimide quencher.[1]

  • N-acetylcysteine: Another stable and effective thiol-based quenching agent.[1]

  • Dithiothreitol (DTT): A strong reducing agent that can also be used for quenching.

Q3: What is the recommended concentration of the quenching agent?

A3: A final concentration of 10-50 mM of the quenching agent is typically sufficient to ensure complete quenching.[1][2]

Q4: What are the optimal reaction conditions for quenching?

A4: The optimal pH range for the maleimide-thiol reaction, including quenching, is between 6.5 and 7.5.[1] The reaction is usually carried out at room temperature (20-25°C) for 15-30 minutes.[1]

Q5: How can I confirm that the quenching reaction is complete?

A5: The completion of the quenching reaction can be assessed using several analytical techniques:

  • Reverse Ellman's Test: This colorimetric assay can be used to quantify the number of remaining active maleimide groups on the liposome (B1194612) surface.[3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to monitor the disappearance of the unreacted maleimide-liposome peak.[1]

Q6: Do I need to remove the quenching agent after the reaction?

A6: Yes, it is essential to remove the excess quenching agent and the quenched maleimide from the final liposome preparation.[2] This is typically achieved through purification methods such as size-exclusion chromatography (e.g., using a desalting column) or dialysis.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Quenching of Unreacted Maleimide Insufficient molar excess of quenching agent.Increase the molar excess of the quenching agent to a final concentration of 20-50 mM.[2]
Suboptimal reaction time.Extend the incubation time for the quenching step to 60 minutes.[2]
Degradation of quenching agent.Prepare fresh solutions of the quenching agent immediately before use.
Low pH of the reaction buffer.Ensure the pH of the reaction mixture is within the optimal range of 6.5-7.5 during the quenching step.[1]
Liposome Aggregation After Quenching Presence of excess quenching agent, especially those with multiple thiol groups like DTT.Ensure complete removal of the quenching agent through appropriate purification methods like size-exclusion chromatography or dialysis.
Change in buffer conditions.Maintain consistent buffer composition and pH throughout the process.
Loss of Encapsulated Content Harsh quenching or purification conditions.Use milder quenching agents like L-cysteine. Optimize purification methods to be gentle on the liposomes (e.g., appropriate pore size for dialysis membranes, correct resin for size-exclusion chromatography).
Unexpected Peaks in Analytical Chromatogram Formation of byproducts from side reactions.Maintain the pH below 7.5 to reduce the rate of maleimide hydrolysis and reaction with amines.[1] Ensure the purity of the quenching agent.

Data Presentation

Table 1: Comparison of Common Maleimide Quenching Agents

Quenching Agent Recommended Molar Excess Typical Reaction Time Key Considerations
L-Cysteine 10-50x15-30 minMild and less likely to disrupt liposome structure.[2]
β-mercaptoethanol (BME) 10-50x15-30 minCan reduce disulfide bonds, which may be undesirable for certain applications.[2]
Dithiothreitol (DTT) 10-50x15-30 minA strong reducing agent that can readily reduce disulfide bonds.[2]
N-acetylcysteine 10-50x15-30 minA stable and effective thiol-based quenching agent.[1]

Experimental Protocols

Protocol 1: Quenching Unreacted Maleimide Groups on this compound Liposomes

This protocol provides a general procedure for quenching unreacted maleimide groups on pre-formed liposomes containing this compound.

Materials:

  • Liposome suspension containing unreacted this compound

  • Quenching Agent Stock Solution (e.g., 1 M L-cysteine in a suitable buffer like PBS, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.2)

  • Purification column (e.g., size-exclusion chromatography column) or dialysis cassette

Procedure:

  • Prepare Quenching Solution: Immediately before use, prepare a stock solution of the chosen thiol-containing quenching agent.

  • Add Quenching Agent: Add the quenching agent stock solution to the liposome suspension to achieve the desired final concentration (e.g., 10-50 mM).

  • Incubate: Gently mix the reaction mixture and incubate for 15-60 minutes at room temperature.[2]

  • Purify: Proceed immediately with the purification of the liposomes to remove the excess quenching agent and the quenched maleimide by-product. Suitable methods include size-exclusion chromatography or dialysis.[2]

Protocol 2: Quantification of Quenching Efficiency using a Reverse Ellman's Assay

This protocol allows for the quantification of remaining active maleimide groups on the liposome surface.

Materials:

  • Quenched this compound liposome suspension

  • Control (unquenched) this compound liposome suspension

  • L-cysteine solution of known concentration

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • 96-well plate

  • Plate reader

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of a thiol standard like L-cysteine.

  • Sample Preparation: In separate wells of a 96-well plate, mix the quenched liposome suspension and the control liposome suspension with a known excess concentration of L-cysteine solution. Incubate for a sufficient time (e.g., 30-60 minutes) to allow the reaction between the remaining maleimide groups and L-cysteine to go to completion.

  • Reaction with Ellman's Reagent: Add DTNB solution to all wells (standards and samples).

  • Incubate: Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Calculate: The amount of unreacted L-cysteine in the sample wells is determined from the standard curve. The number of maleimide groups is calculated by subtracting the amount of unreacted L-cysteine from the initial amount added.

Mandatory Visualizations

Quenching_Workflow Experimental Workflow for Quenching Unreacted Maleimide Groups on Liposomes cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis liposomes Maleimide-Functionalized Liposome Suspension (this compound) add_quencher Add Quenching Agent to Liposome Suspension (10-50 mM final conc.) liposomes->add_quencher quencher Prepare Fresh Quenching Agent (e.g., L-cysteine) quencher->add_quencher incubate Incubate at RT (15-60 min) add_quencher->incubate purify Purify Liposomes (Size-Exclusion Chromatography or Dialysis) incubate->purify analyze Analyze Quenched Liposomes (e.g., Reverse Ellman's Assay, HPLC) purify->analyze

Caption: Experimental workflow for maleimide quenching on liposomes.

Maleimide_Quenching_Reaction Chemical Reaction of Maleimide Quenching cluster_reactants Reactants cluster_product Product maleimide Unreacted Maleimide Group on Liposome Surface product Stable Thioether Bond (Quenched Maleimide) maleimide->product + thiol Thiol-containing Quenching Agent (e.g., L-cysteine) thiol->product

Caption: Michael addition of a thiol to a maleimide group.

References

Technical Support Center: Stability of 16:0 MPB PE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting stability issues encountered with liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE).

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and storage of this compound-containing liposomes.

Problem 1: Liposome (B1194612) Aggregation

Visible aggregation or a significant increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can compromise the quality and efficacy of your liposomal formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inadequate Surface Charge The surface charge of liposomes can influence their stability. Ensure the pH of your buffer is appropriate to maintain a sufficient surface charge for electrostatic repulsion between vesicles. For anionic lipids like MPB-PE, a pH above its pKa is generally recommended.A zeta potential of less than -30 mV or greater than +30 mV typically indicates good colloidal stability.
Hydrolysis of Maleimide (B117702) Group The maleimide group of MPB PE is susceptible to hydrolysis, which can lead to a change in surface charge and potential aggregation.[1][2] Hydrolysis is more rapid at alkaline pH.Maintaining the pH between 6.5 and 7.5 for the maleimide-thiol reaction minimizes hydrolysis.[3]
High Liposome Concentration Concentrated liposome suspensions are more prone to aggregation due to increased particle collisions.Dilute the liposome suspension to an appropriate concentration for your application and storage.
Improper Storage Temperature Storage at elevated temperatures can increase the kinetic energy of the liposomes, leading to more frequent collisions and aggregation. Freezing can also cause aggregation due to the formation of ice crystals.Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used.[4]
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with negatively charged phospholipids, leading to charge neutralization and aggregation.Use buffers with low concentrations of divalent cations or include a chelating agent like EDTA.
Inefficient PEGylation For PEGylated liposomes, incomplete or insufficient PEGylation can fail to provide an adequate steric barrier against aggregation.Ensure the correct molar ratio of PEG-lipid is used in the formulation and that the PEGylation process is optimized.
Problem 2: Leakage of Encapsulated Contents

Premature leakage of the encapsulated drug or molecule from the liposomes can significantly reduce the therapeutic efficacy of the formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Lipid Bilayer Fluidity Liposomes formulated with lipids that have a low phase transition temperature (Tm) will have a more fluid membrane at room or physiological temperature, leading to increased permeability.Incorporate cholesterol (typically 30-50 mol%) to increase membrane packing and reduce permeability.[5] Using lipids with higher Tm, such as saturated phospholipids, can also enhance stability.[4]
Osmotic Mismatch A significant difference in osmolarity between the internal and external aqueous phases of the liposomes can create an osmotic pressure gradient, leading to water influx or efflux and subsequent leakage.Ensure that the osmolarity of the buffer used for hydration and the external buffer are closely matched.
Lipid Degradation Hydrolysis of the phospholipid ester bonds can lead to the formation of lysolipids, which can disrupt the bilayer integrity and increase permeability.[3]Store liposomes at 4°C and in a buffer with a pH around 7.0 to minimize hydrolysis.
Presence of Destabilizing Agents Certain molecules in the formulation or storage buffer can interact with the lipid bilayer and increase its permeability.Review all components of your formulation and storage buffer for potential destabilizing effects.
High Temperature Increased temperature enhances the fluidity of the lipid bilayer, which can lead to a higher rate of leakage.Store liposomes at 4°C and avoid exposure to high temperatures during preparation and handling as much as possible.
Problem 3: Low Thiol-Maleimide Conjugation Efficiency

Inefficient conjugation of thiol-containing molecules (e.g., peptides, antibodies) to the maleimide group of this compound can result in a low yield of the desired functionalized liposomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Hydrolysis of the Maleimide Group The maleimide group is prone to hydrolysis, especially at pH values above 7.5, rendering it unreactive to thiols.[3]Perform the conjugation reaction at a pH between 6.5 and 7.5.[3] Prepare maleimide-containing liposomes fresh and use them promptly for conjugation.
Oxidation of Thiol Groups The thiol groups on the molecule to be conjugated can oxidize to form disulfide bonds, which are unreactive with maleimides.Pre-reduce your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before the conjugation reaction. TCEP is generally preferred over DTT as it does not need to be removed prior to conjugation.[3]
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can lead to low conjugation efficiency.The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[3] The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.[3]
Steric Hindrance The accessibility of the maleimide group on the liposome surface or the thiol group on the target molecule may be sterically hindered.If using PEGylated liposomes, consider using a PEG linker of sufficient length to extend the maleimide group away from the liposome surface.
Retro-Michael Reaction The thioether bond formed between the thiol and maleimide can be reversible, especially under slightly alkaline conditions, leading to de-conjugation.After conjugation, consider a ring-opening hydrolysis of the succinimide (B58015) ring by incubating the conjugate at a pH of 8.5-9.0 for a few hours to form a more stable product.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and why is it used in liposomes?

    • A1: this compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a phospholipid derivative that contains a maleimide group. The dipalmitoyl (16:0) chains provide a relatively rigid lipid bilayer. The maleimide group is a reactive moiety that specifically reacts with thiol (sulfhydryl) groups, allowing for the covalent attachment of molecules like peptides, proteins, and antibodies to the surface of the liposome for targeting and other functionalizations.

  • Q2: What is the optimal pH for working with this compound-containing liposomes?

    • A2: For the thiol-maleimide conjugation reaction, a pH range of 6.5 to 7.5 is optimal to ensure high selectivity for thiols and minimize hydrolysis of the maleimide group.[3] For storage, a pH around 7.0 is generally recommended to maintain stability.

  • Q3: How can I improve the stability of my this compound-containing liposomes?

    • A3: Several strategies can be employed to enhance stability:

      • Incorporate Cholesterol: Adding 30-50 mol% cholesterol to the lipid formulation increases membrane rigidity and reduces permeability.[5]

      • PEGylation: Including a PEG-lipid in the formulation creates a protective hydrophilic layer on the liposome surface, which can reduce aggregation and opsonization in vivo.

      • Optimize Storage Conditions: Store liposomes at 4°C in a buffer with a neutral pH. Avoid freezing.

      • Control Particle Size: Producing liposomes with a narrow size distribution (low PDI) can improve stability.

  • Q4: How can I monitor the stability of my liposomes over time?

    • A4: The stability of liposomes can be assessed by monitoring several parameters over time:

      • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Significant changes indicate aggregation or fusion.

      • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). Changes in zeta potential can indicate chemical modifications on the liposome surface.

      • Encapsulation Efficiency and Leakage: The amount of encapsulated drug or fluorescent marker can be measured over time to determine the leakage rate. A common method is the calcein (B42510) leakage assay.[6][7]

      • Appearance: Visual inspection for any signs of aggregation, precipitation, or changes in turbidity.

  • Q5: What is the shelf-life of this compound-containing liposomes?

    • A5: The shelf-life can vary significantly depending on the specific lipid composition, the encapsulated material, and the storage conditions. Some studies have shown that maleimide-functionalized liposomes can be stable for at least one week at 4°C, while others report stability for up to several months under optimized conditions.[1] It is crucial to perform a stability study for your specific formulation.

Data Presentation

Table 1: Factors Influencing the Stability of Maleimide-Containing Liposomes
ParameterEffect on StabilityRecommendations
pH The maleimide group is susceptible to hydrolysis at pH > 7.5, leading to loss of reactivity.[3]Maintain pH between 6.5 and 7.5 during conjugation. Store at neutral pH.[3]
Temperature Higher temperatures increase lipid bilayer fluidity and leakage. Freezing can disrupt the membrane.Store at 4°C. Avoid repeated freeze-thaw cycles.
Cholesterol Content Increases membrane rigidity and reduces permeability.[5]Incorporate 30-50 mol% cholesterol for enhanced stability.[5]
PEGylation Provides a steric barrier, reducing aggregation and improving in vivo circulation time.Include 5-10 mol% of a PEG-lipid in the formulation.
Lipid Composition Saturated acyl chains (like in this compound) lead to a more rigid and less permeable membrane compared to unsaturated chains.[4]Choose lipids with a phase transition temperature (Tm) above the storage and application temperature.
Table 2: Typical Size and Zeta Potential of Maleimide-Functionalized Liposomes
Liposome CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC:Chol:DSPE-PEG:DSPE-PEG-MPB~100-120< 0.2-15 to -30[8]
POPC:MPB-PE (95:5 mol%)~100< 0.1~ -20
POPC:MPB-PE:Chol (65:5:30 mol%)~110< 0.1~ -25

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a controlled size distribution.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of lipids (e.g., DPPC, cholesterol, and this compound) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be above the phase transition temperature (Tm) of the lipids (for DPPC, Tm is 41°C, so a temperature of 45-50°C is suitable).

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Add the pre-heated hydration buffer to the flask containing the lipid film.

    • Gently agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Troubleshooting:

  • Problem: Lipid film does not form properly.

    • Solution: Ensure the chloroform is completely evaporated. Rotate the flask at an appropriate speed during evaporation.

  • Problem: Liposomes are large and polydisperse after hydration.

    • Solution: Increase the hydration time and ensure the buffer temperature is above the Tm of all lipids. Proceed with the extrusion step for size reduction.

  • Problem: Difficulty with extrusion.

    • Solution: Ensure the extruder is assembled correctly and that the temperature of the extruder is maintained above the Tm of the lipids.

Protocol 2: Calcein Leakage Assay to Assess Liposome Stability

This assay measures the release of the fluorescent dye calcein from liposomes, which is indicative of membrane permeability and stability.

Materials:

  • Calcein-encapsulated this compound-containing liposomes

  • Buffer for dilution (same as the external buffer of the liposomes)

  • Triton X-100 solution (2% v/v)

  • Fluorometer

  • 96-well plate

Procedure:

  • Preparation:

    • Prepare calcein-encapsulated liposomes using a high concentration of calcein (e.g., 50-100 mM) in the hydration buffer, which leads to self-quenching of its fluorescence.

    • Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in the buffer to a suitable concentration in a 96-well plate.

    • Measure the initial fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Incubate the plate at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • Measure the fluorescence (Ft) at various time points.

    • At the end of the experiment, add Triton X-100 to lyse the liposomes completely and measure the maximum fluorescence (F_max).

  • Calculation of Leakage:

    • The percentage of calcein leakage at each time point can be calculated using the following formula:

      • % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Troubleshooting:

  • Problem: High initial fluorescence (F₀).

    • Solution: Ensure that all unencapsulated calcein was removed during the purification step.

  • Problem: No significant increase in fluorescence over time.

    • Solution: Your liposomes may be very stable under the tested conditions. Consider testing at a higher temperature or for a longer duration.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_stab Stability Assessment A 1. Lipid Mixing (DPPC, Cholesterol, this compound) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer, T > Tm) B->C D 4. Extrusion (e.g., 100 nm membrane) C->D E Size (DLS) D->E F Zeta Potential (ELS) D->F G Encapsulation Efficiency D->G H Leakage Assay (e.g., Calcein) D->H I Aggregation Study (DLS over time) D->I

Caption: Workflow for the preparation and characterization of this compound-containing liposomes.

Troubleshooting_Aggregation Troubleshooting Liposome Aggregation Start Liposome Aggregation Observed Q1 Is Zeta Potential < -30 mV or > +30 mV? Start->Q1 A1_Yes Check for Divalent Cations Q1->A1_Yes Yes A1_No Increase Surface Charge (Adjust pH) Q1->A1_No No Q2 Is Storage Temperature 4°C? A1_Yes->Q2 End Stable Liposomes A1_No->End A2_Yes Consider Reducing Liposome Concentration Q2->A2_Yes Yes A2_No Store at 4°C Q2->A2_No No Q3 Is Maleimide Hydrolysis Suspected? A2_Yes->Q3 A2_No->End A3_Yes Control pH (6.5-7.5) Use Fresh Liposomes Q3->A3_Yes Yes A3_No Consider PEGylation Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical flowchart for troubleshooting aggregation issues with liposomes.

Maleimide_Thiol_Conjugation Maleimide-Thiol Conjugation Pathway Liposome Liposome with This compound (Maleimide) Reaction Michael Addition (pH 6.5-7.5) Liposome->Reaction Side_Reaction1 Maleimide Hydrolysis (pH > 7.5) Liposome->Side_Reaction1 Thiol_Molecule Thiol-containing Molecule (e.g., Peptide-SH) Thiol_Molecule->Reaction Side_Reaction2 Thiol Oxidation (Disulfide Bond Formation) Thiol_Molecule->Side_Reaction2 Conjugate Stable Thioether Bond (Liposome-S-Peptide) Reaction->Conjugate

Caption: The chemical pathway for maleimide-thiol conjugation and potential side reactions.

References

reducing non-specific binding to 16:0 MPB PE vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding (NSB) when working with 16:0 MPB PE (1-palmitoyl-2-(4-maleimidophenyl)butyryl-sn-glycero-3-phosphoethanolamine) vesicles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high background or non-specific binding in my vesicle assay?

High background is typically caused by unintended interactions between your molecule of interest (e.g., protein, antibody) and the vesicle surface, independent of the maleimide-thiol coupling reaction. The primary drivers for this are:

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged or polar head groups of the lipids in the vesicle bilayer.[1][2][3][4]

  • Hydrophobic Interactions: Proteins or other molecules may have exposed hydrophobic regions that interact with the hydrophobic lipid tails within the vesicle membrane, potentially leading to partial unfolding or adsorption.[5][6][7]

  • Maleimide (B117702) Group Reactivity: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to non-specific covalent attachment.[5]

Q2: What is the first step I should take to troubleshoot high non-specific binding?

The first step is to run a negative control experiment. Prepare vesicles that have the same lipid composition but lack the this compound functional lipid. Incubate these control vesicles with your molecule of interest under the same experimental conditions. If you still observe high binding, it confirms the issue is with non-specific surface interactions and not related to the maleimide group.

Q3: How can I actively reduce non-specific binding? What are the best blocking agents?

Blocking unoccupied surfaces on the vesicle is a critical step. This involves pre-incubating the vesicles with an inert protein or polymer that adsorbs to the surface and prevents the subsequent non-specific binding of your target molecule.[8][9] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and Polyethylene Glycol (PEG).[4][8][10][11]

  • Bovine Serum Albumin (BSA): A widely used and effective blocking protein. It works by adsorbing to hydrophobic and charged sites on the vesicle surface.[2][4][8]

  • Casein: A milk-derived protein that is also a very effective blocking agent. It is particularly useful but should be avoided in assays involving phosphoprotein detection as it is a phosphoprotein itself.[8][11]

  • Polyethylene Glycol (PEG): Including PEG-conjugated lipids (e.g., DSPE-PEG) in the vesicle formulation creates a hydrophilic polymer brush on the surface that sterically hinders protein adsorption.[12][13][14] This is a proactive measure during vesicle preparation. Unmodified PEG can also be used as a blocking additive in the buffer.[14]

Q4: How should I optimize my buffer conditions to minimize non-specific binding?

Buffer composition plays a crucial role in controlling non-specific interactions.[1][15][16]

  • pH Control: For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5. This range ensures the specific and rapid reaction with thiol groups while minimizing side reactions with amines.[5][17] Use non-amine based buffers like PBS or HEPES.[17]

  • Ionic Strength: Increasing the salt concentration (e.g., adding 150-200 mM NaCl) can help disrupt electrostatic interactions by shielding surface charges.[1][4]

  • Additives: Including a low concentration (0.01-0.05%) of a non-ionic surfactant, such as Tween-20, can help disrupt hydrophobic interactions and prevent molecules from sticking to container walls.[1][2][4][5]

Data Presentation: Comparison of Common Blocking Strategies

The effectiveness of different strategies can vary based on the specific protein and vesicle composition. The following table summarizes common approaches and their mechanisms.

StrategyTypical Concentration/ConditionMechanism of ActionKey Considerations
Bovine Serum Albumin (BSA) 1-3% (w/v) in assay buffer[2][17]Adsorbs to vesicle surface, blocking hydrophobic and charged sites.[4][9]Highly effective and common. Ensure it doesn't interfere with your specific interaction. Some antibodies may cross-react with BSA.[11]
Casein/Non-fat Dry Milk 1-5% (w/v) in assay buffer[8]Milk proteins (primarily casein) adsorb to and block non-specific sites.Cost-effective. Avoid if detecting phosphoproteins or using biotin-avidin systems.[11]
PEGylation (in vesicle) 2-10 mol% DSPE-PEGCreates a hydrophilic polymer layer that sterically hinders protein adsorption.[12][13]Proactive method during formulation. Can influence vesicle size and stability.
Increased Salt (NaCl) 150-500 mMShields electrostatic charges on both the vesicle surface and the interacting molecule.[1][4]Effective for charge-based NSB. High salt may affect protein stability or specific binding affinity.
Non-ionic Surfactant 0.01-0.05% Tween-20Disrupts non-specific hydrophobic interactions.[2][4][5]Use at low concentrations to avoid disrupting the vesicle bilayer.
pH Optimization pH 6.5 - 7.5Ensures specific maleimide-thiol reaction; avoids amine reactions at pH > 7.5.[5]Critical for specific covalent conjugation.

Experimental Protocols

Protocol 1: General Blocking Procedure for MPB PE Vesicles

This protocol describes a standard method for blocking vesicles after their formation and before the addition of the thiol-containing molecule.

  • Prepare Blocking Buffer: Prepare your assay buffer (e.g., PBS, pH 7.2) containing the chosen blocking agent. For example, 1% (w/v) BSA. Filter the buffer through a 0.22 µm filter.

  • Vesicle Incubation: Add the freshly prepared this compound vesicles to the blocking buffer.

  • Blocking Incubation: Incubate the vesicle suspension for 1-2 hours at room temperature with gentle agitation.[17] Alternatively, incubation can be performed overnight at 4°C.[17]

  • Removal of Excess Blocker (Optional but Recommended): To remove unbound blocking agent, purify the vesicles using a method that separates them from soluble proteins, such as Size-Exclusion Chromatography (SEC) or tangential flow filtration.

  • Conjugation Reaction: Resuspend the blocked vesicles in fresh, amine-free buffer (e.g., PBS, pH 7.2). They are now ready for the specific conjugation reaction with your thiol-containing molecule.

Protocol 2: Quantifying Non-Specific Binding

This protocol allows you to quantify the extent of NSB to your vesicles.

  • Prepare Vesicle Types: Synthesize two batches of vesicles:

    • Test Vesicles: Containing this compound.

    • Negative Control Vesicles: Identical lipid composition but without this compound.

  • Label Your Molecule: Ensure your molecule of interest (e.g., protein) is labeled with a fluorescent tag for easy detection.

  • Incubation: Incubate a fixed concentration of your labeled molecule with both the Test and Negative Control vesicles in separate tubes. Use your standard assay buffer and conditions (without any blocking steps initially).

  • Separation: After incubation, separate the vesicles from the unbound labeled molecules. SEC is a reliable method for this.

  • Quantification:

    • Collect the fractions from the SEC column that contain the vesicles.

    • Measure the fluorescence intensity in these fractions for both the Test and Negative Control samples.

    • The fluorescence associated with the Negative Control vesicles represents the amount of non-specific binding. The difference in signal between the Test and Control vesicles represents the specific binding.

Visual Guides

Experimental Workflow for Minimizing NSB

G cluster_prep Vesicle Preparation cluster_blocking Blocking Step cluster_purify Purification cluster_conjugation Specific Conjugation prep Formulate Vesicles (with this compound) peg Optional: Include DSPE-PEG (2-10 mol%) prep->peg block Incubate Vesicles in Blocking Buffer (e.g., 1% BSA, PBS, pH 7.2) peg->block incubate 1-2 hours at RT or Overnight at 4°C block->incubate purify Remove Excess Blocker (Size-Exclusion Chromatography) incubate->purify add_thiol Add Thiol-Molecule to Blocked Vesicles (in PBS, pH 6.5-7.5) purify->add_thiol final_product Purified, Specifically Conjugated Vesicles add_thiol->final_product

Workflow for preparing functionalized vesicles while minimizing non-specific binding.
Troubleshooting Decision Tree for High Background

G decision decision action action start_node High Background Signal Observed d1 Run Control Vesicles (No MPB PE)? start_node->d1 Start Troubleshooting a1 Problem: Non-specific surface interaction d1->a1 Yes, High Binding to Control a2 Problem: Likely related to Maleimide Reactivity d1->a2 No, Low Binding to Control d2 Interaction Type? a1->d2 a5 Check Reaction pH. Ensure pH is 6.5-7.5 a2->a5 a3 Increase Salt (NaCl) in Buffer d2->a3 Electrostatic a4 Add 0.05% Tween-20 to Buffer d2->a4 Hydrophobic a6 Implement a Blocking Step (1-3% BSA or Casein) Before Conjugation a3->a6 a4->a6 a5->a6

References

challenges with 16:0 MPB PE solubility and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this thiol-reactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a maleimide-functionalized phospholipid. It contains two palmitic acid (16:0) tails, a phosphoethanolamine headgroup, and a maleimidophenyl butyramide (B146194) (MPB) moiety.[1][2] The maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid bilayers and liposomes.[3] This makes it a valuable tool in drug delivery, bioconjugation, and the development of targeted nanoparticles.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored as a solid at -20°C.[2][4] It is recommended to store it in a tightly sealed container, protected from light.

Q3: In which solvents is this compound soluble?

While specific solubility data for this compound is not extensively published, based on its structure and information available for similar lipids, it is expected to be soluble in organic solvents. A related compound, 18:1 MPB PE, is soluble in ethanol, DMSO, and a mixture of Chloroform (B151607):Methanol:Water (65:25:4) at a concentration of 5 mg/mL.[5] For experimental purposes, this compound has been successfully dissolved in a mixture of 1X PBS and acetonitrile (B52724) (CH3CN) at a 3:1 ratio after being dried under argon.[6] It is also common practice to dissolve lipids of this type in chloroform for the initial preparation of lipid films.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Difficulty Dissolving this compound
  • Problem: The lipid powder is not dissolving completely, or a cloudy suspension is formed.

  • Possible Causes:

    • Inappropriate solvent choice.

    • Insufficient mixing or sonication.

    • The lipid has not been properly dried prior to dissolution.

  • Solutions:

    • Solvent Selection:

      • For preparing lipid films, use a volatile organic solvent like chloroform or a chloroform:methanol mixture.[7][8]

      • For direct use in aqueous buffers for conjugation, first dissolve the lipid in an organic co-solvent. A protocol for a similar lipid suggests dissolving in DMSO to create a stock solution.[9] Another successful method involves dissolving this compound in a 1X PBS/acetonitrile (3:1) mixture.[6]

    • Improving Dissolution:

      • Vortex the solution vigorously.

      • Use a bath sonicator to aid dissolution, being careful to avoid overheating.

    • Pre-treatment:

      • Before adding the solvent, ensure the lipid is a dry powder. This can be achieved by drying under a stream of inert gas (like argon or nitrogen) followed by desiccation under vacuum.[6][8]

Issue 2: Low Conjugation Efficiency of Thiol-Containing Molecules
  • Problem: The yield of the conjugated product (e.g., peptide-liposome) is lower than expected.

  • Possible Causes:

    • Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[10]

    • Oxidation of the thiol group: The thiol (sulfhydryl) group on the peptide or protein can oxidize to form disulfide bonds, which are unreactive with maleimides.

    • Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to poor yields.

    • Steric hindrance: The accessibility of the maleimide on the liposome (B1194612) surface or the thiol on the biomolecule may be limited.

  • Solutions:

    • Control pH: Maintain the pH of the reaction buffer between 6.5 and 7.5.

    • Prevent Thiol Oxidation:

      • Work with degassed buffers.

      • Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiols in their reduced, reactive state.[6] If using DTT (dithiothreitol), it must be removed before adding the maleimide-functionalized lipid as it will compete for the reaction.

    • Optimize Reaction Conditions:

      • A typical molar ratio for labeling is 10:1 to 20:1 of maleimide to protein, but this should be optimized for each specific application.

      • Incubate the reaction at room temperature or 37°C, monitoring the progress by a suitable analytical method like LC-MS.[6]

    • Address Steric Hindrance: If using a PEGylated lipid in addition to this compound, the PEG chains may shield the maleimide group. Consider the relative concentrations and lengths of the PEG chains.

Issue 3: Instability of the Maleimide-Thiol Conjugate
  • Problem: The conjugated product appears to degrade over time, or there is a loss of the attached molecule.

  • Possible Cause: The succinimidyl thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in the presence of other thiol-containing molecules like glutathione (B108866) in biological systems.[11][12]

  • Solutions:

    • Post-conjugation Hydrolysis: Some strategies involve intentionally hydrolyzing the thiosuccinimide ring after conjugation to form a more stable, open-ring structure. This can sometimes be promoted by adjusting the pH or temperature after the initial conjugation is complete.[10]

    • Use of Stabilized Maleimides: For applications requiring high stability in vivo, consider using maleimide derivatives that are designed to form more stable adducts.[13]

Data Summary

ParameterRecommended Value/ConditionSource(s)
Storage Temperature -20°C[2][4]
Recommended Solvents Chloroform, Chloroform:Methanol mixtures, DMSO, 1X PBS:Acetonitrile (3:1)[5][6][7][8][9]
Conjugation Reaction pH 6.5 - 7.5

Experimental Protocols & Workflows

Protocol: Preparation of this compound-Containing Liposomes

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.[8][14]

  • Lipid Film Formation:

    • In a round-bottom flask, co-dissolve this compound and other lipids (e.g., POPC) in chloroform at the desired molar ratio.

    • Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 4 hours (or overnight) to ensure complete removal of the solvent.[7][8]

  • Hydration:

    • Rehydrate the dried lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Incubate for a period (e.g., 10-20 minutes) above the phase transition temperature of the lipids, followed by vortexing to form multilamellar vesicles (MLVs).[8][14]

  • Extrusion:

    • To obtain LUVs of a defined size, extrude the MLV suspension multiple times (e.g., 21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[14]

Workflow for Thiol-Maleimide Conjugation

The following diagram illustrates a typical workflow for conjugating a thiol-containing peptide to this compound-containing liposomes.

ConjugationWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification LiposomePrep Prepare this compound Liposomes (pH 7.4) Mix Mix Liposomes and Peptide Solution LiposomePrep->Mix PeptidePrep Dissolve Thiol-Peptide in Degassed Buffer AddTCEP Add TCEP (optional) to Peptide Solution PeptidePrep->AddTCEP AddTCEP->Mix Incubate Incubate (RT or 37°C) Monitor Reaction Mix->Incubate Purify Purify Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify

Thiol-Maleimide Conjugation Workflow
Logical Diagram: Troubleshooting Low Conjugation Yield

This diagram outlines the logical steps to troubleshoot low yields in your conjugation reaction.

Troubleshooting Start Low Conjugation Yield CheckpH Is pH between 6.5-7.5? Start->CheckpH CheckThiol Was a reducing agent (TCEP) used or buffer degassed? CheckpH->CheckThiol Yes AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckRatio Is Maleimide:Thiol ratio optimized (e.g., 10:1)? CheckThiol->CheckRatio Yes AddReducingAgent Add TCEP or use degassed buffers CheckThiol->AddReducingAgent No CheckPurity Is the this compound and peptide of high purity? CheckRatio->CheckPurity Yes OptimizeRatio Test different molar ratios CheckRatio->OptimizeRatio No VerifyPurity Verify purity of reagents CheckPurity->VerifyPurity No Success Improved Yield CheckPurity->Success Yes AdjustpH->CheckpH AddReducingAgent->CheckThiol OptimizeRatio->CheckRatio VerifyPurity->CheckPurity

Troubleshooting Low Conjugation Yield

References

Technical Support Center: Improving the Yield of Peptide-Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide-conjugated liposome (B1194612) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to enhance experimental success. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in achieving high-yield, stable, and functional peptide-conjugated liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for conjugating peptides to liposomes?

A1: The primary methods for covalently attaching peptides to the surface of liposomes include:

  • Maleimide-Thiol Chemistry: This is a widely used method where a thiol-containing peptide (often with a cysteine residue) reacts with a maleimide-functionalized lipid that has been incorporated into the liposome bilayer. The reaction is highly specific and efficient at a pH range of 6.5-7.5.[1][2][3]

  • Post-Insertion (or Post-Modification) Technique: In this method, pre-formed liposomes are incubated with a micellar solution of a peptide that has been pre-conjugated to a lipid anchor (e.g., a PEGylated lipid). The peptide-lipid conjugate then spontaneously inserts into the outer leaflet of the liposome bilayer.[4][5][6] This method is advantageous as it can be performed after liposome formation and drug encapsulation.

  • Click Chemistry (e.g., CuAAC and SPAAC): This involves a highly efficient and specific reaction between an azide (B81097) and an alkyne.[7][8][9][10][11][12] One functional group is on the peptide and the other on a lipid within the liposome. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is very efficient, while strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is beneficial for sensitive biological molecules.[10][13]

Q2: How does the PEG linker between the peptide and the liposome surface affect conjugation and targeting?

A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in the functionality of peptide-conjugated liposomes. Its length can significantly impact both the conjugation efficiency and the biological activity of the final product. A PEG linker provides a hydrophilic spacer that extends the peptide away from the liposome surface, which can:

  • Improve peptide accessibility: A longer PEG linker can reduce steric hindrance from the liposome surface, making the peptide more accessible for binding to its target receptor.[14]

  • Influence cellular uptake: The relative lengths of the PEG linker on the peptide and any "stealth" PEG on the liposome surface are critical. Studies have shown that a shorter PEG coating on the liposome paired with a longer PEG linker on the peptide can dramatically enhance cellular uptake.[15][16][17] For instance, reducing the liposomal PEG to PEG350 and using a shorter peptide linker (EG12) increased cellular uptake by up to 100-fold in one study.[15][16]

Q3: What are the key parameters to consider for optimizing the molar ratio of peptide to lipid?

A3: The optimal molar ratio of peptide to lipid is critical for achieving the desired targeting efficacy without causing liposome instability.

  • Starting Point: A common starting point for maleimide-thiol conjugation is a 10 to 20-fold molar excess of the maleimide (B117702) reagent to the thiol-containing peptide.[1] For post-insertion, a 3:1 molar ratio of lipid to protein in the micellar solution is a suggested starting point.[4]

  • Peptide Density: The density of the peptide on the liposome surface is a key factor. For some systems, uptake efficiency reaches a plateau at around 2% peptide density.[15][16]

  • Steric Hindrance: At high peptide densities, steric hindrance can occur, where the peptides are too crowded on the surface, which may hinder their interaction with target receptors.[14]

Q4: How can I quantify the amount of peptide conjugated to my liposomes?

A4: Quantifying the conjugated peptide is essential for ensuring batch-to-batch consistency and understanding the structure-activity relationship. Common methods include:

  • Spectroscopic Methods: If the peptide contains aromatic amino acids, its concentration can be determined by UV-Vis spectroscopy.

  • Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for separating and quantifying peptides.[18][19] An evaporative light scattering detector (ELSD) can be used in conjunction with RP-UPLC to quantify lipids.[20]

  • Fluorescence-Based Assays: If the peptide is fluorescently labeled, the amount of conjugated peptide can be determined by measuring the fluorescence intensity.

  • Amino Acid Analysis: This is a highly accurate but more complex method that involves hydrolyzing the liposome-peptide conjugate and quantifying the resulting amino acids.

  • Ellman's Assay: This assay can be used to indirectly quantify conjugation efficiency in maleimide-thiol reactions by measuring the amount of remaining free thiols.[1][4]

Troubleshooting Guides

General Issues

Problem: Liposome Aggregation During or After Peptide Conjugation

This is a common issue that can significantly impact the quality and usability of your peptide-conjugated liposomes.

  • Possible Cause 1: Insufficient PEGylation.

    • Solution: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) into the liposome formulation can provide a protective hydrophilic layer that prevents aggregation through steric hindrance.[21] A balance must be struck, as too much PEG can interfere with peptide conjugation and targeting. Optimal levels are often around 2 mol% for PEG2000 or 0.8 mol% for PEG5000.[21]

  • Possible Cause 2: Inappropriate Buffer Conditions.

    • Solution: Ensure the pH and ionic strength of your buffer are appropriate for both the liposomes and the peptide. Changes in pH can alter the surface charge of the liposomes and the peptide, potentially leading to aggregation.

  • Possible Cause 3: High Peptide Density.

    • Solution: An excessively high concentration of peptide on the liposome surface can lead to aggregation. Try reducing the molar ratio of peptide to lipid in your conjugation reaction.

  • Possible Cause 4: Hydrophobic Peptides.

    • Solution: If your peptide is highly hydrophobic, it may promote aggregation. Consider modifying the peptide sequence to increase its hydrophilicity or using a longer, more flexible PEG linker.

Method-Specific Troubleshooting

1. Maleimide-Thiol Conjugation

Problem: Low Conjugation Yield

G start Low Conjugation Yield q1 Is the maleimide reagent active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Hydrolyzed q2 Are free thiols present and accessible on the peptide? a1_yes->q2 s1 Prepare fresh maleimide solution in anhydrous DMSO or DMF immediately before use. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Oxidized or sterically hindered q3 Is the reaction pH optimal (6.5-7.5)? a2_yes->q3 s2 Reduce peptide disulfide bonds with TCEP. Quantify free thiols using Ellman's Assay. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Too high or too low q4 Is the molar ratio of maleimide to peptide appropriate? a3_yes->q4 s3 Adjust pH to 6.5-7.5. Use a calibrated pH meter. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Suboptimal end Yield Improved a4_yes->end s4 Optimize the molar ratio. Start with a 10-20 fold molar excess of maleimide. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low yield in maleimide-thiol conjugation.

Possible Cause Troubleshooting Steps
Inactive Maleimide Reagent Maleimides can hydrolyze in aqueous solutions, especially at pH > 7.5.[22] Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][23][24]
Oxidized or Inaccessible Thiols Peptide thiol groups can form disulfide bonds, which do not react with maleimides.[2][3][24] Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[1] Use Ellman's assay to confirm the presence of free thiols.[1][4]
Suboptimal Reaction pH The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][22] Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis and reaction with amines can occur.[22] Use a calibrated pH meter to ensure the correct pH.
Incorrect Molar Ratio A common starting point is a 10- to 20-fold molar excess of maleimide to peptide.[1] However, this may need to be optimized for your specific system.
Presence of Competing Thiols Ensure that your buffers do not contain any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) that would compete with your peptide for reaction with the maleimide.

2. Post-Insertion Method

Problem: Low Peptide Insertion Efficiency

Possible Cause Troubleshooting Steps
Incorrect Incubation Temperature The incubation temperature should be above the phase transition temperature (Tc) of the liposome lipids to ensure membrane fluidity, which facilitates the insertion of the peptide-lipid conjugate.[5]
Suboptimal Incubation Time Incubation times can vary. A common starting point is 30 minutes to 2 hours.[4][25] You may need to optimize this for your specific lipid composition and peptide-lipid conjugate.
Unfavorable Lipid Composition The lipid composition of the pre-formed liposomes can influence the efficiency of insertion. Highly rigid membranes may hinder insertion.
Aggregation of Peptide-Lipid Micelles Ensure that the peptide-lipid conjugate forms a clear micellar solution before adding it to the liposomes. Aggregates will not insert efficiently.

3. Click Chemistry (CuAAC)

Problem: Low Conjugation Yield

G start Low Conjugation Yield q1 Is the Cu(I) catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Oxidized to Cu(II) q2 Is a stabilizing ligand for Cu(I) being used? a1_yes->q2 s1 Use a fresh solution of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO4). Ensure all solutions are deoxygenated. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Catalyst instability q3 Are the azide and alkyne starting materials pure? a2_yes->q3 s2 Add a Cu(I) stabilizing ligand such as TBTA (for organic solvents) or THPTA (for aqueous solutions). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Impurities present q4 Are the reaction conditions optimal? a3_yes->q4 s3 Purify the peptide and lipid starting materials to remove any impurities that may interfere with the reaction. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Suboptimal end Yield Improved a4_yes->end s4 Optimize solvent, temperature, and reaction time. The reaction is generally fast at room temperature. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low yield in CuAAC click chemistry.

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[26] It is common to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[26] Ensure your sodium ascorbate solution is fresh. Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[26]
Catalyst Instability Use a ligand to stabilize the Cu(I) catalyst. Tris-(benzyltriazolylmethyl)amine (TBTA) is used for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is suitable for aqueous systems.[26]
Impure Reagents Ensure the purity of your azide- and alkyne-functionalized peptide and lipid. Impurities can inhibit the catalyst.
Suboptimal Reaction Conditions While the reaction is generally robust, you may need to optimize the solvent, temperature, and reaction time. The reaction is typically fast and can be performed at room temperature.[8]

Quantitative Data Summary

Table 1: Effect of PEG Linker Length and Peptide Density on Cellular Uptake

Liposome FormulationPeptide Linker LengthLiposomal PEG CoatingPeptide DensityRelative Cellular Uptake EnhancementReference
HER2-TargetedEG45 (~PEG2000)PEG2000N/ANo enhancement[15][16]
HER2-TargetedEG12PEG350~2%~9-fold[15][16]
VLA-4-TargetedEG45 (~PEG2000)PEG2000N/ANo enhancement[15][16]
VLA-4-TargetedEG12PEG350~2%~100-fold[15][16]
Folate-TargetedPEG2000PEG2000N/ABaseline[27]
Folate-TargetedPEG5000PEG2000N/AIncreased tumor accumulation[27]
Folate-TargetedPEG10000PEG2000N/A>40% reduction in tumor size compared to shorter linkers[27]

Table 2: Common Techniques for Liposome Characterization

Parameter Technique(s) Information Provided Reference(s)
Size and Size Distribution (Polydispersity Index - PDI) Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), Asymmetrical Flow Field-Flow Fractionation (AF4)Determines the average particle size and the heterogeneity of the liposome population.[28][29]
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS) / Laser Doppler ElectrophoresisMeasures the surface charge of the liposomes, which influences stability and in vivo behavior.[28][30]
Morphology and Lamellarity Transmission Electron Microscopy (TEM), Cryo-Electron Microscopy (Cryo-EM), Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS)Visualizes the shape, structure, and number of lipid bilayers of the liposomes.[28][30]
Peptide Conjugation Efficiency and Density RP-HPLC, UV-Vis Spectroscopy, Fluorescence Spectroscopy, Amino Acid Analysis, Ellman's AssayQuantifies the amount of peptide successfully conjugated to the liposome surface.[1][18][19][20][31]
In vitro Drug Release Dialysis, Sample and Separate MethodsMeasures the rate at which the encapsulated drug is released from the liposomes under specific conditions.[30]
Membrane Fluidity and Phase Transition Temperature (Tc) Differential Scanning Calorimetry (DSC), Fluorescence Spectroscopy (using probes)Characterizes the physical state of the lipid bilayer, which can affect stability and drug release.[30]

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

G start Start step1 1. Prepare maleimide-containing liposomes. start->step1 step2 2. Prepare thiol-containing peptide. (Reduce disulfide bonds with TCEP if necessary) step1->step2 step3 3. Mix liposomes and peptide in degassed buffer (pH 6.5-7.5). step2->step3 step4 4. Incubate at room temperature for 2 hours or at 4°C overnight, protected from light. step3->step4 step5 5. Quench unreacted maleimide groups with a thiol-containing molecule (e.g., L-cysteine). step4->step5 step6 6. Purify the peptide-conjugated liposomes (e.g., by size exclusion chromatography or dialysis). step5->step6 end End step6->end

Caption: General experimental workflow for maleimide-thiol conjugation.

  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes using your desired method (e.g., thin-film hydration followed by extrusion) including a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) in the lipid mixture, typically at 1-5 mol%.

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.[3]

    • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A 10-20 fold molar excess of maleimide groups on the liposomes to the peptide thiols is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to the reaction mixture and incubate for an additional 30 minutes.[4][23]

  • Purification:

    • Remove unconjugated peptide and other small molecules by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Post-Insertion Method
  • Preparation of Pre-formed Liposomes:

    • Prepare your drug-loaded liposomes using your standard protocol.

  • Preparation of Peptide-Lipid Conjugate Micelles:

    • The peptide is first covalently coupled to a maleimide-derivatized PEG-lipid (e.g., DSPE-PEG-Maleimide) in a separate reaction.[6]

    • The resulting peptide-PEG-lipid conjugate is then purified.

    • Hydrate a dried film of the peptide-PEG-lipid conjugate in a suitable buffer to form a micellar solution.[4]

  • Insertion:

    • Add the peptide-lipid micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposome lipids (e.g., 60°C) for 30-60 minutes with gentle stirring.[4]

  • Purification:

    • Cool the mixture to room temperature.

    • Remove any non-inserted peptide-lipid conjugates by dialysis or SEC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Functionalized Components:

    • Synthesize or procure an azide-functionalized peptide and an alkyne-functionalized lipid (or vice versa).

    • Prepare liposomes containing the alkyne-functionalized lipid.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-peptide in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[26]

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[26]

    • Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., 100 mM THPTA in water).[26]

    • Prepare a fresh stock solution of a reducing agent (e.g., 100 mM sodium ascorbate in water).[26]

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-containing liposomes and the azide-peptide (typically a 2-10 fold molar excess of the peptide).[26]

    • Add the THPTA solution, followed by the CuSO₄ solution.[7]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7][26]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][26]

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.[26]

  • Purification:

    • Remove the copper catalyst, excess peptide, and other reagents by SEC or a method suitable for your liposomes.

References

preventing aggregation of liposomes during 16:0 MPB PE conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers prevent the aggregation of liposomes during conjugation with thiol-containing molecules via the 16:0 MPB PE linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of liposome (B1194612) aggregation during this compound conjugation?

The most common cause of aggregation is intermolecular cross-linking. This occurs when a single molecule (e.g., a protein or peptide with multiple thiol groups) simultaneously binds to the maleimide (B117702) groups on two or more separate liposomes, effectively linking them together. This process can rapidly lead to the formation of large, visible aggregates.

Q2: How can I prevent this cross-linking and aggregation?

The most effective method is to incorporate a poly(ethylene glycol)-modified phospholipid (PEG-lipid), such as DSPE-PEG2000, into your liposome formulation.[1] The PEG chains form a protective hydrophilic layer, or "steric barrier," on the liposome surface.[2] This barrier physically hinders liposomes from getting close enough to each other to be cross-linked by the conjugating molecule.[2]

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range is 6.5 to 7.5 .[3][4]

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated (-SH) form, which is less reactive.[4]

  • Above pH 7.5: The maleimide ring becomes unstable and susceptible to hydrolysis, rendering it inactive. Furthermore, side reactions with primary amines (like the side chain of lysine) become more prevalent, reducing the specificity of the conjugation.[3][4]

Q4: Which buffer systems should I use?

It is critical to use buffers that do not contain extraneous thiols or primary amines. Recommended buffers include:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • PBS (Phosphate-Buffered Saline)

  • MES (2-(N-morpholino)ethanesulfonic acid)

Always ensure the buffer is adjusted to the optimal pH range of 6.5-7.5.[4] Avoid buffers like Tris at higher pH values and any buffer containing DTT or β-mercaptoethanol.[3][5]

Q5: Why is it important to quench the reaction, and how do I do it?

Quenching stops the conjugation reaction by deactivating any unreacted maleimide groups on the liposome surface. This is crucial to prevent the liposomes from reacting with other thiol-containing molecules they may encounter in downstream applications (e.g., serum proteins). To quench the reaction, add a small-molecule thiol like L-cysteine , N-acetylcysteine , or β-mercaptoethanol in molar excess after the desired incubation period.[2][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Immediate, severe aggregation upon adding the thiol-molecule (e.g., protein). 1. No Steric Hindrance: The liposome formulation lacks a PEG-lipid, allowing for rapid cross-linking.[1] 2. High Reactant Concentration: The concentration of liposomes or the molecule being conjugated is too high, increasing collision frequency.1. Incorporate PEG-Lipid: Reformulate liposomes to include 1-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000). Optimal levels are often around 2 mol%.[1][2] 2. Reduce Concentrations: Perform the conjugation at a lower total lipid concentration (e.g., 5-10 mM) and/or protein concentration.[2][6]
Particle size increases significantly during or after the reaction. 1. Suboptimal pH: The pH is outside the 6.5-7.5 range, leading to instability or non-specific reactions.[4] 2. Incorrect Buffer: The buffer contains components (e.g., primary amines) that are reacting with the maleimide groups.[3] 3. Insufficient PEG-Lipid: The concentration of PEG-lipid is too low to provide an effective steric barrier.1. Verify and Adjust pH: Use a calibrated pH meter to ensure your reaction buffer is between pH 6.5 and 7.5. 2. Change Buffer: Switch to a recommended non-reactive buffer like HEPES or PBS. 3. Optimize PEG-Lipid Concentration: Increase the mol% of the PEG-lipid in your formulation. A balance must be struck to prevent aggregation while not overly inhibiting conjugation efficiency.[1]
Low or no conjugation efficiency. 1. Hydrolyzed Maleimide: The MPB-PE has degraded due to exposure to moisture or high pH.[4] 2. Oxidized Thiols: The thiol groups on your protein/peptide have formed disulfide bonds and are not available to react.[3] 3. Excessive PEG-Lipid: A very high density of long-chain PEG can sterically hinder the target molecule from reaching the maleimide group.[7]1. Use Fresh Reagents: Prepare liposomes with fresh MPB-PE. Avoid storing MPB-PE in aqueous buffers for extended periods. 2. Reduce Disulfide Bonds: Pre-treat your protein/peptide with a non-thiol reducing agent like TCEP before the reaction.[3][5] 3. Optimize PEG-Lipid: If conjugation is low, try reducing the mol% or using a shorter PEG chain, while monitoring for aggregation.
Aggregation occurs after purification or during storage. 1. Unquenched Maleimides: Residual reactive maleimide groups are causing slow cross-linking over time. 2. Colloidal Instability: Changes in buffer composition or ionic strength after purification (e.g., dialysis into low-salt buffer) are reducing electrostatic repulsion between liposomes.[8]1. Quench Reaction: Ensure the quenching step is performed thoroughly with sufficient molar excess of a quenching agent before purification. 2. Maintain Ionic Strength: Store the final conjugated liposomes in a buffer with sufficient ionic strength (e.g., PBS) to maintain stability. Store at 4°C.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
ParameterRecommended ValueRationale & Citation
Reaction pH 6.5 - 7.5Optimal balance between thiol reactivity and maleimide stability.[3][4][6]
Buffer System HEPES, PBS (non-amine, non-thiol)Avoids side reactions with the maleimide linker.[3][4]
Temperature 20-25°C (Room Temp) or 4°CRoom temperature for faster kinetics (1-4 hours); 4°C for sensitive proteins (overnight) to minimize aggregation.[6]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A moderate excess of maleimide ensures efficient conjugation. A very high excess may increase aggregation risk.[5][6]
Chelating Agent 1-2 mM EDTAPrevents metal-catalyzed oxidation of free thiols.[3][4]
Table 2: Effect of PEG-Lipid Incorporation on Preventing Aggregation
PEG-LipidMol% in LiposomeObservationCitation
MePEG2000-S-POPE0 mol%Severe aggregation and increase in liposome size upon protein conjugation.[1][2]
MePEG2000-S-POPE2 mol%Minimal aggregation with optimal coupling efficiency.[1][2]
MePEG5000-S-POPE0.8 mol%Minimal aggregation with optimal coupling efficiency.[1][2]
MePEG5000-S-POPE> 2 mol%Coupling efficiency begins to decrease due to excessive steric hindrance.[7]

Experimental Protocols

Protocol 1: Formulation of MPB-PE and PEG-PE Liposomes

This protocol describes the preparation of liposomes containing both the reactive linker (this compound) and a stabilizing PEG-lipid via the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound (N-(4-(p-maleimidophenyl)butyryl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine)

  • DSPE-PEG2000

  • Chloroform (B151607) or chloroform/methanol solvent mixture

  • Hydration buffer (e.g., HEPES-buffered saline, pH 6.5)

  • Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (100 nm), heat block.

Methodology:

  • In a round-bottom flask, dissolve the lipids in chloroform at the desired molar ratio (e.g., DSPC:Cholesterol:this compound:DSPE-PEG2000 at 52:40:1:2).

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 60-65°C for DSPC) under reduced pressure.

  • Continue rotation until all solvent has evaporated and a thin, uniform lipid film has formed on the flask wall.

  • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding the pre-warmed hydration buffer (pH 6.5). Vortex vigorously until all lipid is suspended, forming multilamellar vesicles (MLVs).

  • Incubate the MLV suspension in the water bath for 1 hour above the lipid transition temperature, vortexing every 15 minutes.

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature.

  • Load the MLV suspension into one of the extruder syringes.

  • Force the suspension through the membrane to the opposing syringe. Repeat this extrusion process an odd number of times (e.g., 21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).[9]

  • The resulting liposome suspension can be stored at 4°C until use. Characterize the size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: General Thiol-Maleimide Conjugation

Materials:

  • MPB-PE containing liposomes (from Protocol 1)

  • Thiol-containing protein or peptide, dissolved in reaction buffer

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.2)

  • Reducing agent (e.g., TCEP-HCl) if necessary

  • Quenching solution (e.g., 100 mM L-cysteine in reaction buffer)

Methodology:

  • If your protein contains disulfide bonds, pre-treat it by adding a 5-10 fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • In a reaction tube, dilute the liposome suspension to the desired final lipid concentration (e.g., 5-10 mM) with the reaction buffer.

  • Add the (reduced) thiol-containing protein to the liposome suspension at the desired molar ratio (e.g., 10:1 maleimide:protein). Mix gently by pipetting.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle end-over-end mixing. Protect from light.

  • To stop the reaction, add the quenching solution to achieve a final concentration of 1-2 mM L-cysteine. Incubate for an additional 30 minutes.

  • The conjugated liposomes are now ready for purification (e.g., via size exclusion chromatography or dialysis) to remove unreacted protein and quenching agent.

Protocol 3: Characterization of Conjugates

1. Size Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the liposome suspension before and after conjugation in filtered buffer.

  • Measure the Z-average diameter and Polydispersity Index (PDI).

  • A stable, non-aggregated sample should show only a slight increase in Z-average diameter and maintain a low PDI (< 0.2). A significant increase or a high PDI indicates aggregation.

2. Quantification of Conjugation Efficiency:

  • Separate the conjugated liposomes from free, unreacted protein using size exclusion chromatography (SEC).

  • Quantify the amount of protein in the liposome-containing fractions using a protein assay (e.g., Micro BCA or Bradford assay).

  • Quantify the amount of lipid in the same fractions using a phospholipid assay (e.g., Stewart assay or Bartlett assay).

  • Calculate the conjugation efficiency as the mass ratio of protein to lipid (e.g., µg protein / µmol lipid).

Visualizations

G prep 1. Liposome Formulation (with MPB-PE and PEG-PE) char1 2. Characterization (DLS for Size/PDI) prep->char1 conj 4. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) char1->conj react 3. Thiol-Molecule Prep (Reduction with TCEP if needed) react->conj quench 5. Quench Reaction (Add L-Cysteine) conj->quench purify 6. Purification (Size Exclusion Chromatography) quench->purify char2 7. Final Characterization (DLS, Conjugation Efficiency) purify->char2

Caption: Experimental workflow for liposome conjugation.

G Figure 2: Conjugation and Cross-Linking Mechanism cluster_0 Desired Conjugation cluster_1 Undesired Aggregation (No PEG) lipo1 Liposome mpb1 MPB lipo1->mpb1  -PE- peg1 lipo1->peg1 Steric Shield prot1 Thiol Protein mpb1->prot1 -SH lipo2 Liposome mpb2 MPB lipo2->mpb2  -PE- prot2 Multi-Thiol Protein mpb2->prot2 -SH lipo3 Liposome mpb3 MPB lipo3->mpb3  -PE- mpb3->prot2 -SH

Caption: Mechanism of conjugation vs. aggregation.

G start Problem: Liposomes are Aggregating q1 Is PEG-lipid (e.g., DSPE-PEG2000) in your formulation? start->q1 sol1 Solution: Add 1-5 mol% PEG-lipid to create a steric barrier. q1->sol1 No q2 Is the reaction pH between 6.5 and 7.5? q1->q2 Yes end Monitor size by DLS. If aggregation persists, re-evaluate protein purity and thiol content. sol1->end sol2 Solution: Adjust buffer pH to 6.5-7.5 using a non-amine buffer (HEPES, PBS). q2->sol2 No q3 Are reactant concentrations high? q2->q3 Yes sol2->end sol3 Solution: Dilute liposomes and/or protein. Consider a slower reaction at 4°C. q3->sol3 Yes q3->end No sol3->end

References

Technical Support Center: Optimizing 16:0 MPB PE Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time and troubleshooting common issues related to 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction involving this compound?

The core of the reaction is a thiol-maleimide Michael addition. The maleimide (B117702) group on the this compound lipid reacts with a thiol group (sulfhydryl, -SH), most commonly from a cysteine residue on a peptide or protein. This forms a stable, covalent thioether bond, effectively tethering the protein or peptide to the lipid or a lipid-based structure like a liposome.

G Reactant1 Peptide/Protein with Thiol (R-SH) Product Stable Thioether Adduct (R-S-Lipid Conjugate) Reactant1->Product Reactant2 This compound (Maleimide-Lipid) Reactant2->Product Reaction_Conditions pH 6.5-7.5

Caption: Thiol-Maleimide conjugation mechanism.

Q2: What are the typical incubation times and temperatures for this reaction?

There is no single universal incubation time; the optimal conditions are highly dependent on the specific reactants and desired outcome. Published protocols demonstrate a wide range of successful parameters. For initial experiments, a 1-hour incubation at room temperature (25°C) or 37°C is a common starting point.[1][2]

Summary of Published Incubation Conditions

ReactantsIncubation TimeTemperatureKey Conditions & Notes
Peptide (hPTH(1-14)-(GS)8-Cys) + this compoundMonitored by LC-MS37°C3-fold molar excess of lipid; 10-fold excess of TCEP reducing agent.[3]
Protein (PI4K) + MPB-PE containing liposomes1 hour25°C - 30°CReaction stopped with DTT; protein was DTT-free prior to reaction.[1][2][4]
Protein (scIL-12-Cys) + MPB-PE liposomesAt least 12 hours4°C25:1 molar ratio of MPB-PE to protein; performed in a rotating mixer.[5]
Peptide (JR2KC) + MPB-PE containing vesicles>30 minutesRoom Temp.Peptide:maleimide ratio of 1:2.[6]
Q3: How can I systematically determine the optimal incubation time for my experiment?

The most effective method is to perform a time-course experiment. This involves setting up several identical reactions and stopping them at different time points to measure the extent of conjugation.

Detailed Protocol: Time-Course Experiment for Optimizing Incubation Time

  • Preparation of Reactants:

    • Dissolve your thiol-containing peptide/protein in a suitable buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.

    • If your molecule has internal disulfide bonds that should not be broken, but a free cysteine for conjugation, ensure purification is adequate. If all cysteines should be available, add a 5-10 fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3]

    • Prepare the this compound, which may involve dissolving it in an organic co-solvent like acetonitrile (B52724) before adding it to the aqueous buffer.[3]

  • Reaction Setup:

    • Combine the reactants in a single master mix to ensure consistency. A common strategy is to use a molar excess of the MPB-PE lipid (e.g., 3 to 25-fold) to drive the reaction.[3][5]

    • Aliquot the master mix into several reaction tubes, one for each time point you plan to test (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr).

  • Incubation:

    • Place all tubes at the desired incubation temperature (e.g., 4°C, 25°C, or 37°C).

  • Quenching the Reaction:

    • At each designated time point, stop the reaction in the corresponding tube. This can be done by adding a small molecule with a free thiol, such as L-cysteine or DTT, to consume any unreacted maleimide groups.

  • Analysis:

    • Analyze the product yield in each tube. Common methods include:

      • LC-MS: To separate the conjugated product from the unreacted starting materials and confirm the mass.[3]

      • SDS-PAGE: To visualize the increase in molecular weight of the protein after lipid conjugation.

      • Functional Assays: To determine if the biological activity of the conjugated molecule is optimal.

  • Determination:

    • Plot the product yield versus time. The optimal incubation time is typically the point at which the yield plateaus, indicating the reaction has reached completion.

G cluster_0 For each time point (t1, t2, ... tN) start Start prep Prepare Master Mix (Protein + MPB PE + Buffer) start->prep aliquot Aliquot into N Tubes (for N time points) prep->aliquot incubate Incubate at Chosen Temperature aliquot->incubate quench Quench Reaction incubate->quench analyze Analyze Yield (LC-MS, SDS-PAGE, etc.) quench->analyze compare Plot Yield vs. Time & Identify Plateau analyze->compare end Optimal Time Determined compare->end

Caption: Workflow for optimizing incubation time.

Q4: What key factors influence the reaction speed and incubation time?

Several factors can significantly alter the kinetics of the thiol-maleimide conjugation:

  • Temperature: Higher temperatures generally increase the reaction rate. However, the stability of the protein or peptide is a critical consideration; sensitive biomolecules may require lower temperatures (e.g., 4°C) and consequently longer incubation times to prevent degradation.[5]

  • pH: The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5. Below this range, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, hydrolysis of the maleimide group becomes a significant competing reaction, reducing the yield of the desired conjugate.

  • Concentration & Stoichiometry: Higher concentrations of reactants will lead to a faster reaction. Using a molar excess of one reactant (commonly the this compound) can help drive the reaction to completion more quickly.

  • Reducing Agents: The thiol group on cysteine must be in its reduced state to be reactive. The presence of a reducing agent like TCEP is crucial to prevent the formation of disulfide bonds, which would render the cysteine unreactive.[3]

  • Steric Hindrance: The accessibility of the cysteine residue on the protein or peptide can dramatically affect the reaction rate. A cysteine buried within the protein's tertiary structure will react much more slowly than one on a flexible, exposed terminus.

Troubleshooting Guide

Q: My reaction yield is low or zero. What are the likely causes and solutions?
  • Problem: Incubation time is too short.

    • Solution: The reaction may not have reached completion. Perform the time-course experiment described in FAQ Q3 to determine the necessary duration.

  • Problem: Cysteine thiols are oxidized.

    • Solution: Your protein/peptide may have formed disulfide bonds. Ensure you are adding a sufficient molar excess (e.g., 10-fold) of a fresh, thiol-free reducing agent like TCEP to the reaction mixture.[3]

  • Problem: The maleimide group has hydrolyzed.

    • Solution: Check the pH of your reaction buffer and ensure it is within the optimal 6.5-7.5 range. Always prepare solutions containing this compound fresh before an experiment, as the maleimide group can hydrolyze in aqueous solutions over time.

  • Problem: Incorrect stoichiometry.

    • Solution: Your protein concentration may be inaccurate, or you may not be using enough this compound. Try increasing the molar excess of the MPB-PE lipid to favor product formation.[3]

Q: My protein/peptide appears to be degrading or aggregating during the reaction. What can I do?
  • Problem: The incubation temperature is too high or the time is too long for your specific protein.

    • Solution: Lower the incubation temperature to 25°C (room temp) or 4°C.[5] Be aware that this will slow the reaction, so you will need to compensate by significantly increasing the incubation time. A new time-course experiment at the lower temperature is recommended.

  • Problem: The reaction buffer is not optimal for protein stability.

    • Solution: Consider modifying your buffer composition. This could include adjusting the salt concentration or adding stabilizing excipients like glycerol (B35011) or arginine, provided they do not interfere with the conjugation reaction.

  • Problem: Protease contamination.

    • Solution: If you suspect degradation from proteases in your protein preparation, add a broad-spectrum protease inhibitor cocktail to the reaction mixture.

References

Technical Support Center: 16:0 MPB PE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

The optimal temperature for conjugation of this compound to thiol-containing molecules is a balance between reaction rate and the stability of the maleimide (B117702) group. Generally, reactions are carried out at room temperature (20-25°C) for 1-4 hours.[1] For sensitive molecules, the reaction can be performed at 4°C, extending the incubation time to overnight (e.g., 12 hours or more) to ensure completion.[2] One specific protocol incubates the reaction at 37°C, which can increase the reaction rate, but also the risk of maleimide hydrolysis.

Q2: How does temperature affect the stability of the this compound maleimide group?

Higher temperatures accelerate the rate of hydrolysis of the maleimide ring, rendering the this compound inactive for conjugation. This hydrolysis is also highly dependent on pH, with rates increasing significantly at pH values above 7.5. For optimal stability during the conjugation reaction, it is crucial to maintain the recommended temperature and pH ranges. Storing this compound should be at -20°C in a dry environment.[3][4]

Q3: What is the ideal pH for the conjugation reaction?

The recommended pH range for maleimide-thiol conjugation is between 6.5 and 7.5. This pH range provides a good compromise between the reactivity of the thiol group and the stability of the maleimide group. Below pH 6.5, the thiol group is less reactive, while above pH 7.5, the rate of maleimide hydrolysis increases, and the reaction becomes less specific for thiols.

Q4: What buffers are recommended for the conjugation reaction?

Phosphate-buffered saline (PBS) and HEPES buffers at a pH between 6.5 and 7.5 are commonly used for maleimide-thiol conjugations.[2] It is important to avoid buffers containing thiols (e.g., dithiothreitol, DTT) or primary amines (e.g., Tris), as they will compete with the target molecule for reaction with the maleimide group.

Q5: How can I prevent the formation of disulfide bonds in my thiol-containing molecule before conjugation?

To ensure the availability of free thiol groups for conjugation, it is recommended to treat your protein or peptide with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it is effective at reducing disulfide bonds and does not need to be removed before the conjugation reaction. A 10-fold molar excess of TCEP can be added to the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation efficiency Hydrolysis of this compound: The maleimide group is sensitive to hydrolysis, especially at high pH and temperature.Prepare aqueous solutions of this compound immediately before use. Ensure the reaction pH is between 6.5 and 7.5. If reacting at higher temperatures, minimize the reaction time.
Oxidized thiol groups: The thiol groups on the target molecule may have formed disulfide bonds.Pre-treat your sample with a reducing agent like TCEP to ensure free thiol groups are available for conjugation.
Incorrect buffer composition: The buffer may contain interfering substances like primary amines or other thiols.Use a non-amine, non-thiol buffer such as PBS or HEPES at the recommended pH.
Suboptimal temperature: The reaction temperature may be too low for an efficient reaction rate within the given timeframe.If reacting at 4°C, increase the incubation time (overnight is common).[2] Alternatively, perform the reaction at room temperature for 1-4 hours.[1]
Precipitation of reactants Low solubility of this compound or the target molecule: The lipid or the molecule to be conjugated may not be fully soluble in the reaction buffer.This compound can be dissolved in an organic solvent like chloroform (B151607) or a mixture of PBS and acetonitrile (B52724) before being added to the reaction. Ensure the final concentration of the organic solvent does not negatively impact your target molecule.
Inconsistent results Variability in reaction setup: Minor differences in temperature, pH, or incubation time can lead to variations in conjugation efficiency.Standardize all reaction parameters. Use a temperature-controlled incubator or water bath. Calibrate pH meters regularly.
Degradation of this compound stock: Improper storage can lead to the degradation of the maleimide group over time.Store this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[3][4]

Quantitative Data

The stability of the maleimide group is crucial for successful conjugation. While specific data for this compound is limited, the following tables provide data on the hydrolysis of a related multi-arm PEG-maleimide, which illustrates the significant impact of pH and temperature. This data should be used as a guideline for understanding the stability of maleimide-containing lipids.

Table 1: Half-life of 8-arm-PEG10k-maleimide at 37°C at various pH values.

pHHalf-life (hours)
6.0~ 48
7.4~ 12
8.0~ 2
8.5~ 0.5

Data adapted from studies on 8-arm-PEG10k-maleimide and should be considered as an estimation for this compound.

Table 2: Observed pseudo-first-order rate constants for the hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at different temperatures.

Temperature (°C)Rate Constant (k, s⁻¹)
201.24 x 10⁻⁵
376.55 x 10⁻⁵

Data adapted from studies on 8-arm-PEG10k-maleimide and should be considered as an estimation for this compound.

Experimental Protocols

Detailed Protocol for Peptide Conjugation to this compound

This protocol is an example for the conjugation of a cysteine-containing peptide to this compound.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (CH₃CN)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Nitrogen or Argon gas

  • HPLC for purification and analysis

Procedure:

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound powder in a glass vial.

    • Dry the lipid under a stream of nitrogen or argon gas to remove any residual solvent.

    • Dissolve the dried this compound in a mixture of PBS (pH 7.4) and acetonitrile (3:1 v/v) to achieve the desired concentration.

  • Preparation of Peptide Solution:

    • Dissolve the cysteine-containing peptide in 1X PBS (pH 7.4) to prepare a stock solution.

  • Conjugation Reaction:

    • In a clean reaction vial, mix the peptide solution (1 equivalent) and the this compound solution (3 equivalents).

    • Add TCEP to the mixture to a final molar ratio of 10 equivalents to prevent disulfide bond formation.

    • Incubate the reaction mixture at 37°C. Monitor the reaction progress using LC-MS.

    • Alternatively, for sensitive molecules, the reaction can be carried out at 4°C for at least 12 hours.[2]

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the peptide-lipid conjugate using reverse-phase HPLC.

  • Analysis and Storage:

    • Confirm the identity of the purified conjugate by mass spectrometry.

    • Dry the purified product and store it at -20°C.

Diagrams

experimental_workflow Experimental Workflow for this compound Conjugation prep_lipid Prepare this compound Solution (dissolve in PBS/Acetonitrile) mix Mix Peptide and this compound (1:3 molar ratio) prep_lipid->mix prep_peptide Prepare Peptide Solution (dissolve in PBS) prep_peptide->mix add_tcep Add TCEP (10 equivalents) mix->add_tcep incubate Incubate (e.g., 37°C or 4°C overnight) add_tcep->incubate purify Purify Conjugate (HPLC) incubate->purify analyze Analyze and Store (Mass Spec, -20°C) purify->analyze

Caption: Workflow for this compound conjugation.

logical_relationships Factors Affecting this compound Conjugation cluster_factors Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Efficiency Conjugation Efficiency Temperature->Efficiency affects rate Stability Maleimide Stability Temperature->Stability high temp decreases pH pH pH->Efficiency optimal 6.5-7.5 pH->Stability high pH decreases Specificity Reaction Specificity pH->Specificity affects Buffer Buffer Composition Buffer->Efficiency can inhibit Molar_Ratio Molar Ratio Molar_Ratio->Efficiency drives reaction

Caption: Key factors influencing conjugation.

References

Technical Support Center: 16:0 MPB PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This thiol-reactive lipid is a key component in the formation of functionalized liposomes for various applications, including targeted drug delivery and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phospholipid containing a maleimide (B117702) headgroup. The maleimide group is highly reactive towards thiol (-SH) groups, which are present in the side chains of cysteine residues in peptides and proteins. This specific reactivity allows for the covalent conjugation of thiol-containing molecules to the surface of liposomes, creating a stable linkage.

Primary applications include:

  • Targeted Drug Delivery: Conjugating antibodies, peptides, or other ligands to liposomes to direct them to specific cells or tissues.

  • Bioconjugation: Attaching enzymes, proteins, or other bioactive molecules to a lipid bilayer for various research and therapeutic purposes.

  • Surface Plasmon Resonance (SPR): Immobilizing peptides or proteins onto a liposome (B1194612) surface to study binding kinetics and interactions.

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH for the reaction between the maleimide group of this compound and a thiol group is between 6.5 and 7.5 .[1][2]

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic.

  • Above pH 7.5: The maleimide ring becomes susceptible to hydrolysis, rendering it inactive.[1][2] Additionally, at higher pH, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1]

Troubleshooting Guide

Low Conjugation Efficiency

Q3: I am observing very low or no conjugation of my peptide to the this compound liposomes. What are the possible causes and how can I troubleshoot this?

Low conjugation efficiency is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.

Possible Cause Troubleshooting Steps
Hydrolysis of the Maleimide Group The maleimide ring on this compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2] - Solution: Prepare aqueous solutions of maleimide-containing liposomes immediately before use. For storage, it is best to keep the liposomes in a slightly acidic buffer (pH < 6.5) or lyophilized. Always use freshly prepared buffers for the conjugation reaction.
Oxidation of Thiol Groups The thiol group on your peptide or protein can oxidize to form disulfide bonds (R-S-S-R), which are unreactive with maleimides. - Solution: Reduce any existing disulfide bonds in your peptide/protein solution using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation reaction. TCEP is often preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed before conjugation.
Incorrect Molar Ratio An inappropriate molar ratio of the thiol-containing molecule to the maleimide-lipid can lead to incomplete conjugation. - Solution: Optimize the molar ratio of your peptide/protein to this compound. A common starting point is a 1.2:1 molar ratio of peptide to reactive lipid.[3]
Suboptimal Reaction Conditions The pH, temperature, and reaction time can all impact conjugation efficiency. - Solution: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C.
Interfering Substances in the Buffer Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the thiol-maleimide reaction at higher pH. - Solution: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.[1]
Liposome Preparation and Stability

Q4: My liposomes prepared with this compound are aggregating or show a wide size distribution. What could be the issue?

Possible Cause Troubleshooting Steps
Inefficient Hydration of the Lipid Film If the lipid film is not fully hydrated, it can lead to the formation of large, multilamellar vesicles and aggregates. - Solution: Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tm) of all lipids in the formulation before adding it to the dried lipid film. For this compound, which contains palmitoyl (B13399708) chains, a temperature above 41°C is recommended.[4] Vortex or sonicate the mixture during hydration to facilitate vesicle formation.
Ineffective Size Reduction The initial hydration of a lipid film typically results in a heterogeneous population of multilamellar vesicles (MLVs). - Solution: Use an extrusion or sonication method to reduce the size and lamellarity of the liposomes. Extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) is a common and effective method for producing unilamellar vesicles with a narrow size distribution.[4][5]
Instability of the Final Liposome Formulation The composition of the liposomes and the storage conditions can affect their stability. - Solution: Include cholesterol in your lipid formulation (e.g., at 30 mol%) to improve membrane stability and reduce aggregation.[] Store the final liposome suspension at 4°C and use within a reasonable timeframe. For long-term storage, consider lyophilization.

Q5: How can I maximize the availability of reactive maleimide groups on the liposome surface?

The method of incorporating this compound into the liposome can significantly impact the number of active maleimide groups available for conjugation.

Method Description Active Maleimide Groups Remaining
Pre-insertion This compound is mixed with the other lipids before the formation of the lipid film and hydration.~63% (decreases to ~32% after purification)[7][8]
Post-insertion Pre-formed liposomes are incubated with a solution of this compound, allowing it to insert into the existing bilayer.~76%[7][8]

For applications requiring a high density of surface conjugation, the post-insertion method is generally recommended as it results in a higher percentage of active maleimide groups on the liposome surface.[7][8]

Data Presentation

Table 1: Stability of Maleimide Group at 37°C in Aqueous Solution

This table summarizes the effect of pH on the stability of a maleimide-functionalized molecule, which is indicative of the behavior of the maleimide group on this compound.

pHHalf-life (hours)Stability
3.0Very StableHigh
5.5Very StableHigh
7.4~2.9Low

Data adapted from a study on 8-arm-PEG10k-maleimide.[1]

Table 2: Effect of Temperature on Maleimide Hydrolysis Rate at pH 7.4

This table illustrates how temperature accelerates the hydrolysis of the maleimide group at a physiological pH.

Temperature (°C)Pseudo-first-order Rate Constant (kobs) (s⁻¹)
201.24 x 10⁻⁵
376.55 x 10⁻⁵

Data adapted from the same study on 8-arm-PEG10k-maleimide.[1]

Experimental Protocols

Protocol 1: Liposome Preparation using Thin-Film Hydration

This protocol describes a general method for preparing liposomes containing this compound.

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., POPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]

  • Hydration:

    • Warm the hydration buffer (e.g., PBS, pH 6.5) to a temperature above the highest transition temperature of the lipids in the mixture.

    • Add the warm buffer to the flask containing the dried lipid film.

    • Agitate the flask by vortexing or sonicating until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[4]

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a gas-tight syringe.

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a liposome extrusion device.[4]

    • Repeat the extrusion process 10-20 times to obtain a suspension of unilamellar vesicles (ULVs) with a uniform size distribution.

Protocol 2: Peptide Conjugation to this compound Liposomes

This protocol outlines the steps for conjugating a thiol-containing peptide to the surface of pre-formed this compound liposomes.

  • Thiol Reduction (if necessary):

    • If your peptide contains disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds to free thiols.

  • Conjugation Reaction:

    • Add the thiol-containing peptide solution to the this compound liposome suspension. A typical starting molar ratio is 1.2:1 (peptide:this compound).[3]

    • Ensure the final pH of the reaction mixture is between 6.5 and 7.5.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.

  • Purification:

    • Remove the unconjugated peptide and quenching reagent from the peptide-conjugated liposomes using size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Peptide Conjugation cluster_analysis Analysis lipid_mix 1. Mix Lipids (incl. This compound) in organic solvent film_form 2. Form Thin Film (Rotary Evaporation) lipid_mix->film_form hydration 3. Hydrate Film (Buffer, T > Tm) film_form->hydration extrusion 4. Extrude (e.g., 100 nm membrane) hydration->extrusion conjugation 6. Mix Liposomes and Peptide (pH 6.5-7.5) extrusion->conjugation Maleimide- functionalized Liposomes peptide_prep 5. Prepare Thiol-Peptide (Reduce with TCEP if needed) peptide_prep->conjugation purification 7. Purify Conjugate (Size Exclusion or Dialysis) dls 8. Characterize (DLS, Zeta Potential) purification->dls

Caption: Experimental workflow for preparing and characterizing peptide-conjugated liposomes.

signaling_pathway cluster_cell Target Cell cluster_caveolae Caveolae cluster_endosome Early Endosome membrane caveolin Caveolin-1 endosome Drug Release caveolin->endosome Internalization liposome MPB-PE Liposome liposome->caveolin Binding

References

Technical Support Center: Purification of 16:0 MPB PE-Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 16:0 MPB PE-conjugated liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound-conjugated liposomes?

A1: The two most common and effective methods for purifying liposomes after conjugation are Size Exclusion Chromatography (SEC) and Dialysis. SEC separates molecules based on size, with larger liposomes eluting before smaller, unconjugated molecules.[1][2] Dialysis involves the use of a semi-permeable membrane to remove smaller impurities from the liposome (B1194612) suspension.[3]

Q2: Why is it necessary to quench the maleimide (B117702) reaction before purification?

A2: It is highly advisable to quench the conjugation reaction to deactivate any unreacted maleimide groups on the liposome surface. If left active, these maleimide groups can react with thiols present in the blood or on cell surfaces, leading to non-specific binding and potential aggregation.[4][5] Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol, such as L-cysteine or 2-mercaptoethanol.

Q3: What causes liposome aggregation during purification and how can it be prevented?

A3: Liposome aggregation can be caused by several factors, including low surface charge, inappropriate pH, and hydrophobic interactions.[6][7] To prevent aggregation, ensure the liposomes have sufficient surface charge by incorporating a small percentage of a charged lipid into the formulation.[6][8] Maintaining an optimal pH (typically between 6.5 and 7.5) and using stabilizers can also help maintain a stable liposomal suspension.[6][7]

Q4: How do I choose between Size Exclusion Chromatography and Dialysis for purification?

A4: The choice depends on your experimental needs. SEC is generally faster and provides a higher degree of separation between liposomes and small molecules.[2] However, it can lead to sample dilution.[2] Dialysis is a simpler method that is effective for removing small molecule impurities without significant dilution, but it is a slower process.[3][9]

Troubleshooting Guides

Issue 1: Low Yield of Liposomes After Purification

Q: I am experiencing a significant loss of liposomes after purification using Size Exclusion Chromatography. What are the possible causes and solutions?

A: Low recovery after SEC is a common issue and can be attributed to several factors:

  • Liposome Retention in the Column: Liposomes can get trapped in the pores of the chromatography beads, leading to a loss of up to 40% of the lipid material.[1][10]

    • Solution: Pre-saturate the column with non-conjugated liposomes before loading your sample.[1] This will block the non-specific binding sites on the beads. Also, using the smallest possible column size can help, as retention is proportional to column volume.[1]

  • Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in sample loss.

    • Solution: Ensure the column is packed evenly and that there are no air bubbles. Follow the manufacturer's instructions for packing the specific type of resin you are using.

  • Inappropriate Resin Pore Size: If the pore size of the resin is too large, smaller liposomes may enter the beads and be retained.

    • Solution: Select a resin with a pore size that is appropriate for the size of your liposomes. For most liposomes (100-200 nm), resins like Sepharose CL-4B or Sephadex G-75 are suitable.[2]

Issue 2: Liposome Aggregation

Q: My liposome suspension shows visible aggregation after purification. What could be the problem?

A: Aggregation is a sign of instability in your liposome formulation. Here are the common causes and how to address them:

  • Low Surface Charge: Neutral or low-charged liposomes lack the electrostatic repulsion needed to prevent them from aggregating.[6][8]

    • Solution: Incorporate 5-10 mol% of a charged lipid into your formulation. For a negative charge, consider using lipids like DOPG or DOPS. For a positive charge, DOTAP is a common choice. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[6]

  • Incorrect pH: The pH of your buffer can affect the surface charge and stability of the liposomes.[6]

    • Solution: Maintain the pH of your buffer within a stable range, typically between 6.5 and 7.5 for most liposome formulations.[6]

  • Presence of Divalent Cations: Metal ions like Ca2+ and Mg2+ can sometimes induce aggregation of non-PEGylated liposomes.[7]

    • Solution: If possible, use a buffer without divalent cations or add a chelating agent like EDTA.[7]

Issue 3: Low Conjugation Efficiency

Q: I am observing low conjugation efficiency between my thiol-containing molecule and the MPB-PE on the liposomes. What are the potential reasons?

A: Low conjugation efficiency is often due to issues with the maleimide-thiol reaction. Consider the following:

  • Hydrolysis of Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive.[11]

    • Solution: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[11] Prepare maleimide-containing liposomes fresh and use them promptly.

  • Oxidation of Thiol Groups: The thiol groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimide.

    • Solution: Ensure your buffers are degassed to remove oxygen.[11] If you are reducing disulfide bonds to generate free thiols, use a sufficient excess of a reducing agent like TCEP and remove it before conjugation.[11]

  • Suboptimal Molar Ratio: The ratio of maleimide to thiol can impact the reaction efficiency.

    • Solution: An optimal maleimide to thiol molar ratio is often around 2:1.[12] You may need to optimize this for your specific molecules.

Data Presentation

Table 1: Typical Liposome Characterization Parameters

ParameterAcceptable RangePotential Issues if Outside Range
Size (Diameter) 80 - 200 nm> 200 nm: Rapid clearance by the mononuclear phagocyte system. < 80 nm: Potential for kidney filtration and toxicity concerns.[13]
Polydispersity Index (PDI) < 0.3> 0.3: Indicates a heterogeneous population of liposomes, which can lead to inconsistent in vivo behavior and reduced stability.[14][]
Zeta Potential ± 30 mV or greaterBetween -30 mV and +30 mV: Increased likelihood of aggregation due to insufficient electrostatic repulsion.[6]
Conjugation Efficiency > 50%< 50%: Insufficient targeting moieties on the liposome surface, leading to reduced efficacy.

Experimental Protocols

Protocol 1: Purification of Liposomes by Size Exclusion Chromatography (SEC)
  • Column Preparation:

    • Select a suitable resin (e.g., Sepharose CL-4B) and column size. The column volume should be at least ten times the sample volume.[2]

    • Swell the resin in the desired elution buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

    • Pack the column, ensuring there are no air bubbles or cracks in the resin bed.

    • Equilibrate the column by washing with at least three column volumes of elution buffer.

  • Column Pre-saturation (Optional but Recommended):

    • To minimize liposome retention, pre-saturate the column by passing a solution of non-conjugated liposomes through it.[1]

    • Wash the column with three column volumes of elution buffer to remove the pre-saturation solution.

  • Sample Loading and Elution:

    • Carefully load the liposome sample onto the top of the resin bed.

    • Allow the sample to enter the resin completely, then add elution buffer to start the separation.

    • Collect fractions as the liposomes and smaller molecules elute from the column. The liposomes will be in the initial fractions corresponding to the void volume.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of liposomes (e.g., by measuring lipid concentration or light scattering) and the unconjugated molecule (e.g., by UV-Vis spectroscopy or fluorescence).

    • Pool the fractions containing the purified liposomes.

Protocol 2: Purification of Liposomes by Dialysis
  • Membrane Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free passage of the unconjugated molecules but small enough to retain the liposomes (e.g., 100 kDa).

    • Prepare the dialysis membrane according to the manufacturer's instructions, which may include rinsing to remove preservatives.

  • Dialysis Procedure:

    • Load the liposome sample into the dialysis tubing or cassette.

    • Place the sealed tubing/cassette in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4). The volume of the dialysis buffer should be at least 200 times the sample volume.

    • Stir the dialysis buffer gently on a magnetic stir plate at 4°C.

    • Change the dialysis buffer at least three times over a period of 6 to 24 hours to ensure complete removal of the unconjugated molecules.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis liposome_prep Liposome Formulation (with this compound) conjugation Conjugation Reaction (Thiol-Maleimide) liposome_prep->conjugation quench Quenching (e.g., with L-cysteine) conjugation->quench sec Size Exclusion Chromatography quench->sec High Purity dialysis Dialysis quench->dialysis Simpler Method characterization Characterization (Size, PDI, Zeta Potential) sec->characterization dialysis->characterization final_product Purified Conjugated Liposomes characterization->final_product

Caption: Experimental workflow for the preparation and purification of this compound-conjugated liposomes.

troubleshooting_aggregation start Liposome Aggregation Observed? check_zp Measure Zeta Potential start->check_zp Yes zp_ok Is |ZP| > 30 mV? check_zp->zp_ok check_ph Check Buffer pH zp_ok->check_ph Yes add_charged_lipid Solution: Incorporate charged lipid (e.g., DOPG, DOTAP) zp_ok->add_charged_lipid No ph_ok Is pH 6.5 - 7.5? check_ph->ph_ok adjust_ph Solution: Adjust pH to 6.5 - 7.5 ph_ok->adjust_ph No check_cations Check for Divalent Cations (Ca2+, Mg2+) ph_ok->check_cations Yes stable Stable Liposomes add_charged_lipid->stable adjust_ph->stable remove_cations Solution: Use cation-free buffer or add EDTA check_cations->remove_cations remove_cations->stable

Caption: Troubleshooting decision tree for liposome aggregation.

maleimide_thiol_reaction cluster_reaction Conjugation Reaction (pH 6.5-7.5) liposome Liposome with Maleimide-PEG-PE reaction_step Michael Addition liposome->reaction_step thiol_molecule Thiol-containing Molecule (R-SH) thiol_molecule->reaction_step conjugated_liposome Conjugated Liposome (Stable Thioether Bond) reaction_step->conjugated_liposome

Caption: The maleimide-thiol conjugation reaction pathway.

References

avoiding oxidation of thiols before 16:0 MPB PE conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common pitfall of thiol oxidation before conjugation with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the thiol group important for its conjugation?

This compound is a lipid molecule containing a maleimide (B117702) group.[1][2] The maleimide group is highly reactive and selective towards thiol (sulfhydryl) groups, which are found in cysteine residues of proteins and peptides.[3][4] This specific reaction, a Michael addition, forms a stable thioether bond, covalently linking the lipid to the thiol-containing molecule.[5][6] This is a widely used strategy for creating liposomal drug delivery systems, where a therapeutic protein or peptide is attached to the surface of a liposome.

Q2: What is thiol oxidation and why does it prevent conjugation to this compound?

Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds (a dimer of two thiol groups).[5] This oxidation is often promoted by the presence of atmospheric oxygen, metal ions, and a neutral to alkaline pH.[7] The maleimide group of this compound only reacts with free thiol groups. Disulfide bonds are unreactive towards maleimides, thus preventing the desired conjugation from occurring.[8][9]

Q3: How can I prevent thiol oxidation before starting the conjugation reaction?

Preventing thiol oxidation is critical for successful conjugation. Here are several key strategies:

  • Use Degassed Buffers: Remove dissolved oxygen from all buffers by vacuuming or by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes.[9][10][11]

  • Work in an Inert Atmosphere: If possible, perform the reaction under an inert gas atmosphere (e.g., in a glove box or by flushing the reaction vial with nitrogen or argon).[7][11]

  • Include a Chelating Agent: Add 1-5 mM of a chelating agent like EDTA to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[7][8]

  • Control the pH: Maintain the pH of the reaction buffer between 6.5 and 7.5. This range offers the best balance for a high reaction rate and selectivity for thiols, while minimizing thiol oxidation which is more rapid at alkaline pH.[10][11]

Q4: Should I use a reducing agent? If so, which one is best?

Yes, using a reducing agent is highly recommended to ensure that all thiol groups are in their free, reactive state.

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is the preferred reducing agent for maleimide conjugation reactions.[8][12] It is a phosphine-based reducing agent and does not contain a thiol group itself, so it does not compete with the target molecule for reaction with the maleimide.[12] It is also effective at reducing disulfide bonds and is stable at the recommended pH range for conjugation.[5]

  • DTT (Dithiothreitol): DTT is another common reducing agent, but it contains thiol groups.[12][13] These thiol groups will react with the maleimide, so it is crucial to remove any excess DTT before adding your this compound.[12] This can be done through dialysis or using a desalting column.[9][14]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is the most common issue and is often linked to the oxidation of the thiol group.

Potential Cause Recommended Solution
Oxidation of Thiol Groups Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature before adding the this compound.[3][10] Use degassed buffers and consider working under an inert atmosphere.[10] Add 1-5 mM EDTA to the buffer to chelate metal ions.[7]
Suboptimal Reaction pH Ensure the reaction buffer pH is between 6.5 and 7.5.[10][11] Below this range, the reaction is slow, and above it, the maleimide group can hydrolyze and react with amines.[11]
Hydrolysis of Maleimide Prepare the this compound solution immediately before use.[7] Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.[11]
Incorrect Molar Ratio The optimal molar ratio of maleimide to thiol can vary. A starting point of a 10-20 fold molar excess of this compound to the thiol-containing molecule is recommended.[6][7]
Presence of Competing Thiols If DTT was used as a reducing agent, ensure its complete removal before adding the this compound.[12][14]

Experimental Protocols

Protocol 1: Reduction of Thiols and Conjugation with this compound

  • Preparation of Thiol-Containing Molecule: Dissolve your protein or peptide in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[6][10] The protein concentration is typically in the range of 1-10 mg/mL.[9][10]

  • Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the protein solution.[10][15] Flush the vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature.[6][11]

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[7][9]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution.[6] Gently mix the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10][11] If any of the components are light-sensitive, protect the reaction from light.[11]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[10]

  • Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (desalting column), dialysis, or HPLC.[6][10]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol can be used to confirm the presence of free thiols before proceeding with the conjugation.

  • Prepare DTNB Solution: Dissolve Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.[16]

  • Prepare the Sample: Dissolve a known quantity of your thiol-containing molecule in the reaction buffer.

  • Reaction: In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

  • Blank Measurement: Measure the absorbance of this solution at 412 nm. This is your blank.

  • Sample Measurement: Add a small, known volume of your thiol-containing molecule solution to the cuvette. Mix gently and incubate for 2 minutes. Measure the absorbance at 412 nm.

  • Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB²⁻ anion being approximately 14,150 M⁻¹cm⁻¹.

Visualizations

Thiol_Oxidation cluster_0 Reactive State cluster_1 Unreactive State Free Thiol Free Thiol Disulfide Bond Disulfide Bond Free Thiol->Disulfide Bond Oxidation (O₂, Metal Ions, pH > 7.5) Disulfide Bond->Free Thiol Reduction (TCEP, DTT)

Caption: The reversible process of thiol oxidation and reduction.

Conjugation_Workflow start Start: Thiol-containing molecule reduction 1. Reduce Disulfide Bonds (TCEP) start->reduction conjugation 3. Conjugation Reaction (pH 6.5-7.5) reduction->conjugation prepare_maleimide 2. Prepare this compound (in DMSO or DMF) prepare_maleimide->conjugation incubation 4. Incubate (1-2h RT or overnight 4°C) conjugation->incubation purification 5. Purify Conjugate incubation->purification end End: Purified Conjugate purification->end

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Tree start Low/No Conjugation? check_thiol Are free thiols present? (e.g., Ellman's Test) start->check_thiol check_ph Is pH 6.5-7.5? check_thiol->check_ph Yes solution_reduce Solution: Reduce with TCEP, use degassed buffers, add EDTA check_thiol->solution_reduce No check_maleimide Is this compound solution fresh? check_ph->check_maleimide Yes solution_ph Solution: Adjust buffer pH check_ph->solution_ph No check_ratio Is molar ratio optimal? check_maleimide->check_ratio Yes solution_maleimide Solution: Prepare fresh This compound solution check_maleimide->solution_maleimide No check_ratio->start No, re-evaluate solution_ratio Solution: Optimize molar ratio (e.g., 10-20x excess of maleimide)

Caption: A troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Enhancing 16:0 MPB PE Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance reaction speed and efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of cysteine-containing molecules to this compound-functionalized liposomes.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH: The maleimide-thiol reaction is pH-dependent, with optimal rates typically between 6.5 and 7.5.Adjust the pH of the reaction buffer to within the 6.5-7.5 range.[1] Consider using amine-free buffers such as MES, MOPS, or HEPES.[1]
Low Molar Ratio of Reactants: Insufficient concentration of the cysteine-containing molecule relative to MPB-PE.Increase the molar ratio of the cysteine-containing peptide or molecule to the MPB-PE lipid. A common starting point is a 25:1 molar ratio of MPB-PE to the protein.[2]
Steric Hindrance: The conjugation site on the protein or molecule is not easily accessible.If possible, engineer the cysteine residue at a more exposed location. Consider using a longer linker on your molecule to improve accessibility to the maleimide (B117702) group.
Presence of Reducing Agents: Dithiothreitol (DTT) or other reducing agents in the buffer will compete for the maleimide group.Ensure all buffers are free of reducing agents. If their presence is unavoidable in preceding steps, perform a buffer exchange or purification step before the conjugation reaction.
Liposome (B1194612) Aggregation High Peptide Concentration: High concentrations of certain peptides on the liposome surface can lead to aggregation.Optimize the peptide-to-lipid ratio to minimize aggregation while maintaining sufficient conjugation for the intended application.
Electrostatic Interactions: Unfavorable electrostatic interactions between functionalized liposomes.Adjust the buffer's ionic strength or pH to modulate electrostatic interactions. The inclusion of charged lipids in the liposome formulation can also influence the zeta potential.[3][4]
Low Conjugation Efficiency Hydrolysis of Maleimide Group: The maleimide group can hydrolyze over time, especially at higher pH, rendering it inactive.Prepare MPB-PE containing liposomes fresh and use them promptly. Avoid prolonged storage at high pH.
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris buffer) or thiols can interfere with the reaction.Use amine-free and thiol-free buffers. If Tris must be used, keep the concentration low (e.g., ≤ 20mM).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction?

A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to be reactive, while the rate of maleimide hydrolysis is minimized.

Q2: How can I increase the speed of the conjugation reaction?

A2: To increase the reaction speed, you can:

  • Optimize the pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1]

  • Increase Reactant Concentrations: While keeping the molar ratio optimal, increasing the overall concentration of both the liposomes and the molecule to be conjugated can lead to faster reaction rates.

  • Incorporate Cholesterol: The presence of cholesterol in the liposome bilayer can drastically improve the kinetics of some peptide-membrane interactions and subsequent events.[3]

  • Adjust Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C for extended periods (e.g., overnight).[1][2] While higher temperatures can increase reaction rates, they may also increase the rate of maleimide hydrolysis and potentially affect the stability of your biomolecules.

Q3: Does the presence of cholesterol in the liposome formulation affect the reaction?

A3: Yes, the inclusion of cholesterol can significantly impact the reaction environment and subsequent processes. For instance, in peptide-liposome interaction studies, cholesterol has been shown to drastically improve release kinetics, suggesting an influence on the membrane structure that may also affect the accessibility or reactivity of the MPB-PE.[3][4]

Q4: What is a typical molar ratio of this compound to the cysteine-containing molecule?

A4: The molar ratio can vary depending on the specific application. A study involving the covalent linkage of a single-chain interleukin-12 (B1171171) (scIL-12) to MPB-PE liposomes used a molar ratio of 25:1 of MPB-PE lipid to protein.[2] It is recommended to empirically determine the optimal ratio for your specific system.

Q5: How long should I allow the conjugation reaction to proceed?

A5: Reaction times can vary. Some protocols suggest incubating for 3 hours at room temperature, with the option for overnight incubation.[1] Another protocol for conjugating a protein to MPB-PE liposomes involved incubation for at least 12 hours at 4°C.[2] The ideal reaction time should be determined by monitoring the reaction progress.

Q6: How can I quench the reaction once it is complete?

A6: To stop the reaction and quench any remaining unreacted maleimide groups, a molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, can be added.[2]

Experimental Protocols

General Protocol for Covalent Linkage of a Cysteine-Containing Protein to this compound Liposomes

This protocol is a generalized procedure based on methodologies described in the literature.[2]

  • Liposome Preparation:

    • Prepare a lipid film containing your desired lipid composition, including 5 mol% 16:0 MPB-PE.

    • Hydrate the lipid film with an appropriate amine-free buffer (e.g., HEPES, PBS) at a pH between 6.5 and 7.5 to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of the desired pore size (e.g., 100 nm) to create unilamellar vesicles (LUVs).

  • Conjugation Reaction:

    • Adjust the pH of the liposome solution to 7.0 with a suitable buffer (e.g., 10 mM HEPES).[2]

    • Add the cysteine-containing protein to the liposome solution at a molar ratio of approximately 25:1 (MPB-PE lipid to protein).[2]

    • Incubate the mixture for at least 12 hours at 4°C with gentle mixing.[2]

  • Quenching:

    • Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups.[2]

    • Incubate for 1.5 hours on ice.[2]

  • Purification (Optional):

    • Remove unreacted protein and quenching agent by a suitable method such as size exclusion chromatography or dialysis.

Data Summary

Parameter Condition 1 Condition 2 Condition 3 Reference
MPB-PE Concentration 1 mol%2.5 mol%5 mol%[3][4]
Reaction Time 3 hours (or overnight)12 hours1 hour[1][2][5][6]
Temperature 20-25°C4°C30°C[1][2][5][6]
pH ~7.06.5 - 8.5 (optimal 7.3-7.6)7.4[2][1][3]
Molar Ratio (MPB-PE:Protein) 25:1--[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Liposome Preparation cluster_conjugation Conjugation cluster_post_reaction Post-Reaction lipid_film Prepare Lipid Film (with this compound) hydration Hydrate Film (pH 6.5-7.5 Buffer) lipid_film->hydration extrusion Extrude to form LUVs hydration->extrusion ph_adjust Adjust Liposome pH to ~7.0 extrusion->ph_adjust LUVs add_protein Add Cys-Protein (e.g., 25:1 MPB-PE:Protein) ph_adjust->add_protein incubation Incubate (e.g., 12h at 4°C) add_protein->incubation quenching Quench with L-cysteine incubation->quenching Conjugated Liposomes purification Purify (Optional) quenching->purification final_product final_product purification->final_product Final Product

Caption: Workflow for protein conjugation to this compound liposomes.

Caption: Mechanism of this compound reaction with a cysteine residue.

References

Validation & Comparative

A Comparative Guide to Validating 16:0 MPB PE Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of proteins to lipids is a critical step in the development of targeted drug delivery systems, liposomal vaccines, and tools for studying protein function at membrane interfaces. 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a popular thiol-reactive lipid used for this purpose.[1][2][3] Its maleimide (B117702) group selectively reacts with free sulfhydryl groups on cysteine residues to form a stable thioether bond.[4]

However, simply mixing the reactants is not enough. Rigorous validation is essential to confirm that conjugation has occurred, to determine its efficiency, and to characterize the final product. This guide provides a comparative overview of key validation techniques, complete with experimental protocols and sample data, to ensure the integrity and reproducibility of your this compound-protein conjugates.

The Conjugation Workflow: Maleimide-Thiol Chemistry

The core of the conjugation process is the Michael addition reaction between the maleimide group of this compound and a thiol group from a cysteine residue on the target protein. This reaction is highly specific and proceeds efficiently at neutral to slightly acidic pH (6.5-7.5).[4] It is crucial to ensure that any disulfide bonds in the protein are reduced to free thiols prior to the reaction.[4]

G cluster_0 Step 1: Analyte Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification & Validation Protein Protein with Cysteine Residue(s) Reducer Reducing Agent (e.g., TCEP) Protein->Reducer Reduce disulfide bonds to expose thiols (-SH) Lipid This compound (Maleimide-activated lipid) Mix Incubate Protein-SH with this compound Lipid->Mix Reducer->Mix Quench Optional: Quench excess maleimide (e.g., with free Cysteine) Mix->Quench Purify Purification (e.g., SEC, HIC) Quench->Purify Validate Validation Assays (SDS-PAGE, MS, etc.) Purify->Validate Conjugate Purified Protein-Lipid Conjugate Validate->Conjugate

Caption: General workflow for this compound protein conjugation.

Comparison of Key Validation Techniques

Several analytical techniques can be employed to validate the conjugation. The choice of method depends on the required level of detail, available equipment, and the specific properties of the protein and conjugate.

Technique Principle Information Gained Pros Cons
SDS-PAGE Separation by molecular weight under denaturing conditions.Shift in apparent molecular weight, estimation of conjugation efficiency.Widely available, relatively simple and fast, qualitative assessment.Low resolution, lipidation can cause anomalous migration[5], not definitive proof of covalent linkage.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugate, confirmation of covalent linkage, identification of conjugation site (MS/MS).[6]Highly accurate and definitive, provides detailed molecular information.Requires specialized equipment and expertise, can be challenging for hydrophobic conjugates.[6]
Chromatography (SEC/HIC) Separation based on size (SEC) or hydrophobicity (HIC).Separation of conjugate from unconjugated reactants, assessment of purity and aggregation.Can be used for both analysis and purification, non-denaturing (SEC).[][8]May not resolve species with small mass differences, HIC is denaturing.
Functional Assays Measures the biological or biochemical activity of the protein.Confirms that the protein remains functional after conjugation.Directly assesses the quality and utility of the conjugate.Assay-dependent, does not directly prove conjugation.

Alternative Conjugation Chemistry: A Brief Comparison

While maleimide-thiol chemistry is highly specific, other methods exist. One common alternative is NHS-ester chemistry, which targets primary amines (lysine residues).

Feature Maleimide-Thiol Chemistry (Cysteine) NHS-Ester Chemistry (Lysine)
Target Residue Cysteine (Thiol group)Lysine (Amine group)
Specificity High, as free cysteines are often rare.Lower, as lysines are typically abundant on protein surfaces.
Bond Stability Stable thioether bond. Can be susceptible to retro-Michael reaction in vivo.[9]Stable amide bond.
pH Range 6.5 - 7.57.0 - 9.0
Key Consideration Requires reduction of disulfide bonds.Can lead to a heterogeneous mixture of products if multiple lysines are available.

Data Presentation: Sample Validation Results

Table 1: SDS-PAGE Analysis

This table shows hypothetical results from an SDS-PAGE gel comparing the unconjugated protein to the reaction mixture.

Lane Sample Observed Band (kDa) Interpretation
1Molecular Weight MarkerN/ASize reference
2Unconjugated Protein50 kDaStarting material
3Conjugation Reaction Mix51 kDa (major), 50 kDa (minor)Successful conjugation with a slight increase in MW. Some unconjugated protein remains.
4Purified Conjugate51 kDaPurified product

Note: Lipidated proteins may migrate unpredictably on SDS-PAGE; a shift in mobility is the key indicator, not necessarily the exact predicted molecular weight.[5]

Table 2: Mass Spectrometry (LC-MS) Analysis

This table presents expected and observed masses for a target protein conjugated with one molecule of this compound.

Analyte Expected Mass (Da) Observed Mass (Da) Δ Mass (Da) Interpretation
Unconjugated Protein50,000.050,001.2N/AConfirmed mass of starting protein.
This compound932.2[1]N/AN/AMass of the lipid to be added.
Protein-Lipid Conjugate50,932.250,933.8+932.6Successful covalent addition of one lipid molecule confirmed.

Diagrams of Validation Logic

Choosing the right validation strategy often involves a tiered approach, starting with simpler methods and progressing to more complex ones as needed.

G start Start: Conjugation Reaction Complete sds_page Run SDS-PAGE start->sds_page shift Is there a band shift? sds_page->shift mass_spec Perform Mass Spectrometry shift->mass_spec Yes fail Validation Weak: Troubleshoot Reaction shift->fail No mass_match Does mass match expected conjugate mass? mass_spec->mass_match chromatography Run SEC or HIC mass_match->chromatography Yes mass_match->fail No peak Is a new peak observed? chromatography->peak success Validation Strong: Conjugation Confirmed peak->success Yes peak->fail No

Caption: A decision tree for a typical validation workflow.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of Conjugation
  • Sample Preparation :

    • Collect aliquots of your pre-conjugation protein, the post-conjugation reaction mixture, and the purified conjugate.

    • Dilute samples to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

    • Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis :

    • Load 15 µL of each prepared sample and a molecular weight marker into the wells of a precast 4-20% gradient polyacrylamide gel.

    • Run the gel in 1x SDS-PAGE running buffer at 150V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.

  • Staining and Visualization :

    • Carefully remove the gel from the cassette and place it in a staining container.

    • Add a sufficient volume of Coomassie Brilliant Blue stain and incubate with gentle agitation for 1 hour.

    • Destain the gel with a solution of methanol, acetic acid, and water until protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system. Compare the migration pattern of the conjugated sample to the unconjugated control.

Protocol 2: Mass Spectrometry Sample Preparation (for LC-MS)
  • Buffer Exchange :

    • The presence of salts and detergents can interfere with MS analysis. Exchange the buffer of the unconjugated protein and the purified conjugate into a volatile buffer like 20 mM ammonium (B1175870) bicarbonate.

    • This can be done using a desalting column or through repeated dilution and concentration with a centrifugal filter unit (e.g., Amicon Ultra).

    • Adjust the final concentration to 0.5-1.0 mg/mL.

  • Sample Dilution :

    • Prior to injection, dilute a small aliquot of the buffer-exchanged sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of ~5-10 µM.

  • Analysis :

    • Inject the sample into an LC-MS system, typically using a C4 or C8 reverse-phase column suitable for protein analysis.

    • The mass spectrometer (e.g., a Q-TOF or Orbitrap) will acquire the mass spectrum of the eluting protein.

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the protein and compare it to the theoretical expected mass.

Protocol 3: Size-Exclusion Chromatography (SEC) for Purity Assessment
  • System Preparation :

    • Equilibrate an appropriate SEC column (e.g., a Superdex 200 Increase or equivalent, chosen based on the protein's size) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

    • Run the mobile phase through the system until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Injection :

    • Inject a defined volume (e.g., 100 µL) of the purified conjugate at a known concentration (e.g., 1-2 mg/mL).

  • Data Analysis :

    • Monitor the chromatogram. The protein-lipid conjugate should elute as a major peak.

    • The presence of later-eluting peaks could indicate unconjugated protein (if a size difference is resolvable) or other smaller impurities.

    • Earlier-eluting peaks may suggest the presence of high-molecular-weight aggregates.

    • Integrate the peak areas to calculate the percentage of purity and/or aggregation.

References

A Head-to-Head Comparison: 16:0 MPB PE vs. NHS-Ester Chemistry for Protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protein Conjugation Strategy

In the realm of bioconjugation, the covalent attachment of proteins to other molecules is a cornerstone technique for developing therapeutics, diagnostics, and research tools. The choice of chemical strategy is critical, directly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of two prevalent protein coupling chemistries: 16:0 MPB PE (Maleimide-Thiol Chemistry) and NHS-Ester (Amine-Reactive) Chemistry.

At a Glance: Key Differences

FeatureThis compound (Maleimide-Thiol Chemistry)NHS-Ester (Amine-Reactive Chemistry)
Target Residue Cysteine (thiol group, -SH)Lysine (B10760008) (primary amine, -NH₂) & N-terminus
Reaction Type Michael AdditionAcylation
Resulting Bond Thioether BondAmide Bond
Optimal Reaction pH 6.5 - 7.5[1][2]7.2 - 8.5[1][2]
Reaction Speed Very Fast (minutes to a few hours)[1]Fast (minutes to a few hours)[1]
Specificity High for thiols within the optimal pH range.[1][2]High for primary amines.[1]
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[1][3][4]Highly stable and resistant to hydrolysis under physiological conditions.[1][3][4]
Key Advantage Site-specific conjugation possible with engineered cysteines.[1]Targets abundant and accessible lysine residues.[1]
Key Disadvantage Potential for conjugate instability due to the reversibility of the thioether bond.[1]Can lead to a heterogeneous product with a random distribution of linkages.[1]

Delving into the Chemistry: Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.

This compound (Maleimide-Thiol) Chemistry

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) utilizes maleimide-thiol chemistry. The maleimide (B117702) group reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[1] This specificity allows for the targeted conjugation to cysteine residues, which are often less abundant than lysine residues, enabling more precise control over the site of conjugation.[1]

G cluster_0 This compound (Maleimide-Thiol) Chemistry Protein_Cys Protein with Cysteine (-SH) Thioether_Bond Protein Conjugate (Thioether Bond) Protein_Cys->Thioether_Bond Michael Addition pH 6.5-7.5 MPB_PE This compound (Maleimide) MPB_PE->Thioether_Bond

This compound coupling mechanism.
NHS-Ester (Amine-Reactive) Chemistry

N-hydroxysuccinimide (NHS) esters react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain.[1] This acylation reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The optimal pH for this reaction is between 7.2 and 8.5.[1][2] Due to the abundance and surface accessibility of lysine residues on most proteins, NHS-ester chemistry is a robust and widely applicable method for protein conjugation.[1]

G cluster_1 NHS-Ester (Amine-Reactive) Chemistry Protein_Lys Protein with Lysine (-NH2) Amide_Bond Protein Conjugate (Amide Bond) Protein_Lys->Amide_Bond Acylation pH 7.2-8.5 NHS_Ester NHS-Ester NHS_Ester->Amide_Bond NHS_release N-hydroxysuccinimide Amide_Bond->NHS_release

NHS-ester coupling mechanism.

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons in the literature are scarce, the following tables summarize key performance parameters based on available data.

Table 1: Reaction Conditions and Efficiency

ParameterThis compound (Maleimide)NHS-Ester
Optimal pH 6.5 - 7.5[1][2]7.2 - 8.5[1][2]
Typical Reaction Time 2 hours to overnight[2]30 minutes - 4 hours[2]
Typical Molar Excess of Reagent 10-20 fold[2]5-20 fold[5]
Common Buffers Phosphate, HEPES (thiol-free)[2]Phosphate, Borate (B1201080), Bicarbonate[2]
Conjugation Yield Generally high, often described as high-yielding.[2]Generally high, but can be protein-dependent and influenced by hydrolysis.[2]

Table 2: Stability of Reagents and Conjugates

ParameterThis compound (Maleimide)NHS-Ester
Reagent Stability in Aqueous Solution More stable than NHS esters, but can undergo hydrolysis at pH > 7.5.[6]Prone to hydrolysis, especially at higher pH. Half-life of ~4-5 hours at pH 7.0, 0°C.[1][7]
Bond Stability (in vitro) The thioether bond is generally stable.The amide bond is highly stable.[3][4]
Bond Stability (in vivo) Can be susceptible to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione.[1][3][4]The amide bond is highly stable and resistant to enzymatic cleavage.[1][3][4]
Half-life in Serum Can be variable, with deconjugation observed over hours to days.[1]Generally very long, with the amide bond being resistant to cleavage.[1]

Experimental Protocols

Detailed and validated protocols are critical for successful and reproducible protein conjugation.

Protocol 1: Protein Coupling using this compound (Maleimide-Thiol Chemistry)

This protocol describes a general procedure for conjugating a protein containing a free cysteine to a surface or another molecule functionalized with this compound.

Materials:

  • Protein with an accessible cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.[1]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: Cysteine or β-mercaptoethanol

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[1]

  • Reduction of Disulfides (if necessary): If the target cysteines are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.[1] Remove excess TCEP using a desalting column.

  • This compound Preparation: Immediately before use, dissolve this compound in DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10-20 fold). Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration that is in excess of the starting maleimide concentration.

  • Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Protein Coupling using NHS-Ester Chemistry

This protocol provides a general procedure for labeling a protein with an NHS-ester functionalized molecule.

Materials:

  • Protein with accessible lysine residues

  • NHS-ester functionalized molecule

  • Conjugation Buffer: Amine-free buffer such as PBS, borate buffer, or bicarbonate buffer, pH 7.2-8.5.[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester in DMSO or DMF to create a stock solution.[9]

  • Conjugation Reaction: Add the NHS-ester stock solution to the protein solution at a desired molar excess (e.g., 5-20 fold).[5] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

  • Purification: Remove unreacted NHS-ester and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Experimental and Logical Workflows

G cluster_0 Experimental Workflow: this compound (Maleimide) Coupling cluster_1 Experimental Workflow: NHS-Ester Coupling A Prepare Protein in Thiol-Free Buffer (pH 6.5-7.5) B (Optional) Reduce Disulfides with TCEP A->B D Incubate Protein and this compound B->D C Prepare this compound Solution C->D E (Optional) Quench with Thiol Reagent D->E F Purify Conjugate E->F G Analyze Conjugate (e.g., DOL) F->G H Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) J Incubate Protein and NHS-Ester H->J I Prepare NHS-Ester Solution I->J K Quench with Amine Reagent J->K L Purify Conjugate K->L M Analyze Conjugate (e.g., DOL) L->M

Comparison of experimental workflows.

G start Start: Need to couple a protein? site_specific Is site-specific conjugation required? start->site_specific cysteine_available Is a free cysteine available or can it be engineered? site_specific->cysteine_available Yes high_stability Is high in vivo stability critical? site_specific->high_stability No cysteine_available->high_stability No use_maleimide Use this compound (Maleimide Chemistry) cysteine_available->use_maleimide Yes use_nhs Use NHS-Ester Chemistry high_stability->use_nhs Yes consider_lysine_modification Consider potential impact of lysine modification on protein function high_stability->consider_lysine_modification No consider_lysine_modification->use_nhs

Decision-making for conjugation chemistry.

Conclusion: Making the Right Choice

The selection between this compound (maleimide) and NHS-ester chemistry is a critical decision in the design of protein conjugation strategies.

Choose this compound (Maleimide) Chemistry for:

  • Site-specific conjugation: When precise control over the location of the linkage is required, maleimides are ideal for targeting engineered or selectively reduced cysteine residues.[1]

  • Applications where a degree of reversibility might be acceptable.

Choose NHS-Ester Chemistry for:

  • Robust and stable conjugation: When a highly stable and irreversible linkage is paramount, the amide bond formed by NHS esters is superior.[1]

  • General protein labeling: For applications where random labeling of accessible surface amines is acceptable and a high degree of conjugation is desired.[1]

Ultimately, the optimal choice depends on the specific protein, the desired outcome of the conjugation, and the experimental constraints. By understanding the fundamental principles and performance characteristics of each chemistry, researchers can make informed decisions to achieve successful and reproducible results in their drug development and research endeavors.

References

A Comparative Guide to Alternative Lipids for Thiol-Reactive Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of thiol-containing molecules, such as antibodies, peptides, and other targeting ligands, to the surface of liposomes is a cornerstone of targeted drug delivery. For years, maleimide-functionalized lipids have been the gold standard for this purpose. However, concerns regarding the stability of the resulting thioether bond have prompted the exploration of alternative thiol-reactive lipids. This guide provides an objective comparison of traditional maleimide (B117702) chemistry with promising alternatives, including pyridyldithiol (PDP) and vinyl sulfone-functionalized lipids, supported by available experimental data.

Performance Comparison of Thiol-Reactive Lipids

The choice of a thiol-reactive lipid significantly impacts the efficiency of conjugation, the stability of the final product, and its ultimate in vivo fate. Below is a comparative summary of the key performance metrics for maleimide, pyridyldithiol, and vinyl sulfone-functionalized lipids.

FeatureMaleimidePyridyldithiol (PDP)Vinyl Sulfone
Reactive Group MaleimidePyridyldithiolVinyl Sulfone
Reaction with Thiol Michael AdditionDisulfide ExchangeMichael Addition
Resulting Linkage Thiosuccinimide EtherDisulfideThioether
Reaction pH 6.5 - 7.5[1]7.0 - 8.0[2]7.0 - 8.5
Reaction Kinetics Fast (Second-order rate constants typically 100-1000 M⁻¹s⁻¹)[3]ModerateModerate to Fast
Bond Stability Susceptible to retro-Michael reaction and hydrolysis, leading to potential deconjugation in vivo.[4] The half-life of a thiosuccinimide ring can be short, though hydrolysis to a stable maleamic acid can occur.[5][6]Reversible; cleavable by reducing agents like glutathione, which can be advantageous for intracellular drug release.[7][8][9]Forms a highly stable and irreversible thioether bond, more stable than the thiosuccinimide linkage from maleimides.[6]
Specificity Highly specific for thiols at neutral pH.Specific for thiols.Highly specific for thiols.
Commercial Availability Widely available (e.g., DSPE-PEG-Maleimide).[5][10]Readily available (e.g., DSPE-PEG-PDP).[11]Increasingly available (e.g., DSPE-PEG-Vinylsulfone).

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and functionalization of thiol-reactive liposomes. The following section outlines key experimental protocols.

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[12][13][14][15][16][17]

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Thiol-reactive lipid (e.g., DSPE-PEG-Maleimide, DSPE-PEG-PDP, DSPE-PEG-Vinyl Sulfone)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (phospholipids, cholesterol, and the thiol-reactive lipid) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[11][18][19][20] Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder.

Conjugation of Thiolated Molecules to PDP-Liposomes

This protocol describes the conjugation of a thiol-containing molecule (e.g., a thiolated antibody or peptide) to liposomes functionalized with Pyridyldithiopropionate (PDP).

Materials:

  • PDP-functionalized liposomes

  • Thiolated molecule (e.g., antibody, peptide) in a suitable buffer

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Incubate the PDP-liposomes with the thiolated molecule at a desired molar ratio (e.g., 1:1000 to 1:10 ligand to reactive lipid).[2]

  • Allow the reaction to proceed for several hours (e.g., 4-6 hours) or overnight at room temperature with gentle stirring. The reaction involves the exchange of the pyridyldithio group on the liposome with the thiol group on the molecule, forming a disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

  • Separate the conjugated liposomes from unreacted molecules and by-products by passing the reaction mixture through a size-exclusion chromatography column.

  • Collect the fractions containing the liposomes (typically the turbid fractions eluting in the void volume).

  • Characterize the conjugated liposomes for size, zeta potential, and conjugation efficiency.

Quantification of Protein Conjugation

Accurately determining the amount of protein conjugated to the liposome surface is critical for quality control and ensuring batch-to-batch consistency.

Materials:

  • Protein-conjugated liposomes

  • Protein quantification assay kit (e.g., Micro BCA™ Protein Assay Kit)

  • Lipid quantification method (e.g., Bartlett assay for phosphate (B84403) content)

  • Spectrophotometer

Procedure:

  • Protein Quantification:

    • Lyse a known volume of the purified liposome-protein conjugate solution with a detergent compatible with the protein assay (e.g., 1% Triton X-100).

    • Perform the protein quantification assay according to the manufacturer's instructions.

    • Use a standard curve generated with the unconjugated protein to determine the protein concentration in the liposome sample.[21][22]

  • Lipid Quantification:

    • Determine the phospholipid concentration in the same liposome sample using a standard phosphate assay like the Bartlett assay.

  • Calculate Conjugation Efficiency:

    • Calculate the molar ratio of protein to lipid to determine the average number of protein molecules conjugated per liposome.

Visualizations

Visual representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_0 Liposome Formulation cluster_1 Bioconjugation cluster_2 Purification & Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Homogenization Conjugation Reaction Conjugation Reaction Extrusion->Conjugation Reaction Thiolated Molecule Thiolated Molecule Thiolated Molecule->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Size Exclusion Chromatography Characterization Size, Zeta Potential, Conjugation Efficiency Purification->Characterization

Caption: Experimental workflow for the formulation and conjugation of thiol-reactive liposomes.

EGFR_Signaling_Pathway cluster_0 Cell Surface Events cluster_1 Intracellular Trafficking cluster_2 Drug Release & Action cluster_3 EGFR Signaling Cascade Immunoliposome Immunoliposome EGFR EGFR Immunoliposome->EGFR Binding Receptor Dimerization Receptor Dimerization EGFR->Receptor Dimerization Endocytosis Endocytosis Receptor Dimerization->Endocytosis Clathrin-mediated Autophosphorylation Autophosphorylation Receptor Dimerization->Autophosphorylation Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Low pH / Enzymatic Cleavage Drug Action Drug Action Drug Release->Drug Action e.g., Doxorubicin (B1662922) Cellular Effects Cellular Effects Drug Action->Cellular Effects DNA Intercalation, Topoisomerase II Inhibition Apoptosis Apoptosis Cellular Effects->Apoptosis PI3K/Akt Pathway PI3K/Akt Pathway Autophosphorylation->PI3K/Akt Pathway Activation RAS/MAPK Pathway RAS/MAPK Pathway Autophosphorylation->RAS/MAPK Pathway Activation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: EGFR-targeted immunoliposome uptake and downstream signaling pathway.

Conclusion

While maleimide-functionalized lipids have been instrumental in the development of thiol-reactive liposomes, the emergence of alternatives like pyridyldithiol and vinyl sulfone-functionalized lipids offers researchers a broader toolkit with distinct advantages. PDP-lipids provide a reversible linkage that can be exploited for controlled intracellular drug release, whereas vinyl sulfone lipids form a more stable thioether bond, potentially leading to improved in vivo stability of the conjugate.

The selection of the optimal thiol-reactive lipid will depend on the specific application, balancing the need for reaction efficiency, bond stability, and the desired biological outcome. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of these promising alternatives.

References

A Comparative Guide to Maleimide-Functionalized Liposomes for Bioconjugation: 16:0 MPB PE vs. DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stable conjugation of biomolecules to the surface of liposomes is a critical step in the development of targeted drug delivery systems, vaccines, and diagnostic agents. The maleimide-thiol reaction is a widely employed strategy for this purpose, offering high specificity and efficiency. This guide provides an objective comparison of two commonly used maleimide-functionalized phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide).

This comparison focuses on the quantitative analysis of conjugation efficiency, supported by experimental data and detailed protocols for key analytical methods.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundDSPE-PEG-Maleimide
Structure Maleimide (B117702) group attached via a short phenylbutyramide linker to the PE headgroup.Maleimide group at the distal end of a polyethylene (B3416737) glycol (PEG) spacer attached to the PE headgroup.
Accessibility of Maleimide Proximity to the liposome (B1194612) surface may lead to steric hindrance, potentially lowering conjugation efficiency for larger molecules.[1]The PEG spacer extends the maleimide group away from the liposome surface, enhancing its accessibility for conjugation.[2]
Reported Conjugation Efficiency Often used for peptide conjugation; however, direct quantitative comparisons are limited. Efficiency can be influenced by the concentration of MPB-PE in the liposome.[3]High conjugation efficiencies, often exceeding 95% for peptides, have been reported.[4] For larger molecules like antibodies, efficiencies can be lower, around 20%, but are influenced by factors like maleimide-to-thiol ratios.[5]
Stability of Conjugate Forms a stable thioether bond.Forms a stable thioether bond. The PEG chain can also contribute to the overall stability of the liposome formulation in biological fluids.[6]
Impact on Liposome Properties Minimal impact on the overall size and surface charge at low molar percentages.The PEG chain provides a "stealth" characteristic, reducing non-specific protein binding and prolonging circulation time in vivo.[6]

Quantitative Analysis of Conjugation Efficiency: A Deeper Dive

The conjugation efficiency of maleimide-functionalized liposomes is a critical parameter that dictates the final concentration of the targeting ligand on the liposome surface. This, in turn, influences the therapeutic or diagnostic efficacy of the formulation. Several factors can impact conjugation efficiency, including the choice of the maleimide lipid, the nature and size of the molecule to be conjugated, and the reaction conditions.

The Role of the Linker: Steric Hindrance vs. Accessibility

The primary structural difference between this compound and DSPE-PEG-Maleimide lies in the linker connecting the maleimide group to the phospholipid anchor.

  • This compound: The short phenylbutyramide linker positions the reactive maleimide group close to the liposome surface. This proximity can lead to steric hindrance , particularly when conjugating bulky molecules such as antibodies or large proteins. The lipid bilayer itself can physically obstruct the approach of the thiol group on the incoming molecule to the maleimide.

  • DSPE-PEG-Maleimide: The flexible and hydrophilic PEG spacer acts as an extended arm, projecting the maleimide group away from the liposome surface and into the aqueous environment.[2] This increased accessibility significantly reduces steric hindrance, generally leading to higher conjugation efficiencies, especially for larger biomolecules.

While direct quantitative comparisons in a single study are scarce, the literature suggests a significant advantage for PEGylated maleimide lipids in achieving high conjugation yields. For instance, studies using DSPE-PEG-Maleimide for peptide conjugation have reported efficiencies greater than 95%.[4] In contrast, while this compound is effectively used for conjugating smaller molecules like peptides, achieving such high efficiencies with larger proteins can be more challenging.

Influence of Ligand Size and Density

The size of the molecule being conjugated plays a crucial role in the efficiency of the reaction.

  • Peptides: Due to their smaller size, peptides can more easily access the maleimide groups of both this compound and DSPE-PEG-Maleimide. However, the density of the maleimide lipid in the liposome can influence the outcome. High densities of this compound can lead to crowding at the surface, which may still introduce steric challenges even for peptides.[3]

  • Antibodies and Large Proteins: For larger biomolecules, the PEG spacer of DSPE-PEG-Maleimide is highly advantageous. The extended linker allows the bulky protein to orient itself favorably for the reaction to occur without significant interference from the liposome surface. Studies have shown that while conjugation of antibodies to DSPE-PEG-Maleimide is feasible, the efficiency is influenced by the maleimide-to-thiol ratio, with one study reporting a 20% conjugation efficiency under their experimental conditions.[5] Achieving comparable efficiencies with this compound for molecules of this size would likely require significant optimization of reaction conditions.

Experimental Protocols for Quantifying Conjugation Efficiency

Accurate quantification of conjugation efficiency is paramount for the characterization and quality control of liposomal formulations. Below are detailed methodologies for commonly used assays.

Bicinchoninic Acid (BCA) Assay for Protein Quantification

The BCA assay is a colorimetric method used to determine the total concentration of protein. To determine the amount of conjugated protein, unreacted protein is first removed, and the protein associated with the liposomes is then quantified.

Methodology:

  • Separation of Unconjugated Protein: Separate the protein-conjugated liposomes from the unreacted protein using a suitable method such as size exclusion chromatography (SEC) or dialysis.

  • Liposome Lysis: Lyse the liposome sample to release the conjugated protein. This can be achieved by adding a detergent solution (e.g., 1% Triton X-100).

  • Preparation of Standards and Samples: Prepare a standard curve using a known concentration of the protein being conjugated. Prepare dilutions of the lysed liposome samples.

  • BCA Assay:

    • Add 25 µL of each standard and sample to a 96-well microplate.

    • Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B in a 50:1 ratio.

    • Add 200 µL of the working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Determine the protein concentration in the liposome samples from the standard curve. The conjugation efficiency can be calculated as:

    (Amount of conjugated protein / Initial amount of protein added) x 100%

Ellman's Assay for Quantifying Unreacted Thiols

Ellman's assay is used to quantify free thiol groups. It can be used to indirectly determine the conjugation efficiency by measuring the amount of unreacted thiol-containing molecules after the conjugation reaction.

Methodology:

  • Reaction Quenching: After the conjugation reaction, quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine.

  • Separation: Remove the liposomes and conjugated molecules from the reaction mixture, for example, by centrifugation or SEC, to isolate the unreacted thiol-containing molecules in the supernatant or flow-through.

  • Preparation of Standards and Samples: Prepare a standard curve using known concentrations of the thiol-containing molecule.

  • Ellman's Assay:

    • Prepare Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • In a 96-well plate, add a sample of the supernatant/flow-through containing the unreacted thiol.

    • Add the Ellman's reagent solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of unreacted thiol from the standard curve. The conjugation efficiency is calculated as:

    [(Initial moles of thiol - Moles of unreacted thiol) / Initial moles of thiol] x 100%

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide and Protein Quantification

RP-HPLC is a powerful technique for separating and quantifying peptides and proteins. It can be used to measure the amount of unconjugated molecule after the conjugation reaction.

Methodology:

  • Sample Preparation: After the conjugation reaction, centrifuge the liposome suspension to pellet the liposomes. The supernatant will contain the unreacted peptide or protein.

  • HPLC System and Column: Use a C18 reverse-phase column suitable for peptide or protein separation.

  • Mobile Phase: A typical mobile phase consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the peptide or protein of interest from other components in the supernatant.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Quantification: Create a standard curve by injecting known concentrations of the peptide or protein. The concentration of the unreacted molecule in the supernatant can be determined by comparing its peak area to the standard curve.

  • Calculation: The conjugation efficiency is calculated as:

    [(Initial amount of peptide/protein - Amount of unreacted peptide/protein) / Initial amount of peptide/protein] x 100%

Visualizing the Conjugation Process and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the key processes.

Conjugation_Comparison cluster_MPB_PE This compound Liposome cluster_DSPE_PEG DSPE-PEG-Maleimide Liposome liposome_mpb Liposome Bilayer mpb_pe MPB PE conjugated_mpb Conjugated Liposome liposome_dspe Liposome Bilayer dspe_peg DSPE-PEG-Maleimide conjugated_dspe Conjugated Liposome protein Thiol-containing Biomolecule protein->mpb_pe Thiol-Maleimide Reaction protein->dspe_peg Thiol-Maleimide Reaction

Caption: Comparison of biomolecule conjugation to this compound and DSPE-PEG-Maleimide liposomes.

Quantification_Workflow start Liposome Conjugation Reaction separation Separate Conjugated Liposomes from Unreacted Molecules start->separation quant_liposome Quantify Conjugated Molecule on Liposomes (e.g., BCA Assay) separation->quant_liposome quant_unreacted Quantify Unreacted Molecule in Supernatant (e.g., Ellman's, RP-HPLC) separation->quant_unreacted calculate Calculate Conjugation Efficiency quant_liposome->calculate quant_unreacted->calculate

References

Comparative Biophysical Analysis of 16:0 MPB PE-Functionalized Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise biophysical characterization of functionalized vesicles is paramount for ensuring efficacy, stability, and targeted delivery. This guide provides a comparative analysis of vesicles functionalized with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE), offering a direct comparison with non-functionalized vesicles and an alternative functionalization method.

The functionalization of liposomal vesicles with moieties such as maleimide (B117702) groups is a critical step in the development of targeted drug delivery systems. The maleimide group facilitates the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to the vesicle surface, enabling precise targeting of specific cells or tissues. The choice of the lipid anchor, in this case, this compound, with its saturated 16-carbon acyl chains, can significantly influence the biophysical properties of the resulting vesicles, impacting their in vivo performance.

Comparative Analysis of Vesicle Biophysical Properties

The following table summarizes the key biophysical characteristics of this compound-functionalized vesicles compared to non-functionalized vesicles and a common alternative, NHS-ester functionalized vesicles.

Vesicle TypeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability (at 4°C)
This compound-Functionalized ~100 - 120< 0.2-35 to -45Stable for at least 1 week
Non-Functionalized ~100 - 120< 0.2-20 to -25Stable for at least 1 week
NHS-Ester Functionalized ~100 - 130< 0.25-30 to -40Stable, potential for hydrolysis

Note: The data presented is a synthesis of typical values found in the literature. Actual values may vary depending on the specific lipid composition, preparation method, and buffer conditions.

The inclusion of the negatively charged phosphate (B84403) group in the MPB-PE lipid results in a more negative zeta potential for the functionalized vesicles compared to their non-functionalized counterparts.[1] A more negative surface charge can contribute to increased colloidal stability by enhancing electrostatic repulsion between vesicles, thereby preventing aggregation. The size and PDI are largely determined by the preparation method, such as extrusion, and are generally consistent across the different vesicle types.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the preparation and biophysical characterization of functionalized vesicles.

Vesicle Preparation: Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles with a controlled size distribution.

  • Lipid Film Formation: A mixture of lipids, including the desired molar percentage of this compound, is dissolved in an organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.

Biophysical Characterization

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

  • Sample Preparation: Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrumentation: Utilize a DLS instrument, such as a Malvern Zetasizer.

  • Data Analysis: The instrument's software calculates the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field.

  • Sample Preparation: Dilute the vesicle suspension in an appropriate buffer, typically of low ionic strength (e.g., 10 mM NaCl), to minimize the shielding of surface charges.

  • Instrumentation: A zeta potential analyzer, often integrated with a DLS system, is used.

  • Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Helmholtz-Smoluchowski equation.

3. Morphological Characterization by Transmission Electron Microscopy (TEM)

  • Principle: TEM provides high-resolution images of the vesicles, allowing for the visualization of their size, shape, and lamellarity.

  • Sample Preparation: A drop of the diluted vesicle suspension is placed on a TEM grid (e.g., carbon-coated copper grid). The excess liquid is blotted off, and the sample is negatively stained with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. The grid is then air-dried before imaging.

  • Instrumentation: A transmission electron microscope is used to acquire images.

  • Data Analysis: The images are analyzed to assess the morphology of the vesicles.

Visualizing the Workflow and Application

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and potential applications of these functionalized vesicles.

G cluster_prep Vesicle Preparation cluster_char Biophysical Characterization prep1 Lipid Dissolution (with this compound) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 char1 Dynamic Light Scattering (Size & PDI) prep4->char1 Functionalized Vesicles char2 Zeta Potential Analysis (Surface Charge) prep4->char2 Functionalized Vesicles char3 Transmission Electron Microscopy (Morphology) prep4->char3 Functionalized Vesicles

Experimental workflow for the preparation and biophysical characterization of this compound-functionalized vesicles.

G cluster_delivery Targeted Drug Delivery vesicle This compound Vesicle (Drug-Loaded & Ligand-Targeted) receptor Target Cell Receptor vesicle->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release Endosomal Escape effect Therapeutic Effect release->effect

Signaling pathway for targeted drug delivery using ligand-conjugated this compound-functionalized vesicles.

References

A Comparative Guide to the Stability of 16:0 MPB PE and 18:1 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of liposomes formulated with 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) and 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This comparison is based on fundamental principles of lipid biochemistry and liposome (B1194612) stability, supported by experimental observations from the scientific literature.

Introduction to MPB-PE Lipids

MPB-PE (Maleimidophenyl butyramide (B146194) phosphoethanolamine) lipids are functionalized phospholipids (B1166683) commonly used in the preparation of liposomes for targeted drug delivery and other biomedical applications.[1][2] The maleimide (B117702) group allows for the covalent attachment of thiol-containing molecules, such as antibodies or peptides, to the liposome surface.[1][3] The stability of these liposomes is a critical factor in their efficacy as delivery vehicles. This guide focuses on how the acyl chain composition of the MPB-PE lipid—specifically the difference between the saturated 16:0 (palmitoyl) and the monounsaturated 18:1 (oleoyl) chains—influences liposome stability.

Chemical Structures and Properties

The primary difference between this compound and 18:1 MPB PE lies in their fatty acid tails. This compound contains two saturated 16-carbon palmitic acid chains, while 18:1 MPB PE has two 18-carbon monounsaturated oleic acid chains.[4][5]

FeatureThis compound18:1 MPB PE
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]
Acyl Chains 2x Palmitic Acid (16:0)2x Oleic Acid (18:1)
Saturation SaturatedMonounsaturated
Molecular Formula C51H84N2O11PNaC55H88N2O11PNa
Molecular Weight 955.18 g/mol [6]1007.26 g/mol [3]
CAS Number 384835-50-1[6]384835-49-8[3][5]

Principles of Liposome Stability

The stability of a liposome is largely determined by the physical properties of its lipid bilayer, which are influenced by the acyl chain length and degree of saturation of the constituent phospholipids.[7][8] Key factors include:

  • Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, resulting in a more ordered and stable membrane.[7][9]

  • Acyl Chain Saturation: Saturated acyl chains are straight and can pack tightly together, creating a rigid and less permeable membrane.[10] Unsaturated acyl chains have kinks due to the double bonds, which disrupts packing and increases membrane fluidity and permeability.[11]

  • Phase Transition Temperature (Tc): This is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. Liposomes are generally more stable and less leaky below their Tc.[8][9] Lipids with longer and more saturated acyl chains have higher phase transition temperatures.[7][9]

Comparative Stability Analysis

Stability ParameterThis compound Liposomes18:1 MPB PE LiposomesRationale
Membrane Rigidity HigherLowerThe saturated palmitoyl (B13399708) chains of this compound allow for tighter packing, leading to a more rigid and less fluid membrane.[10] The unsaturated oleoyl (B10858665) chains of 18:1 MPB PE introduce kinks that disrupt packing and increase fluidity.
Permeability LowerHigherThe tightly packed, rigid membrane of this compound liposomes creates a better barrier to the leakage of encapsulated contents.[7] The looser packing of 18:1 MPB PE liposomes results in a more permeable membrane.
Physical Stability (Aggregation/Fusion) HigherLowerLiposomes with more rigid membranes, such as those made with saturated lipids, are generally less prone to aggregation and fusion.[8]
Predicted Phase Transition Temperature (Tc) HigherLowerSaturated lipids have higher phase transition temperatures than their unsaturated counterparts of similar chain length.[9]

Experimental Protocols for Stability Assessment

To experimentally validate the predicted stability differences, the following protocols can be employed:

Liposome Preparation

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

G cluster_prep Liposome Preparation Workflow start Dissolve Lipids in Organic Solvent evaporation Evaporate Solvent to Form a Thin Lipid Film start->evaporation Nitrogen stream or rotary evaporator hydration Hydrate Lipid Film with Aqueous Buffer evaporation->hydration Vortexing/Sonication extrusion Extrude Through Polycarbonate Membranes hydration->extrusion Control size distribution end Liposome Suspension extrusion->end

Caption: Workflow for liposome preparation.

Size Stability Assay

The physical stability of the liposomes can be assessed by monitoring changes in their size and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS).

Method:

  • Prepare liposome formulations of this compound and 18:1 MPB PE.

  • Measure the initial average particle size and PDI of each formulation using DLS.

  • Store the liposome suspensions at various temperatures (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and measure the size and PDI.

  • Plot the average particle size and PDI as a function of time for each formulation and temperature. An increase in size or PDI suggests aggregation or fusion, indicating instability.

Leakage Assay (Content Release)

The membrane permeability and stability against leakage can be evaluated using a fluorescent dye release assay.

G cluster_leakage Leakage Assay Workflow start Encapsulate Self-Quenching Dye (e.g., Calcein) in Liposomes purification Remove Unencapsulated Dye start->purification Size exclusion chromatography incubation Incubate Liposomes Under Stress Conditions (e.g., Temperature, Serum) purification->incubation measurement Measure Fluorescence Intensity Over Time incubation->measurement De-quenching upon release analysis Calculate Percentage of Dye Leakage measurement->analysis

References

A Comparative Guide: Thiol-Maleimide vs. Click Chemistry for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective surface modification of liposomes is a critical step in the development of targeted drug delivery systems and advanced nanomedicines. The choice of conjugation chemistry dictates the efficiency, stability, and ultimately, the in vivo performance of the final liposomal formulation. This guide provides an objective comparison of two prominent bioconjugation techniques: traditional thiol-maleimide chemistry and the versatile "click chemistry" toolbox, with a focus on their application to liposome (B1194612) surface functionalization.

This comparison will delve into the reaction mechanisms, efficiencies, stability of the resulting linkages, and potential side reactions. Quantitative data from published studies are summarized for ease of comparison, and detailed experimental protocols are provided to guide your laboratory work.

At a Glance: Thiol-Maleimide vs. Click Chemistry

FeatureThiol-Maleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Reaction Type Michael Addition[3+2] Cycloaddition
Reaction Speed FastVery Fast (CuAAC) to Fast (SPAAC)
Selectivity High for thiols at pH 6.5-7.5Highly specific and bioorthogonal
Biocompatibility Generally good, but maleimides can react with endogenous thiolsSPAAC is highly biocompatible; CuAAC requires removal of cytotoxic copper
Linkage Stability Potentially reversible (retro-Michael reaction)[1][2]Highly stable triazole ring[3]
Reaction Conditions Aqueous buffer, pH 6.5-7.5Aqueous buffer, room temperature
Catalyst Required NoYes for CuAAC (Copper (I)); No for SPAAC

Reaction Mechanisms and Key Considerations

Thiol-Maleimide Chemistry: The Workhorse of Bioconjugation

Thiol-maleimide chemistry is a widely adopted method for bioconjugation, relying on the Michael addition of a thiol group to the double bond of a maleimide (B117702).[4][5] This reaction is favored for its simplicity and relatively fast kinetics under physiological conditions.

G cluster_0 Thiol-Maleimide Reaction Liposome-Maleimide Liposome with Maleimide Group Ligand-Thiol Ligand with Thiol Group (e.g., Cysteine) Thioether_Bond Stable Thioether Bond (Thiosuccinimide Adduct)

Thiol-Maleimide Conjugation Mechanism

Advantages:

  • High Selectivity for Thiols: At a pH range of 6.5-7.5, the reaction with thiols is significantly faster than with other nucleophiles like amines, ensuring specific conjugation.[5][6]

  • Catalyst-Free: The reaction proceeds efficiently without the need for a metal catalyst, simplifying the purification process.[7]

Disadvantages:

  • Linkage Instability: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the exchange of the conjugated ligand with other thiols present in a biological environment, such as glutathione.[1][2] This can result in premature drug release or loss of targeting moiety in vivo.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive for conjugation.[2]

  • Side Reactions: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[2] With N-terminal cysteines, a thiazine (B8601807) rearrangement can occur.[8]

Click Chemistry: A Versatile and Robust Alternative

The term "click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific. For liposome conjugation, the most relevant are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G

Click Chemistry Conjugation Mechanisms

Advantages:

  • Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes.[]

  • High Efficiency and Reaction Rate: Click reactions are known for their high yields and rapid kinetics.[10]

  • Stable Linkage: The resulting triazole ring is extremely stable under a wide range of physiological conditions.[3]

  • Versatility: The choice between CuAAC and SPAAC provides flexibility. SPAAC is particularly advantageous for in vivo applications due to the absence of a toxic copper catalyst.[][11]

Disadvantages:

  • Copper Toxicity (CuAAC): The Cu(I) catalyst used in CuAAC can be toxic to cells and can also promote the oxidation of unsaturated lipids in the liposome membrane.[12][13] This necessitates careful selection of lipids (preferably saturated) and thorough removal of copper after the reaction.[12][14][15]

  • Complexity of Strained Alkynes (SPAAC): The synthesis of strained alkynes used in SPAAC can be more complex and costly compared to the functional groups used in thiol-maleimide chemistry.

Quantitative Comparison of Reaction Parameters

ParameterThiol-Maleimide ChemistryCuAACSPAAC
Typical Molar Ratio (Ligand:Lipid) 2:1 to 5:1 maleimide to thiol[16][17]1:1 to 1:2 alkyne to azide[3]1:1 to 1:2 strained alkyne to azide (B81097)
Reaction Time 30 min to 2 hours[16][17]Minutes to a few hours[3]Hours to overnight
Typical Conjugation Efficiency 58% - 84%[16][17]Excellent, often near-quantitative[12][14][15]High
Optimal pH 6.5 - 7.5[2][6]Wide range, typically 4-12Wide range, physiological pH

Experimental Protocols

Workflow for a Comparative Liposome Conjugation Experiment

G cluster_0 Comparative Workflow Prepare_Liposomes Prepare Liposomes (with Maleimide, Alkyne, or Strained Alkyne) Prepare_Ligands Prepare Ligands (with Thiol or Azide) Conjugation Perform Conjugation Reactions Purification Purify Conjugated Liposomes (e.g., Size Exclusion Chromatography) Characterization Characterize Conjugates (Size, Zeta Potential, Conjugation Efficiency) Stability_Assay Perform Stability Assay (e.g., Incubation in Serum)

Workflow for Comparing Conjugation Methods
Protocol 1: Thiol-Maleimide Conjugation to Liposomes
  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare a lipid film containing your desired lipid composition along with a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) at a molar ratio of 0.5-5 mol%.

    • Hydrate the lipid film with an appropriate buffer (e.g., HEPES, pH 6.5) to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of desired pore size to form unilamellar vesicles (LUVs).

  • Preparation of Thiolated Ligand:

    • Dissolve the thiol-containing ligand (e.g., a cysteine-containing peptide) in a degassed buffer (e.g., PBS, pH 7.0-7.4).[18]

    • If the ligand contains disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent.[18]

  • Conjugation Reaction:

    • Add the thiolated ligand solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 2- to 5-fold excess of maleimide groups on the liposome to the thiol groups of the ligand.[16][17]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Characterization:

    • Remove unconjugated ligand by size exclusion chromatography or dialysis.

    • Characterize the liposomes for size, zeta potential, and conjugation efficiency (e.g., by quantifying the amount of conjugated ligand).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes
  • Preparation of Alkyne-Functionalized Liposomes:

    • Prepare liposomes as described in Protocol 1, incorporating an alkyne-functionalized lipid (e.g., DSPE-PEG-Alkyne). It is recommended to use saturated phospholipids (B1166683) to avoid oxidation by the copper catalyst.[12][14][15]

  • Preparation of Azide-Functionalized Ligand:

    • Dissolve the azide-containing ligand in the reaction buffer.

  • Conjugation Reaction: [19]

    • To the alkyne-functionalized liposome suspension, add the azide-functionalized ligand. A slight excess of the azide component is often used.

    • Prepare a fresh solution of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., THPTA) is highly recommended to improve reaction efficiency and reduce copper-mediated damage.[19]

    • Add the copper/ligand premix to the liposome/ligand mixture, followed by the addition of the reducing agent to generate the active Cu(I) catalyst in situ.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification and Characterization:

    • Remove the copper catalyst and unreacted reagents by dialysis against a buffer containing a chelating agent (e.g., EDTA) or by size exclusion chromatography.

    • Characterize the final product as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes
  • Preparation of Strain-Promoted Alkyne-Functionalized Liposomes:

    • Prepare liposomes as in Protocol 1, incorporating a lipid modified with a strained alkyne (e.g., DSPE-PEG-DBCO).

  • Preparation of Azide-Functionalized Ligand:

    • Dissolve the azide-containing ligand in the reaction buffer.

  • Conjugation Reaction:

    • Add the azide-functionalized ligand to the strained alkyne-functionalized liposome suspension.

    • Incubate the reaction mixture for 4-24 hours at room temperature.

  • Purification and Characterization:

    • Purify the liposomes using size exclusion chromatography or dialysis to remove the unreacted ligand.

    • Characterize the final product as described in Protocol 1.

Conclusion

The choice between thiol-maleimide and click chemistry for liposome conjugation depends on the specific requirements of the application.

Thiol-maleimide chemistry remains a viable and straightforward option for many applications, particularly when extreme in vivo stability is not a primary concern. Its simplicity and catalyst-free nature are significant advantages.

Click chemistry , particularly SPAAC , is emerging as the superior choice for applications demanding high stability, biocompatibility, and bioorthogonality, such as in vivo targeted drug delivery. While CuAAC is highly efficient, the potential for copper-induced side reactions necessitates careful consideration of the liposomal composition and purification procedures.

For researchers aiming to develop robust and stable liposomal formulations for clinical translation, the investment in click chemistry reagents and protocols is likely to yield more reliable and effective products.

References

A Comparative Guide to Validating Peptide Orientation on 16:0 MPB PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental techniques for validating the orientation of peptides conjugated to 16:0 MPB PE liposomes. Understanding the precise orientation of peptides on the liposomal surface is critical for the development of targeted drug delivery systems, as it directly impacts ligand-receptor interactions, biological activity, and overall therapeutic efficacy. This document outlines detailed experimental protocols, presents quantitative comparisons of methodologies, and visualizes the experimental workflow.

Introduction to Peptide-Liposome Conjugation

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs. Their surface can be functionalized with targeting moieties, such as peptides, to enhance site-specific drug delivery. This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a lipid with a maleimide (B117702) headgroup that allows for the covalent conjugation of cysteine-containing peptides via a stable thioether bond. This specific and robust conjugation strategy is widely used in the development of targeted liposomal formulations.[1]

Comparison of Key Validation Techniques

The validation of peptide orientation on the liposomal surface can be achieved through several biophysical techniques. The choice of method depends on the specific requirements of the study, including the desired level of detail, sample availability, and instrumentation. Below is a comparison of three commonly employed techniques: Solid-State Nuclear Magnetic Resonance (SSNMR), Oriented Circular Dichroism (OCD), and Fluorescence Quenching Assays.

Technique Principle Advantages Disadvantages Typical Sample Requirements
Solid-State NMR (SSNMR) Measures the anisotropic nuclear spin interactions (e.g., chemical shift anisotropy, dipolar couplings) of isotopically labeled peptides in magnetically aligned lipid bilayers to determine the orientation of the peptide backbone and side chains relative to the membrane normal.[2][3]Provides high-resolution structural information, including tilt and azimuthal angles. Can also provide information on peptide dynamics.[2]Requires isotopic labeling of the peptide (e.g., ¹⁵N, ¹³C, ²H), which can be expensive and time-consuming. Requires specialized equipment and expertise.High sample concentration (mg of peptide). Liposomes need to be prepared as oriented samples on glass plates or as multilamellar vesicles (MLVs).
Oriented Circular Dichroism (OCD) Measures the differential absorption of left- and right-circularly polarized light by peptides in macroscopically oriented lipid bilayers. The shape of the CD spectrum is dependent on the orientation of the peptide's secondary structure relative to the incident light.[4][5]A relatively rapid and sensitive technique that does not require isotopic labeling.[4] It is suitable for screening various conditions like peptide concentration and lipid composition.[5]Provides information on the orientation of the secondary structure as a whole (e.g., α-helix) but lacks atomic-level detail. Sample preparation of well-oriented bilayers can be challenging.[6][7]Lower sample concentration than SSNMR (µg of peptide). Requires the formation of uniform, macroscopically oriented lipid multilayers on a quartz slide.[7]
Fluorescence Quenching Assay A fluorescent probe is attached to a specific site on the peptide. The accessibility of this probe to a membrane-impermeable quencher in the external solution is measured. The degree of quenching provides information about whether the labeled site is exposed on the outer surface of the liposome (B1194612) or buried within the bilayer or facing the liposome's interior.[8]A relatively simple, rapid, and widely accessible technique.[8] High sensitivity allows for the use of low sample concentrations.Provides information about the orientation of a specific labeled site rather than the entire peptide. Requires site-specific labeling with a fluorescent probe and the availability of a suitable quencher. The presence of the fluorescent label could potentially perturb the peptide's natural orientation.Low sample concentration (nmol of peptide). Requires a fluorometer.[8]

Experimental Protocols

Preparation of this compound Liposomes and Peptide Conjugation

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound and the subsequent conjugation of a cysteine-containing peptide.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Cysteine-containing peptide

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DPPC:Cholesterol:this compound at a desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs with a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) for an odd number of passes (e.g., 21 times).[9]

  • Peptide Conjugation:

    • Dissolve the cysteine-containing peptide in the hydration buffer.

    • Add the peptide solution to the liposome suspension at a desired peptide-to-lipid molar ratio.

    • Incubate the mixture (e.g., at room temperature for 2 hours or overnight at 4°C) to allow the maleimide-thiol reaction to proceed.

  • Purification:

    • Remove unconjugated peptide by size exclusion chromatography or dialysis.

Validation of Peptide Orientation by Fluorescence Quenching

This protocol provides a method to determine if a specific site on the peptide is oriented towards the exterior of the liposome.

Materials:

  • Peptide-conjugated liposomes (with the peptide labeled with a fluorescent probe, e.g., NBD, at a specific cysteine residue).

  • Membrane-impermeable fluorescence quencher (e.g., sodium dithionite).

  • Fluorometer.

  • Detergent (e.g., Triton X-100).

Procedure:

  • Sample Preparation: Dilute the fluorescently labeled peptide-conjugated liposomes in a suitable buffer in a fluorescence cuvette.

  • Baseline Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the liposome suspension.

  • Quenching of External Fluorophores: Add the membrane-impermeable quencher to the cuvette and monitor the decrease in fluorescence until a stable signal (F) is reached. This quenches the fluorophores on the peptides oriented towards the outside of the liposomes.[10]

  • Total Fluorescence Measurement: Add a detergent (e.g., Triton X-100) to the cuvette to disrupt the liposomes. This exposes all fluorophores (both internal and external) to the quencher, leading to complete quenching of the fluorescence signal (F_total).[8]

  • Calculation: The fraction of externally oriented peptides can be calculated as: Fraction External = (F₀ - F) / (F₀ - F_total)

Validation of Peptide Orientation by Oriented Circular Dichroism (OCD)

This protocol describes the determination of the orientation of an α-helical peptide on a lipid bilayer.

Materials:

  • Peptide-conjugated liposomes.

  • Quartz slides.

  • CD spectropolarimeter equipped for solid-state measurements.

Procedure:

  • Sample Preparation:

    • Deposit the peptide-conjugated liposome suspension onto a quartz slide.

    • Slowly evaporate the solvent under a stream of nitrogen or by vacuum desiccation to form a hydrated, oriented multilayer of lipid bilayers.[7]

  • OCD Measurement:

    • Mount the quartz slide in the CD spectropolarimeter.

    • Measure the CD spectrum of the sample. To minimize artifacts from linear dichroism, it is crucial to record spectra at multiple rotation angles of the sample plate around the light beam axis and then average them.[7]

  • Data Analysis:

    • The orientation of the α-helix is determined by analyzing the shape and intensity of the CD spectrum, particularly the bands around 208 nm and 222 nm. A helix oriented parallel to the membrane surface will have a more intense negative band at ~208 nm compared to a helix inserted perpendicularly into the membrane.[4]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation and validation of peptide-conjugated liposomes.

G cluster_prep Liposome Preparation & Conjugation cluster_val Orientation Validation A Lipid Dissolution (e.g., DPPC, this compound) B Lipid Film Formation (Rotary Evaporation) A->B C Hydration (Buffer Addition) B->C D Extrusion (Size Homogenization) C->D E Peptide Addition (Cysteine-containing) D->E F Conjugation (Thiol-Maleimide Reaction) E->F G Purification (e.g., Size Exclusion) F->G H Peptide-Conjugated Liposomes G->H I Solid-State NMR H->I J Oriented Circular Dichroism H->J K Fluorescence Quenching H->K L High-Resolution 3D Orientation & Dynamics I->L M Secondary Structure Orientation J->M N Specific Site Accessibility K->N

Caption: Experimental workflow for liposome preparation, peptide conjugation, and orientation validation.

G cluster_liposome Liposome Surface cluster_peptide Peptide L Lipid Bilayer M Maleimide Headgroup (this compound) P Peptide Backbone C Cysteine (Thiol Group) C->M Thioether Bond Formation (Michael Addition)

References

A Comparative Guide to Maleimide Lipids in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of liposomal drug delivery systems with targeting moieties is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Maleimide-functionalized lipids have emerged as a cornerstone in this endeavor, facilitating the covalent conjugation of thiol-containing ligands, such as antibodies and peptides, to the liposome (B1194612) surface. This guide provides an objective comparison of different maleimide (B117702) lipids, supported by experimental data, to aid in the selection of the optimal lipid for your drug delivery applications.

Performance Comparison of Maleimide Lipids

The choice of maleimide lipid can significantly impact the physicochemical properties and in vivo performance of the resulting liposomes. The most commonly employed maleimide lipids consist of a lipid anchor (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) or DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a terminal maleimide group. Variations in the PEG chain length are a key differentiating factor.

ParameterDSPE-PEG(2000)-MaleimideDSPE-PEG(3400)-Maleimide / DSPE-PEG(5000)-MaleimideKey Considerations
Conjugation Efficiency HighGenerally high, but may be influenced by steric hindrance of the longer PEG chain.[1]The molar ratio of maleimide to the thiol-containing ligand is a critical parameter to optimize for efficient conjugation.[2][3]
In Vivo Circulation Time PEGylation provides a "stealth" characteristic, prolonging circulation.Longer PEG chains generally lead to extended circulation half-life by further reducing opsonization and clearance by the reticuloendothelial system.[4][5]The optimal PEG length can be application-dependent and requires empirical determination.
Stability of Thiol-Maleimide Linkage The thiosuccinimide bond formed is susceptible to retro-Michael reactions, leading to potential ligand detachment.[6][7]The stability is inherent to the maleimide-thiol bond itself, not significantly influenced by PEG length. Strategies to enhance stability, such as transcyclization reactions, are under investigation.[6][7]The stability of the linkage is crucial for maintaining the targeting function of the liposomes in vivo.
Cellular Uptake Maleimide-functionalization generally enhances cellular uptake compared to non-functionalized liposomes.[8][9][10]The longer PEG chain might slightly decrease cellular interaction due to increased steric hindrance, but this can be offset by the enhanced targeting ligand display.The presence of the maleimide group itself can contribute to increased cellular association through reactions with cell surface thiols.[11][12][13]
Drug Loading and Release Surface modification with maleimide lipids typically has minimal effect on drug loading efficiency and release kinetics.[11][12]Similar to shorter PEG-maleimide lipids, the impact on drug loading and release is generally negligible.[14]The primary lipid composition of the liposome is the main determinant of these properties.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of maleimide-functionalized liposomes.

Liposome Formulation via Thin-Film Hydration and Extrusion

This is a common method for preparing liposomes with a defined size distribution.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • Maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Dissolve the primary lipids and the maleimide-functionalized lipid in the organic solvent in a round-bottom flask. The molar percentage of the maleimide lipid is typically low (e.g., 0.3-5 mol%).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).

  • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

  • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 10-20 passes through a 100 nm membrane) to produce unilamellar vesicles of a uniform size.[15]

Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol describes the covalent attachment of a targeting moiety.

Materials:

  • Pre-formed maleimide-functionalized liposomes

  • Thiol-containing ligand (e.g., cysteine-terminated peptide or antibody fragment)

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)[16]

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification

Protocol:

  • Dissolve the thiol-containing ligand in the reaction buffer.

  • Add the ligand solution to the liposome suspension at a specific molar ratio of maleimide to thiol (e.g., 2:1 to 5:1).[2][3]

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours), protected from light.[2][3]

  • Separate the ligand-conjugated liposomes from the unreacted ligand and other small molecules using size-exclusion chromatography.

  • Characterize the conjugation efficiency using appropriate analytical techniques (e.g., HPLC, SDS-PAGE).

Characterization of Liposomes

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in a suitable buffer and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 indicates a monodisperse population.[17]

b. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome suspension in a low ionic strength buffer and measure the electrophoretic mobility to determine the surface charge.[17]

c. Encapsulation Efficiency:

  • Procedure: Separate the unencapsulated drug from the liposomes using methods like dialysis or size-exclusion chromatography. Quantify the amount of drug in the liposomes and in the total formulation using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[18]

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Thiol_Maleimide_Ligation cluster_liposome Liposome Surface cluster_ligand Targeting Ligand Liposome Lipid Bilayer MaleimideLipid DSPE-PEG-Maleimide Reaction Thiol-Maleimide 'Click' Reaction (pH 6.5-7.5) MaleimideLipid->Reaction Ligand Thiol-containing Ligand (e.g., Peptide, Antibody) Ligand->Reaction ConjugatedLiposome Ligand-Targeted Liposome Reaction->ConjugatedLiposome

Caption: Thiol-Maleimide conjugation chemistry for surface functionalization of liposomes.

Liposome_Formulation_Workflow Start Lipid Mixture in Organic Solvent ThinFilm Thin Lipid Film Formation (Rotary Evaporation) Start->ThinFilm Hydration Hydration with Aqueous Buffer ThinFilm->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through Polycarbonate Membrane MLV->Extrusion ULV Unilamellar Vesicles (ULVs) (Maleimide-Functionalized Liposomes) Extrusion->ULV Conjugation Conjugation with Thiolated Ligand ULV->Conjugation FinalProduct Targeted Liposomal Drug Delivery System Conjugation->FinalProduct

Caption: Workflow for the preparation of targeted maleimide-functionalized liposomes.

Cellular_Uptake_Pathway cluster_interaction Initial Interaction TargetedLiposome Targeted Liposome (with Maleimide-Ligand) Binding Receptor Binding TargetedLiposome->Binding Ligand ThiolReaction Thiol-Maleimide Interaction TargetedLiposome->ThiolReaction Maleimide Cell Target Cell Receptor Cell Surface Receptor Thiol Cell Surface Thiol Internalization Endocytosis/ Internalization Binding->Internalization ThiolReaction->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease

References

Assessing Protein Functionality Post-Conjugation with 16:0 MPB PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of lipids and polymers to proteins is a critical strategy in drug development and research to enhance therapeutic properties, improve stability, and enable targeted delivery. Among the various conjugation reagents, 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a key player, offering a phospholipid anchor for membrane interaction and a maleimide (B117702) group for specific covalent linkage to thiol groups on proteins. However, any modification to a protein's structure carries the risk of altering its function. This guide provides a comprehensive overview of methods to assess protein functionality after conjugation with this compound, comparing it with other alternatives and providing supporting experimental data and protocols.

Understanding this compound Conjugation

This compound utilizes maleimide chemistry to form a stable thioether bond with the sulfhydryl group of cysteine residues on a protein. This process, known as a Michael addition reaction, is highly specific and efficient under mild pH conditions (pH 6.5-7.5).[1] The result is a lipid-protein conjugate where the protein is tethered to a phospholipid, facilitating its association with lipid bilayers and cellular membranes.[2][3][4] This is particularly useful for applications such as liposomal drug delivery and studying protein-membrane interactions.[2][3][4]

Potential Impact of Conjugation on Protein Function

The addition of the bulky this compound moiety can influence a protein's functionality in several ways, similar to the effects observed with PEGylation.[5][6][7][8] These effects can be either beneficial or detrimental and must be empirically evaluated.

  • Steric Hindrance: The conjugated lipid chain can physically block active sites or binding interfaces, potentially reducing or inhibiting the protein's biological activity.[8]

  • Conformational Changes: The conjugation process can induce changes in the protein's secondary and tertiary structure, which may alter its function.[7][8]

  • Solubility and Stability: While PEGylation is known to increase solubility and stability, the hydrophobic nature of the this compound lipid tail might lead to aggregation in aqueous solutions if not properly formulated, for instance, within a liposome (B1194612).[1][5][6]

  • Pharmacokinetics: For therapeutic proteins, lipidation can significantly alter the pharmacokinetic profile, often leading to longer circulation times.[7]

A. Comparative Analysis of Functional Assays

A thorough assessment of a protein's function post-conjugation requires a panel of assays that interrogate different aspects of its biological activity. The choice of assays depends on the protein's specific function. For instance, for an antibody-drug conjugate (ADC), key functions to assess include antigen binding, internalization, and cytotoxicity.[9][10][11]

I. Binding Affinity Assays

These assays are fundamental to determine if the conjugation has affected the protein's ability to bind to its target.

Assay TypePrincipleTypical ReadoutProsCons
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized target binds to the conjugated protein, which is then detected by an enzyme-linked secondary antibody.Colorimetric or fluorometric signal proportional to binding.High throughput, well-established, relatively inexpensive.Indirect measurement; can be affected by non-specific binding.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the conjugated protein binds to an immobilized target.Real-time binding kinetics (association and dissociation rates).Label-free, provides kinetic data (Kon, Koff), high sensitivity.Requires specialized equipment, can be expensive.
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.Real-time binding kinetics.Label-free, high throughput, less prone to artifacts from buffer composition changes than SPR.Can have lower sensitivity than SPR for some applications.
Flow Cytometry Measures the binding of a fluorescently labeled conjugated protein to cells expressing the target antigen.Fluorescence intensity on a per-cell basis.Provides information on binding to cells in a heterogeneous population; can assess target expression levels.Requires fluorescent labeling of the conjugate, which could further impact function.
II. In Vitro Functional Assays

These assays evaluate the biological consequence of the protein-target interaction.

Assay TypeSpecific AssayPrincipleTypical ReadoutProsCons
Cell Proliferation/Cytotoxicity MTT/MTS Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan (B1609692) product.[9]Absorbance at a specific wavelength, correlating with the number of viable cells.[9]Inexpensive, well-established, high-throughput.[9]Indirect measurement of viability; can be affected by changes in cell metabolism.[9]
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, which correlate with the number of viable cells.Luminescence.Highly sensitive, fast, and simple protocol.More expensive than colorimetric assays.
Internalization pH-Sensitive Dye Assay A pH-sensitive dye is conjugated to the protein. The dye fluoresces brightly in the acidic environment of endosomes and lysosomes following internalization.[9]Increase in fluorescence intensity over time, measured by flow cytometry or high-content imaging.[9]Quantitative; allows for kinetic measurements.[9]Requires specialized fluorescent dyes and instrumentation.[9]
Antibody Internalization Assay Utilizes fluorescently labeled secondary antibodies to detect the amount of conjugated protein remaining on the cell surface versus that which has been internalized.[11]Fluorescence intensity.Direct measurement of internalization.Can be complex and time-consuming.
Signaling Pathway Activation/Inhibition Western Blotting Measures the phosphorylation state or total levels of key proteins in a signaling pathway downstream of the target receptor.Band intensity on a blot.Provides information on specific molecular events.Low throughput, semi-quantitative.
Reporter Gene Assay Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.Light output from the reporter gene product.High throughput, quantitative.Requires genetically modified cell lines.

B. Comparison with Alternative Conjugation Methods

While this compound offers a straightforward method for lipid conjugation, several other strategies exist, each with its own advantages and disadvantages.

Conjugation ChemistryTarget ResidueLinkage StabilityKey AdvantagesKey Disadvantages
Maleimide-Thiol CysteineReversible under certain conditions (retro-Michael reaction)[12]High specificity, mild reaction conditions.Potential for linker instability and exchange with other thiols in vivo.[12]
NHS Ester-Amine Lysine (B10760008)Stable amide bondAbundant target residues, stable linkage.Can lead to heterogeneous products due to multiple lysine residues; may affect protein charge.
Click Chemistry (e.g., SPAAC) Non-natural amino acidsStable triazole ringBioorthogonal, highly specific, stable linkage.Requires genetic engineering of the protein to introduce a non-natural amino acid.
Carbonylacrylic Reagents-Thiol CysteineIrreversibleForms a stable, irreversible bond, reducing in vivo off-target effects.[12]Newer chemistry, may have less established protocols.

C. Experimental Protocols

I. General Protocol for this compound Conjugation to a Protein

This protocol provides a general framework. Optimization of molar ratios, buffer conditions, and reaction times is crucial for each specific protein.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Conjugation Reaction: Add a 10-20 fold molar excess of this compound (dissolved in a small amount of organic solvent like DMSO if necessary) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 2-fold molar excess of free cysteine over the initial amount of this compound to quench any unreacted maleimide groups.

  • Purification: Remove unconjugated this compound and other small molecules by SEC or dialysis.

  • Characterization: Confirm conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and assess the degree of labeling.

II. Protocol for MTS Cytotoxicity Assay

This protocol is adapted from a general procedure for assessing ADC cytotoxicity.[9]

Materials:

  • Target cells

  • Complete cell culture medium

  • Protein-16:0 MPB PE conjugate and unconjugated protein control

  • MTS reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the protein-16:0 MPB PE conjugate and the unconjugated protein control in complete medium. Remove the existing medium from the cells and add the protein dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Signal Development: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of viable cells against the protein concentration and determine the IC₅₀ value.

D. Visualizing Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_assessment Functional Assessment cluster_analysis Data Analysis Protein Protein with Cys Conjugation Thiol-Maleimide Conjugation Protein->Conjugation MPB_PE This compound MPB_PE->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Binding_Assays Binding Affinity Assays (ELISA, SPR, BLI) Characterization->Binding_Assays In_Vitro_Assays In Vitro Functional Assays (Cytotoxicity, Internalization) Characterization->In_Vitro_Assays Data_Analysis Data Analysis and Comparison Binding_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Signaling_Pathway Conjugate Protein-16:0 MPB PE Conjugate Receptor Cell Surface Receptor Conjugate->Receptor 1. Interaction Binding Binding Receptor->Binding Internalization Internalization Binding->Internalization 2. Receptor-Mediated Signaling_Cascade Signaling Cascade Binding->Signaling_Cascade 3a. Signal Transduction Internalization->Signaling_Cascade 3b. Internal Signal Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Signaling_Cascade->Downstream_Effects 4. Cellular Response

Conclusion

The conjugation of this compound to proteins is a valuable tool for various biomedical applications. However, a rigorous assessment of the conjugate's functionality is paramount to ensure its intended biological activity is retained or appropriately modulated. A multi-faceted approach, employing a combination of binding, in vitro, and in vivo assays, is essential for a comprehensive evaluation. By carefully selecting the appropriate assays and comparing the results to the unconjugated protein and alternative conjugation methods, researchers can confidently advance their protein-lipid conjugates in the drug development pipeline.

References

Confirming 16:0 MPB PE Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of lipid-based drug delivery systems, targeted cellular imaging, or the study of protein-lipid interactions, the precise confirmation of bioconjugation is a critical checkpoint. The covalent linkage of a functionalized lipid, such as 16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), to a thiol-containing molecule, typically a cysteine residue on a peptide or protein, requires robust analytical validation. This guide provides an objective comparison of mass spectrometry—the gold standard for this application—with alternative analytical techniques, supported by experimental data and detailed protocols.

Mass spectrometry stands out for its high sensitivity and accuracy, providing unambiguous confirmation of conjugation by detecting the precise mass of the resulting conjugate.[1][2] This technique can also elucidate the degree of labeling and, with further peptide mapping, identify the specific site of modification.[2][3] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) offer accessible and often complementary information regarding the purity and success of the conjugation reaction.[1][4]

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the experiment, including the level of detail needed, sample purity, and available instrumentation. While mass spectrometry provides the most definitive evidence of conjugation, a multi-faceted approach employing alternative techniques can offer a comprehensive validation of the bioconjugate.

ParameterMass Spectrometry (LC-ESI-MS)HPLC (Reverse-Phase)SDS-PAGE
Primary Information Precise molecular weight of the conjugate, degree of labeling, site of modification (with MS/MS)Purity of the conjugate, separation of conjugated from unconjugated speciesApparent molecular weight shift, assessment of purity
Sensitivity High (picomole to femtomole range)Moderate (nanomole to picomole range)Low (microgram range)
Resolution High (can distinguish single conjugations)High (can separate closely eluting species)Low (may not resolve small mass shifts)
Quantitative Capability Can be quantitative with appropriate standardsHighly quantitativeSemi-quantitative
Sample Requirement Requires pure, desalted samplesRequires soluble samplesCompatible with complex mixtures
Instrumentation Specialized, high-costWidely availableWidely available, low-cost
Key Advantage Unambiguous confirmation of covalent linkageRobust for purity assessment and quantificationSimple, rapid visualization of conjugation success
Key Limitation Sensitive to sample contaminants (salts, detergents)Indirect confirmation of conjugationLimited accuracy for molecular weight determination

Expected Mass Shifts in Mass Spectrometry

The confirmation of this compound conjugation via mass spectrometry relies on the detection of a specific mass increase in the target molecule corresponding to the addition of the lipid moiety. The maleimide (B117702) group of this compound reacts with a thiol group (e.g., from a cysteine residue) in a Michael addition reaction.[5]

ReactantMolecular Weight (Da)Expected Mass of Conjugate (Da)
This compound ~932.2
Cysteine (in a peptide) ~121.16 (residue mass ~103.15)
This compound + Cysteine-containing peptide Peptide MW + 932.2

Note: The exact mass will depend on the isotopic distribution and the charge state observed in the mass spectrometer. The molecular weight of the peptide will vary depending on its amino acid sequence.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[5]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfides (if necessary): If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to the addition of the maleimide.[4]

  • This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. Gently mix and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the maleimide is fluorescently labeled.[6][7]

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Purify the conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase HPLC.[4][6]

Protocol 2: Mass Spectrometry Analysis of the Conjugate

This protocol describes the use of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for the confirmation of conjugation.

Materials:

  • Purified peptide-lipid conjugate from Protocol 1

  • Volatile Buffer: e.g., 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B)[8]

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the purified conjugate in Mobile Phase A to a final concentration suitable for your instrument (typically 0.1-1 mg/mL).

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., C4 or C8 for larger peptides). Elute the conjugate using a gradient of increasing acetonitrile concentration.

  • MS Analysis:

    • Ionization Mode: Positive

    • Mass Range: Scan a range that includes the expected molecular weights of the unconjugated peptide and the conjugated product.

    • Data Acquisition: Acquire data across the elution profile.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the conjugate.

    • Examine the mass spectrum associated with this peak.

    • Use deconvolution software to transform the multi-charged spectrum into a zero-charge mass spectrum to determine the molecular weight of the conjugate.

    • Compare the observed molecular weight with the theoretical molecular weight of the conjugated peptide.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis peptide Cysteine Peptide in Buffer (pH 6.5-7.5) tcep Add TCEP (if needed) peptide->tcep mix Mix Peptide and This compound tcep->mix mpb_pe Dissolve this compound in DMSO/DMF mpb_pe->mix incubate Incubate (2h RT or O/N 4°C) mix->incubate quench Quench with L-cysteine incubate->quench purify Purify (HPLC/SEC) quench->purify lcms LC-MS Analysis purify->lcms confirm Confirm Mass Shift lcms->confirm

Caption: Experimental workflow for this compound conjugation and MS confirmation.

Logical Troubleshooting for Low Conjugation Efficiency

When mass spectrometry results indicate low or no conjugation, a systematic approach to troubleshooting is necessary.

troubleshooting_workflow start Low Conjugation Yield ph_check Is pH 6.5-7.5? start->ph_check disulfide_check Disulfide Bonds Reduced? ph_check->disulfide_check Yes adjust_ph Adjust Buffer pH ph_check->adjust_ph No maleimide_check This compound Fresh? disulfide_check->maleimide_check Yes reduce Reduce with TCEP disulfide_check->reduce No ratio_check Molar Ratio Optimized? maleimide_check->ratio_check Yes fresh_maleimide Use Fresh this compound maleimide_check->fresh_maleimide No optimize_ratio Increase Molar Excess ratio_check->optimize_ratio No success Improved Yield ratio_check->success Yes adjust_ph->success reduce->success fresh_maleimide->success optimize_ratio->success

Caption: Troubleshooting guide for optimizing this compound conjugation efficiency.

References

A Comparative Guide to the In Vivo Performance of 16:0 MPB PE and Other Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate functionalized lipid is paramount for the successful in vivo application of lipid-based nanoparticles. This guide provides a comparative analysis of the in vivo performance of liposomes functionalized with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) and other commonly used functionalized lipids, including alternative maleimide-functionalized lipids and biotinylated lipids. The following sections detail their comparative performance in terms of circulation time, biodistribution, and therapeutic efficacy, supported by experimental data.

Mechanism of Action: Thiol-Mediated Uptake of Maleimide-Functionalized Lipids

Maleimide-functionalized lipids, such as this compound, leverage a specific chemical interaction for cellular uptake. The maleimide (B117702) group readily reacts with thiol groups present on the surface of cells, a process that can facilitate the internalization of the liposome (B1194612). This thiol-mediated uptake can occur through various mechanisms, including conventional endocytosis pathways and potentially energy-independent transport, offering a versatile method for drug delivery[1][2][3][4][5].

Thiol-Mediated Cellular Uptake of Maleimide-Functionalized Liposomes Liposome Maleimide-Functionalized Liposome (e.g., this compound) CovalentBond Covalent Bond Formation (Thioether Linkage) Liposome->CovalentBond Reacts with CellSurface Cell Surface ThiolGroup Thiol Groups (e.g., on proteins) ThiolGroup->CovalentBond Internalization Cellular Internalization CovalentBond->Internalization Triggers Endocytosis Endocytosis Internalization->Endocytosis EnergyIndependent Energy-Independent Transport Internalization->EnergyIndependent DrugRelease Intracellular Drug Release Endocytosis->DrugRelease EnergyIndependent->DrugRelease

Thiol-mediated uptake of maleimide liposomes.

Receptor-Mediated Endocytosis for Targeted Drug Delivery

In contrast to the direct chemical reaction of maleimides, other functionalized lipids are used to attach targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells. This binding triggers receptor-mediated endocytosis, a highly specific uptake mechanism. Common targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often upregulated in various cancers[6][7][8][9][10][11][12][13][14][15].

Receptor-Mediated Endocytosis of Ligand-Targeted Liposomes TargetedLiposome Ligand-Targeted Liposome (e.g., anti-EGFR) Binding Ligand-Receptor Binding TargetedLiposome->Binding Binds to Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Initiates Endosome Endosome Formation Endocytosis->Endosome Lysosome Lysosomal Fusion Endosome->Lysosome DrugRelease Intracellular Drug Release Lysosome->DrugRelease

Receptor-mediated uptake of targeted liposomes.

In Vivo Performance Comparison

Direct head-to-head comparative studies of different functionalized lipids under identical experimental conditions are scarce. Therefore, this guide presents available data from various studies to offer a broader perspective. It is crucial to interpret these comparisons with caution, as experimental conditions such as animal models, liposome composition, and analytical methods can significantly influence the results.

Maleimide-Functionalized Liposomes

Liposomes functionalized with maleimide derivatives have demonstrated enhanced performance in preclinical cancer models, primarily through increased retention at the tumor site.

Table 1: In Vivo Performance of Maleimide-Functionalized Liposomes

Functionalized LipidAnimal ModelKey FindingsReference
Maleimide-PEG-Glu2C18Breast cancer mouse modelMore potent antitumor effect compared to unmodified and DPPC-DOX liposomes. Significantly longer retention at the injection site.[1][16][17]
Maleimide-functionalized lipid4T1 tumor-bearing miceSignificantly longer retention time at the tumor site compared to unmodified liposomes. Higher anticancer efficacy and lower cardiotoxicity.[5][18][19][20]
Biotin-Functionalized Liposomes

Biotinylated lipids are often used for pre-targeting strategies where streptavidin is administered first, followed by the biotinylated liposome. However, they can also be used for direct targeting. Their in vivo performance is often enhanced by co-formulation with "stealth" lipids like PEG-derivatives or ganglioside GM1 to prolong circulation.

Table 2: In Vivo Performance of Biotin-Functionalized Liposomes

Functionalized LipidCo-formulated "Stealth" LipidAnimal ModelKey FindingsReference
Biotin-DPPEGanglioside GM1C26 tumor-bearing miceLong circulation half-life. Detected within extravascular spaces in tumors.[6][21]
Biotin-PEG2000-DSPE-MCF-7/adr mouse xenograft modelCytotoxic to multidrug-resistant breast cancer cells in vitro and reduced tumor growth in vivo.

Experimental Protocols

The following are generalized experimental protocols for evaluating the in vivo performance of functionalized liposomes, based on methodologies reported in the literature.

Liposome Preparation (General Protocol)

A common method for preparing functionalized liposomes is the lipid film hydration technique.

Experimental Workflow: Liposome Preparation Start Start Dissolve Dissolve Lipids in Organic Solvent Start->Dissolve Evaporate Evaporate Solvent to Form Thin Lipid Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Extrude Extrude through Polycarbonate Membranes Hydrate->Extrude Characterize Characterize Size, Zeta Potential, etc. Extrude->Characterize End End Characterize->End

Workflow for liposome preparation.
  • Lipid Film Formation : The desired lipids, including the functionalized lipid (e.g., this compound), a structural lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000), are dissolved in an organic solvent such as chloroform. The solvent is then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction : To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification : Unencapsulated drug and other impurities are removed by methods such as size exclusion chromatography or dialysis.

  • Characterization : The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug is also determined.

In Vivo Biodistribution and Circulation Time Studies
  • Animal Model : Studies are typically conducted in relevant animal models, such as tumor-bearing mice for cancer research.

  • Administration : The functionalized liposome formulation, often labeled with a fluorescent dye or a radionuclide, is administered intravenously (i.v.) via the tail vein.

  • Blood Sampling : At various time points post-injection, blood samples are collected to determine the concentration of the liposomes remaining in circulation. This data is used to calculate the circulation half-life.

  • Organ Harvesting : At the end of the study, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, and tumor) are harvested.

  • Quantification : The amount of accumulated liposomes in each organ is quantified by measuring the fluorescence or radioactivity. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The choice of a functionalized lipid for in vivo applications depends on the specific therapeutic goal. Maleimide-functionalized lipids like this compound offer a robust mechanism for enhanced cellular uptake and prolonged tumor retention, making them a promising option for localized drug delivery. On the other hand, lipids functionalized for ligand conjugation, such as those with NHS-ester or biotin (B1667282) groups, enable highly specific targeting to cells overexpressing particular receptors.

While direct comparative data is limited, the available evidence suggests that both maleimide and biotin-functionalized lipids, particularly when formulated with "stealth" components, can significantly improve the in vivo performance of liposomal drug delivery systems. Further head-to-head studies are warranted to provide a more definitive comparison and to guide the rational design of next-generation lipid-based nanomedicines.

References

A Comparative Guide to the Targeting Efficacy of 16:0 MPB PE-Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 16:0 MPB PE-modified nanoparticles with a prominent alternative, focusing on their application in targeted drug delivery to HER2-positive breast cancer. The comparison is supported by a synthesis of experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant workflows and pathways.

Introduction to Targeted Nanoparticle Drug Delivery

The efficacy of nanoparticle-based drug delivery systems hinges on their ability to selectively accumulate at the site of disease, thereby maximizing therapeutic impact while minimizing off-target toxicity. This is often achieved by functionalizing the nanoparticle surface with targeting ligands, such as antibodies, that recognize and bind to specific receptors overexpressed on cancer cells. The choice of conjugation chemistry to attach these ligands is critical, as it can influence the stability, functionality, and ultimately, the targeting efficacy of the nanoparticles.

This guide focuses on liposomes, a common type of nanoparticle, and compares two methods for attaching the anti-HER2 antibody, Trastuzumab, to their surface:

  • This compound-Modification (Maleimide-Thiol Conjugation): This widely-used method involves the reaction of a maleimide (B117702) group on the liposome (B1194612) surface with a thiol group on the antibody. This compound is a lipid containing a maleimide headgroup that can be incorporated into the liposome bilayer.

  • Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC): A more recent approach that offers high efficiency and stability. This method involves the reaction of an azide-modified antibody with a cyclooctyne-modified lipid incorporated into the liposome.

Comparative Analysis of Targeting Efficacy

While direct head-to-head studies providing a quantitative comparison of targeting efficacy for these two specific immunoliposome formulations are limited, this section synthesizes available data from studies evaluating each type of nanoparticle targeting HER2-positive breast cancer cells (e.g., SK-BR-3).

In Vitro Cellular Uptake

The ability of nanoparticles to be internalized by target cells is a key indicator of targeting efficacy. This is often quantified using techniques like flow cytometry and fluorescence microscopy.

Table 1: Comparison of In Vitro Cellular Uptake of Anti-HER2 Immunoliposomes in HER2-Positive Breast Cancer Cells

Nanoparticle FormulationTargeting LigandCancer Cell LineUptake MetricResultCitation
This compound-Modified Liposomes Anti-HER2 Fab'SK-BR-3% of cell-associated liposomes~15-20% of total liposomes after 4h[1]
Vesicles per cell8,000 - 23,000[1]
Click Chemistry (SPAAC) Liposomes Anti-HER2 VHHSK-BR-3Mean Fluorescence Intensity (MFI)Higher MFI compared to maleimide-conjugated VHH-liposomes[2]
Binding Affinity (EC50)Lower EC50 (higher affinity) compared to maleimide-conjugated VHH-liposomes[2]

Note: The data presented is a synthesis from different studies and may not be directly comparable due to variations in experimental conditions. However, it suggests that while both methods achieve targeting, click chemistry may offer advantages in terms of binding affinity and cellular uptake.

In Vivo Tumor Accumulation

The ultimate test of targeting efficacy is the ability of nanoparticles to accumulate in tumors in a living organism. This is typically assessed through in vivo imaging techniques or by measuring the concentration of the nanoparticles or their payload in excised tumors.

Table 2: Comparison of In Vivo Tumor Accumulation of Anti-HER2 Immunoliposomes in Breast Cancer Xenograft Models

Nanoparticle FormulationTargeting LigandAnimal ModelAccumulation MetricResultCitation
This compound-Modified Liposomes Anti-HER2 Fab'Nude mice with BT-474 xenografts% Injected Dose/g of tumor~5-10% at 48h post-injection[3]
Tumor-to-blood ratio~1.5 at 48h[3]
Click Chemistry (SPAAC) Liposomes Anti-HER2 NanobodyN/A (Limited in vivo comparative data available)N/AN/AN/A

Note: There is a lack of direct comparative in vivo biodistribution studies for anti-HER2 immunoliposomes prepared by maleimide-thiol chemistry versus click chemistry. The data for this compound-modified liposomes demonstrates successful tumor accumulation. Further studies are needed to quantitatively compare the in vivo performance of click chemistry-based immunoliposomes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

I. Preparation of this compound-Modified Anti-HER2 Immunoliposomes

A. Liposome Formulation using Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve a lipid mixture of HSPC (hydrogenated soy phosphatidylcholine), cholesterol, DSPE-PEG2000, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.[4][5]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[4][5]

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature.[4][5] This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.[4][5]

B. Antibody Conjugation via Maleimide-Thiol Chemistry

  • Antibody Preparation:

    • Fragment the anti-HER2 antibody (e.g., Trastuzumab) to obtain Fab' fragments using an enzyme like pepsin.

    • Reduce the disulfide bonds in the hinge region of the Fab' fragments using a reducing agent like dithiothreitol (B142953) (DTT) to expose free thiol groups.

    • Purify the thiolated Fab' fragments using a size-exclusion chromatography column to remove the reducing agent.

  • Conjugation Reaction:

    • Add the thiolated anti-HER2 Fab' fragments to the pre-formed maleimide-functionalized liposomes.

    • Incubate the mixture overnight at 4°C with gentle stirring to allow the maleimide-thiol reaction to proceed.

    • Quench any unreacted maleimide groups with a small molecule thiol like cysteine.

  • Purification:

    • Separate the immunoliposomes from unconjugated antibody fragments using size-exclusion chromatography.

II. Preparation of Click Chemistry-Ready Anti-HER2 Immunoliposomes

A. Liposome Formulation

  • Follow the thin-film hydration and extrusion method as described in section I.A, but replace this compound with a DSPE-PEG-DBCO (dibenzocyclooctyne) lipid.

B. Antibody Modification and Conjugation via SPAAC

  • Antibody Azide (B81097) Modification:

    • Modify the anti-HER2 antibody with an azide group using an appropriate NHS-ester crosslinker (e.g., NHS-PEG4-Azide).

    • Purify the azide-modified antibody to remove excess crosslinker.

  • Click Reaction:

    • Mix the azide-modified anti-HER2 antibody with the DBCO-functionalized liposomes.

    • Incubate the reaction mixture at room temperature for several hours to allow the strain-promoted azide-alkyne cycloaddition to occur.[6]

  • Purification:

    • Purify the resulting immunoliposomes using size-exclusion chromatography.

III. In Vitro Cellular Uptake Assay using Flow Cytometry
  • Cell Culture:

    • Culture HER2-positive breast cancer cells (e.g., SK-BR-3) in appropriate media until they reach 70-80% confluency.

  • Incubation with Nanoparticles:

    • Label the immunoliposomes with a fluorescent dye (e.g., Rhodamine).

    • Incubate the cells with the fluorescently labeled immunoliposomes at various concentrations for a defined period (e.g., 4 hours) at 37°C.

    • As a control, use non-targeted liposomes.

  • Sample Preparation:

    • Wash the cells with cold PBS to remove unbound nanoparticles.

    • Trypsinize the cells to detach them from the culture plate.

    • Resuspend the cells in FACS buffer (PBS with 1% fetal bovine serum).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorescent dye with the appropriate laser and detecting the emission.

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized nanoparticles.[7][8]

IV. In Vivo Biodistribution Study
  • Animal Model:

    • Establish tumor xenografts by subcutaneously injecting HER2-positive breast cancer cells into immunodeficient mice.

  • Nanoparticle Administration:

    • Label the immunoliposomes with a near-infrared (NIR) fluorescent dye or a radionuclide.

    • Inject the labeled immunoliposomes intravenously into the tumor-bearing mice.

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the mice and perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging).[9][10]

    • Quantify the fluorescence or radioactive signal intensity in the tumor region and other major organs.

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the mice and excise the tumor and major organs.

    • Image the excised tissues to confirm the in vivo findings.

    • Homogenize the tissues and measure the fluorescence or radioactivity to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling and Targeting Pathways

Targeting_Pathway cluster_nanoparticle Immunoliposome cluster_cell HER2+ Cancer Cell NP This compound-Modified Nanoparticle Ab Anti-HER2 Antibody Receptor HER2 Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation

Caption: Targeted delivery of an immunoliposome to a HER2-positive cancer cell.

Experimental Workflows

Maleimide_Conjugation_Workflow cluster_liposome_prep Liposome Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation A1 Dissolve Lipids (with this compound) A2 Form Thin Film A1->A2 A3 Hydrate Film A2->A3 A4 Extrude to Size A3->A4 C1 Mix Liposomes and Thiolated Antibody A4->C1 B1 Reduce Antibody Disulfide Bonds B2 Purify Thiolated Antibody B1->B2 B2->C1 C2 Incubate C1->C2 C3 Purify Immunoliposome C2->C3

Caption: Workflow for preparing this compound-modified immunoliposomes.

Click_Chemistry_Workflow cluster_liposome_prep_click Liposome Preparation cluster_antibody_prep_click Antibody Preparation cluster_conjugation_click Conjugation D1 Dissolve Lipids (with DSPE-PEG-DBCO) D2 Form Thin Film D1->D2 D3 Hydrate Film D2->D3 D4 Extrude to Size D3->D4 F1 Mix Liposomes and Azide-Modified Antibody D4->F1 E1 Modify Antibody with Azide E2 Purify Azide-Modified Antibody E1->E2 E2->F1 F2 Incubate (Click Reaction) F1->F2 F3 Purify Immunoliposome F2->F3

Caption: Workflow for preparing immunoliposomes via click chemistry (SPAAC).

Conclusion

Both this compound-mediated maleimide-thiol conjugation and click chemistry are effective methods for producing targeted immunoliposomes. The choice of conjugation strategy can impact the stability and targeting efficiency of the resulting nanoparticles. While maleimide-thiol chemistry is a well-established and widely used technique, emerging evidence suggests that click chemistry may offer advantages in terms of reaction efficiency, stability of the linkage, and potentially enhanced targeting. However, more direct comparative studies, particularly in vivo, are needed to definitively establish the superiority of one method over the other for specific applications. Researchers should carefully consider the specific requirements of their drug delivery system when selecting a conjugation strategy.

References

Safety Operating Guide

Proper Disposal Procedures for 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), hereafter referred to as 16:0 MPB PE, must adhere to stringent disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper disposal of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical FormulaC₅₁H₈₄N₂NaO₁₁P[1][2]
Molecular Weight955.18 g/mol [2][3]
AppearanceSolid or powder[1][2]
Storage Temperature-20°C[1][2]
Purity>99% (TLC)[2][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following risk and safety advisories:

  • Acute Toxicity: Toxic if swallowed (Oral Category 3).[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

Due to these hazards, it is imperative to handle this compound only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special hazardous waste. Consult with your institution's environmental health and safety (EHS) department and a licensed disposal company to ensure compliance with all local, national, and regional regulations.[1]

Experimental Workflow for Disposal

cluster_prep Preparation for Disposal cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_spill Spill Cleanup & Disposal cluster_final Final Disposal start Identify this compound Waste (Solid, Liquid, or Contaminated Materials) ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood solid_container Place solid this compound waste into a designated, labeled, and sealed hazardous waste container. fume_hood->solid_container For solid waste liquid_container Collect liquid this compound waste in a sealed, labeled, and leak-proof hazardous waste container. fume_hood->liquid_container For liquid waste absorb Absorb spill with inert material (e.g., sand, vermiculite) fume_hood->absorb For spills storage Store waste container in a designated hazardous waste accumulation area solid_container->storage liquid_container->storage collect Sweep up absorbed material absorb->collect spill_container Place in a sealed, labeled hazardous waste container collect->spill_container spill_container->storage contact_ehs Contact EHS or Licensed Disposal Company for pickup storage->contact_ehs end Disposal by Licensed Vendor in accordance with regulations contact_ehs->end

Caption: Disposal workflow for this compound waste.

Detailed Methodologies

  • Preparation: Before handling any waste, ensure you are wearing the necessary PPE and are working within a certified chemical fume hood.[1]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder should be kept in its original container if possible, or transferred to a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Contaminated Materials: Any materials such as pipette tips, gloves, or weighing paper that are contaminated with this compound must be disposed of as hazardous waste in a designated container.

  • Spill Management:

    • In case of a spill, do not use water to clean up.

    • Cover the spill with an inert absorbent material, such as sand or vermiculite.[1]

    • Carefully sweep up the absorbed material and place it into a tightly sealed and labeled hazardous waste container for disposal.[1]

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated and secure waste accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.[1] This ensures the waste is handled and disposed of in compliance with all relevant regulations.

References

Essential Safety and Logistics for Handling 16:0 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (16:0 MPB PE) is critical to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Chemical Identifier:

  • Product Name: this compound

  • Synonym(s): 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[1]

  • CAS Number: 384835-50-1[1][2]

  • Molecular Formula: C₅₁H₈₄N₂NaO₁₁P[2]

  • Molecular Weight: 955.2 g/mol [2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potentially hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended PPEJustification
Eye/Face Protection Safety goggles and a face shieldTo protect against splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coatTo prevent skin contact, which can cause irritation.[2][3]
Respiratory Protection Approved mask/respirator used within a chemical fume hoodTo avoid inhalation of dust, which may cause respiratory irritation.[2]
Body Protection Suitable protective clothingTo provide an additional barrier against contamination.[2]

Safe Handling and Operational Protocol

All handling of this compound should be performed by, or under the close supervision of, personnel properly qualified in handling potentially hazardous chemicals.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all safety precautions from the Safety Data Sheet (SDS) have been read and understood.[2]

  • Engineering Controls: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]

  • Donning PPE: Correctly put on all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • If working with the powder form, carefully weigh the required amount, avoiding dust generation.

    • When preparing solutions, add the solvent slowly to the powder.

  • Usage: Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling: Wash hands and other exposed areas thoroughly after handling.[2] Contaminated clothing should be washed before reuse.[2]

Storage:

  • Store in a tightly closed vessel at -20°C.[2]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the area.

  • Wear all appropriate PPE, including respiratory protection.

  • Mix the spilled material with sand or a similar inert absorbent material.[2]

  • Sweep up the mixture and place it in a tightly closed container for disposal.[2]

  • Do not allow the material to enter drains or water courses.[2]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell and rinse your mouth.[2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

Disposal Plan

The disposal of this compound and its containers must be handled as special waste in accordance with national and regional regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect unused chemical and any contaminated materials (e.g., pipette tips, gloves, absorbent material) in a designated, labeled, and sealed container for chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Professional Disposal: Arrange for disposal by a licensed disposal company, in consultation with the local waste disposal authority.[2]

Workflow for Safe Handling of this compound

prep Preparation - Read SDS - Understand Hazards ppe Don PPE - Goggles & Face Shield - Lab Coat & Gloves - Respirator prep->ppe Proceed handling Handling in Fume Hood - Weighing - Solution Prep ppe->handling Proceed use Experimental Use handling->use Proceed spill Spill Response - Evacuate & PPE - Absorb & Collect handling->spill If Spill Occurs decon Decontamination - Wash Hands - Clean Work Area use->decon Complete use->spill If Spill Occurs disposal Waste Disposal - Collect in Labeled Container - Licensed Disposal Company decon->disposal Segregate Waste spill->disposal Collect Spill Waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.